Amino-(3-benzyloxy-phenyl)-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDHRDNJOXEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404198 | |
| Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299169-37-2 | |
| Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Amino-(3-benzyloxy-phenyl)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound Amino-(3-benzyloxy-phenyl)-acetic acid. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its application in research and development. This document collates available data on its fundamental properties, including molecular structure, weight, and predicted physicochemical parameters. Furthermore, it outlines standard experimental methodologies for the empirical determination of key physical properties, offering a framework for researchers to validate and expand upon the current body of knowledge.
Introduction
This compound, with the CAS Number 299169-37-2, is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center, a carboxylic acid group, an amino group, and a benzyloxy substituent on the phenyl ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The interplay of its functional groups dictates its physical behavior, influencing factors such as solubility, reactivity, and crystalline structure. This guide aims to provide a detailed account of these properties to aid in its handling, characterization, and application.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the foundation for interpreting the physical properties of a compound.
Chemical Structure
The structure of this compound is characterized by a central alpha-carbon bonded to a hydrogen atom, an amino group, a carboxylic acid group, and a 3-benzyloxy-phenyl group.
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
Basic Chemical Information
| Property | Value | Source |
| CAS Number | 299169-37-2 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 257.28 g/mol | [1][2][3] |
| IUPAC Name | 2-amino-2-[3-(phenylmethoxy)phenyl]acetic acid | [5] |
Physicochemical Properties: Predicted Data
| Property | Predicted Value | Source |
| Boiling Point | 441.0 ± 45.0 °C | [5] |
| Density | 1.248 ± 0.06 g/cm³ | [5] |
| pKa | 1.83 ± 0.10 | [5] |
Note: These values are predictions and should be confirmed by experimental determination.
Experimental Determination of Physical Properties
To ensure scientific integrity and for use in applications requiring precise data, the experimental determination of physical properties is crucial. Below are standard protocols for characterizing key physical parameters of solid organic compounds like this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.
Methodology: Capillary Melting Point
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of high purity.
Solubility Profile
Understanding the solubility of this compound in various solvents is critical for reaction setup, purification, and formulation.
Methodology: Visual Solubility Assessment
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature (e.g., 25 °C). Solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If not, the amount of solvent can be incrementally increased to estimate the approximate solubility.
-
Classification: Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble. For quantitative data, techniques like gravimetric analysis after solvent evaporation or spectroscopic methods can be employed.
Diagram 2: Experimental Workflow for Solubility Assessment
Caption: A stepwise process for determining the solubility of a compound.
Acid Dissociation Constant (pKa) Determination
The pKa values of the amino and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH levels, which impacts its biological activity and solubility.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For a molecule with two ionizable groups, two inflection points and two corresponding pKa values would be expected.
Spectroscopic and Crystallographic Data
While not strictly physical properties in the same vein as melting point, spectroscopic and crystallographic data are integral to the physical characterization of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of each atom.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., -COOH, -NH₂, C-O-C).
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a solid foundation based on its known chemical identity and predicted physicochemical parameters. The outlined experimental methodologies offer a clear path for researchers to empirically determine these properties, thereby contributing to a more comprehensive understanding of this valuable molecule. It is through such rigorous characterization that the full potential of this compound can be realized in the development of novel therapeutics and other advanced materials.
References
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- 1. 3-氨基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
Synthesis of Amino-(3-benzyloxy-phenyl)-acetic Acid: A Technical Guide
This guide provides an in-depth exploration of the synthetic pathways for Amino-(3-benzyloxy-phenyl)-acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of synthetic strategies, experimental protocols, and the underlying chemical principles.
Introduction: The Significance of this compound
Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, are crucial in modern drug discovery.[1][2][3] They offer a means to introduce novel chemical functionalities, enhance metabolic stability, and modulate the pharmacological properties of peptide and small molecule drugs. This compound, with its benzyloxy-substituted phenyl ring, presents a scaffold that can be further functionalized to interact with a variety of biological targets. The benzyloxy group, in particular, can serve as a lipophilic moiety or as a precursor for other functional groups through debenzylation.
This guide will focus on practical and efficient synthetic routes to this valuable compound, with an emphasis on both classical and modern methodologies that allow for the production of both racemic and enantiomerically pure forms.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic analysis of this compound points to 3-benzyloxybenzaldehyde as a key starting material. This aldehyde can be converted to the target amino acid through the formation of the α-amino nitrile followed by hydrolysis, a transformation at the heart of the well-established Strecker synthesis.
Caption: Retrosynthetic analysis of this compound.
The primary synthetic challenges lie in the efficient construction of the α-amino acid backbone and, crucially, in controlling the stereochemistry at the α-carbon to obtain enantiomerically pure forms, which are often required for pharmacological activity. This guide will detail three principal strategies to address these challenges:
-
Racemic Synthesis via the Strecker Reaction: A robust and straightforward method to produce the racemic mixture of the target amino acid.
-
Asymmetric Synthesis using Chiral Auxiliaries: A diastereoselective approach to directly synthesize one enantiomer in excess.
-
Enzymatic Resolution of the Racemic Mixture: A biocatalytic method to separate the desired enantiomer from the racemic mixture.
Part 1: Racemic Synthesis via the Strecker Reaction
The Strecker synthesis is a classic, one-pot, three-component reaction that provides a direct route to α-amino acids from aldehydes.[4][5][6] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.
Mechanism of the Strecker Synthesis
The reaction is initiated by the reaction of 3-benzyloxybenzaldehyde with ammonia to form an imine. Subsequent nucleophilic addition of a cyanide ion to the imine generates the α-amino-(3-benzyloxy-phenyl)-acetonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.[4][5][6]
Caption: The three key steps of the Strecker synthesis.
Experimental Protocol: Racemic this compound
Starting Material: 3-Benzyloxybenzaldehyde is commercially available. Alternatively, it can be synthesized from 3-hydroxybenzaldehyde by Williamson ether synthesis using benzyl bromide in the presence of a base like potassium carbonate.[7]
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, a solution of 3-benzyloxybenzaldehyde (1 equivalent) in methanol is prepared.
-
To this solution, aqueous ammonia (excess) is added, followed by a solution of sodium cyanide (1.1 equivalents) in water. The use of sodium cyanide with a weak acid source like ammonium chloride is a safer alternative to hydrogen cyanide gas.[8]
-
The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-amino-(3-benzyloxy-phenyl)-acetonitrile.
-
-
Hydrolysis of the α-aminonitrile:
-
The crude α-aminonitrile is treated with a strong acid, such as 6 M hydrochloric acid.[9]
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to afford racemic this compound.
-
| Step | Reagents and Conditions | Purpose | Typical Yield |
| 1 | 3-Benzyloxybenzaldehyde, NH4OH, NaCN, MeOH, RT | Formation of α-aminonitrile | 80-90% |
| 2 | α-aminonitrile, 6 M HCl, Reflux; then NH4OH | Hydrolysis to amino acid | 70-85% |
Part 2: Asymmetric Synthesis via Chiral Auxiliaries
For many pharmaceutical applications, a single enantiomer of the amino acid is required. Asymmetric synthesis using a chiral auxiliary is a powerful strategy to achieve this.[10] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction.
A common and effective chiral auxiliary for the asymmetric Strecker reaction is an enantiomerically pure amine, such as (S)-α-phenylethylamine.[11]
Mechanism of Asymmetric Induction
The chiral amine reacts with 3-benzyloxybenzaldehyde to form a chiral imine. The pre-existing stereocenter in the amine directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched amino acid.
Caption: Asymmetric Strecker synthesis using a chiral auxiliary.
Experimental Protocol: (S)-Amino-(3-benzyloxy-phenyl)-acetic acid
-
Formation of the Diastereomerically Enriched α-aminonitrile:
-
3-Benzyloxybenzaldehyde (1 equivalent) and (S)-α-phenylethylamine (1 equivalent) are dissolved in a suitable solvent like methanol or toluene.
-
The mixture is stirred, often with a dehydrating agent like magnesium sulfate, to drive the formation of the chiral imine.
-
After imine formation is complete, a cyanide source (e.g., trimethylsilyl cyanide in the presence of a Lewis acid catalyst, or NaCN/acetic acid) is added at low temperature (e.g., -78 °C to 0 °C) to control the diastereoselectivity.
-
The reaction is stirred for several hours and then quenched. The product is isolated by extraction and purified by chromatography or crystallization to obtain the major diastereomer of the α-aminonitrile.
-
-
Hydrolysis and Removal of the Chiral Auxiliary:
-
The purified α-aminonitrile diastereomer is subjected to acidic hydrolysis (e.g., refluxing in 6 M HCl) to convert the nitrile to a carboxylic acid.
-
The chiral auxiliary can be removed by hydrogenolysis. The hydrolyzed product is dissolved in a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere. This cleaves the benzylic C-N bond of the auxiliary.
-
After filtration to remove the catalyst, the solvent is evaporated. The resulting enantiomerically enriched amino acid is then purified by recrystallization or ion-exchange chromatography.
-
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| 1 | 3-Benzyloxybenzaldehyde, (S)-α-phenylethylamine, Dehydrating agent | Formation of chiral imine | High conversion |
| 2 | Chiral imine, Cyanide source, Low temperature | Diastereoselective cyanide addition | High diastereomeric excess (d.e.) |
| 3 | α-aminonitrile, 6 M HCl, Reflux | Hydrolysis of nitrile | High yield |
| 4 | H2, Pd/C | Removal of chiral auxiliary | High enantiomeric excess (e.e.) |
Part 3: Enzymatic Resolution of Racemic this compound
An alternative and often highly efficient method for obtaining enantiomerically pure amino acids is through the enzymatic resolution of a racemic mixture.[12] This biocatalytic approach takes advantage of the high stereoselectivity of enzymes.
A common strategy involves the acylation of the racemic amino acid, followed by enantioselective hydrolysis of the N-acyl derivative using an acylase enzyme.
Principle of Enzymatic Resolution
The racemic this compound is first converted to its N-acetyl derivative. An acylase enzyme, which is stereospecific, will then selectively hydrolyze the N-acetyl group of one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer (D-enantiomer) in its acylated form. The resulting free amino acid and the unreacted N-acetylated amino acid can then be separated based on their different physical and chemical properties.
Caption: Workflow for the enzymatic resolution of a racemic amino acid.
Experimental Protocol: Enzymatic Resolution
-
N-Acetylation of Racemic this compound:
-
The racemic amino acid is dissolved in an aqueous solution of sodium hydroxide.
-
Acetic anhydride is added portion-wise while maintaining the pH of the solution with the addition of more sodium hydroxide solution.
-
The reaction is stirred until complete, and then the N-acetylated product is isolated by acidification and extraction.
-
-
Enzymatic Hydrolysis:
-
The racemic N-acetyl-Amino-(3-benzyloxy-phenyl)-acetic acid is dissolved in a buffered aqueous solution at the optimal pH for the chosen acylase (e.g., pH 7-8).
-
The acylase enzyme (e.g., from Aspergillus oryzae) is added to the solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle stirring. The progress of the hydrolysis is monitored by measuring the amount of released acetic acid or by chiral HPLC analysis.
-
The reaction is stopped when approximately 50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining substrate.
-
-
Separation of Enantiomers:
-
The enzyme is removed by denaturation (e.g., by heating) and filtration or centrifugation.
-
The pH of the solution is adjusted to the isoelectric point of the free amino acid to precipitate it. The solid L-amino acid is collected by filtration.
-
The filtrate, containing the D-N-acetyl amino acid, is then acidified to precipitate the acylated D-enantiomer, which is collected by filtration.
-
The D-N-acetyl amino acid can be hydrolyzed chemically (e.g., by acid hydrolysis) to obtain the D-amino acid.
-
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| 1 | Racemic amino acid, Acetic anhydride, NaOH | N-Acetylation | High yield |
| 2 | N-Acetyl amino acid, Acylase, Buffer, 37 °C | Enantioselective hydrolysis | ~50% conversion |
| 3 | pH adjustment, Filtration | Separation of enantiomers | High enantiomeric purity of both L- and D-forms |
Conclusion
The synthesis of this compound can be successfully achieved through several well-established methodologies. The choice of the synthetic route will depend on the specific requirements of the research, including the need for racemic or enantiomerically pure material, scalability, and available resources. The classic Strecker synthesis provides a reliable method for obtaining the racemic compound. For enantiomerically pure forms, both asymmetric synthesis using chiral auxiliaries and enzymatic resolution offer effective and practical solutions. By understanding the principles and experimental details outlined in this guide, researchers can confidently produce this valuable building block for their drug discovery and development programs.
References
- Fichtner, F., et al. (2017).
- Felnagle, E. A., et al. (2008).
- Velíšek, J., et al. (2007). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids – a Review. Czech Journal of Food Sciences.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie.
- Surendra, K., Krishnaveni, N. S., Mahesh, A., & Rao, K. R. (2006). Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532–2534.
- Kendall, E. C., & McKenzie, B. F. (1929). dl-ALANINE. Organic Syntheses, 9, 4.
- Chibata, I., Tosa, T., Sato, T., & Mori, T. (1974). Preparation and properties of immobilized aminoacylase. Methods in Enzymology, 34, 739-746.
- Organic Syntheses Procedure, Coll. Vol. 1, p. 445 (1941); Vol. 5, p. 88 (1925).
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Wikipedia. (2023). Strecker amino acid synthesis. [Link]
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
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Organic Chemistry Portal. Strecker Synthesis. [Link]
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Wikipedia. (2023). Chiral auxiliary. [Link]
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
- Davis, F. A., & Zhou, P. (1997). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 62(22), 7553–7555.
- Yasukawa, K., Hasemi, T., & Asano, Y. (2011). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids.
- Koszelewski, D., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4991.
- Gonzalez, M. A., & Pinzon, R. (2012). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 17(7), 8565–8573.
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- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Synthesis of α-Amino Acids [cjcu.jlu.edu.cn]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis, Stereoisomerism, and Analysis of Amino-(3-benzyloxy-phenyl)-acetic acid
Introduction
Amino-(3-benzyloxy-phenyl)-acetic acid is a non-canonical, chiral α-amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a phenylacetic acid core functionalized with both an amino group and a meta-substituted benzyloxy moiety, presents a unique scaffold for designing novel therapeutic agents. The presence of a stereocenter at the alpha-carbon (α-carbon) dictates that the compound exists as a pair of enantiomers, (R) and (S), whose biological activities can differ profoundly.
The significance of structurally related compounds is well-documented. For instance, analogs containing the benzyloxy-phenyl motif have been identified as valuable intermediates in the synthesis of selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are investigated for treating oculovascular diseases like diabetic retinopathy.[1] As the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile, the ability to synthesize, separate, and analyze the individual enantiomers of this compound is of paramount importance for any research and development program.[2][3]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the molecular structure, outlines a robust synthetic pathway to the racemic mixture, explores the critical nature of its stereoisomerism, and presents detailed methodologies for chiral resolution and analytical characterization.
Part 1: Chemical Structure and Physicochemical Properties
The molecular architecture of this compound is foundational to its chemical behavior and biological potential. The central α-carbon is bonded to four distinct substituents: a carboxyl group, an amino group, a hydrogen atom, and a 3-benzyloxy-phenyl group. This substitution pattern makes the α-carbon a chiral center, giving rise to two non-superimposable mirror-image isomers or enantiomers.
Caption: Structure of this compound with the chiral α-carbon highlighted.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-Amino-2-[3-(benzyloxy)phenyl]acetic acid | - |
| Molecular Formula | C₁₅H₁₅NO₃ | [4] |
| Molecular Weight | 257.28 g/mol | [1] |
| CAS Number | 217728-66-8 | PubChem |
| Predicted pKa (Acidic) | ~2.2 (Carboxyl) | ChemAxon |
| Predicted pKa (Basic) | ~9.2 (Amino) | ChemAxon |
| Predicted LogP | 1.8 - 2.5 | ChemAxon |
| Appearance | White to off-white solid | [4] |
Part 2: Synthesis of Racemic this compound
A reliable method for synthesizing the racemic form of the title compound is the Strecker synthesis. This classic approach builds the α-amino acid scaffold from an aldehyde precursor in a one-pot reaction followed by hydrolysis. The rationale for this choice is its high convergence and the ready availability of the starting material, 3-benzyloxybenzaldehyde.
Caption: Workflow for the Strecker synthesis of the racemic amino acid.
Experimental Protocol: Strecker Synthesis
-
Step 1: Formation of the α-Aminonitrile.
-
To a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in water, add 3-benzyloxybenzaldehyde (1.0 equivalent) dissolved in methanol (MeOH).
-
Stir the mixture vigorously in a well-ventilated fume hood. Add a solution of sodium cyanide (NaCN, 1.1 equivalents) in water dropwise, maintaining the temperature below 20°C using an ice bath.
-
Causality: The aldehyde reacts with ammonia (from NH₄Cl) to form an imine in situ. The cyanide ion then performs a nucleophilic attack on the imine carbon to form the stable α-aminonitrile intermediate.[5] Methanol acts as a co-solvent to ensure homogeneity.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting aldehyde.
-
The resulting aminonitrile may precipitate or can be extracted into an organic solvent (e.g., ethyl acetate).
-
-
Step 2: Hydrolysis to the Amino Acid.
-
Isolate the crude α-aminonitrile from Step 1.
-
Add concentrated hydrochloric acid (HCl, 6-12 M) and heat the mixture to reflux (approx. 100-110°C) for 4-8 hours.
-
Causality: The strong acidic conditions and heat promote the hydrolysis of the nitrile functional group, first to an amide and subsequently to a carboxylic acid, yielding the final amino acid hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the aminonitrile.
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture to room temperature, which may cause the amino acid hydrochloride salt to crystallize.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide or NaOH).
-
Causality: At its isoelectric point, the amino acid exists as a zwitterion with minimal net charge, causing its solubility in water to be at a minimum, thus facilitating precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether to remove organic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Part 3: Stereoisomerism and Its Critical Role in Drug Development
Chirality is a fundamental property in pharmacology. The (R) and (S) enantiomers of a chiral drug can exhibit vastly different pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (binding affinity, efficacy). In many cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).[2] A well-known example is Naproxen, where the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer is a hepatotoxin with no therapeutic benefit.[2]
Therefore, for this compound, the development of any therapeutic agent derived from it necessitates that the stereochemistry is controlled and that the final active pharmaceutical ingredient (API) is enantiomerically pure.
Caption: The (R) and (S) enantiomers are non-superimposable mirror images.
Part 4: Chiral Resolution Methodologies
Separating the racemic mixture into its constituent enantiomers is a critical process known as chiral resolution. Several techniques can be employed, with the choice depending on scale, cost, and efficiency.
Method A: Diastereomeric Salt Crystallization
This classical method relies on reacting the racemic amino acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol Outline:
-
Dissolve the racemic amino acid in a suitable hot solvent (e.g., ethanol/water).
-
Add a solution of one equivalent of a chiral resolving agent (e.g., (R,R)-(+)-tartaric acid or (S)-(+)-mandelic acid).
-
Allow the solution to cool slowly. The diastereomeric salt with the lower solubility will crystallize out first.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberate the free amino acid from the purified salt by adding a base to neutralize the resolving agent, followed by adjusting the pH to the isoelectric point to precipitate the enantiomerically pure amino acid.
-
The other enantiomer can be recovered from the mother liquor.
Method B: Chiral Preparative HPLC
For high-purity separation on both analytical and preparative scales, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice. CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.[6][7]
Protocol Outline:
-
Column Selection: Choose a suitable CSP. For amino acids, macrocyclic glycopeptide phases (e.g., Teicoplanin-based, CHIROBIOTIC T) or zwitterionic phases (e.g., CHIRALPAK ZWIX) are highly effective.[6][7]
-
Mobile Phase Development:
-
Develop a mobile phase that provides good resolution (Rs > 1.5).
-
For a Teicoplanin-based column, typical mobile phases are polar organic (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine) or reversed-phase (e.g., Water/Methanol with a buffer like TEAA).[6]
-
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration suitable for preparative scale injection.
-
Chromatography: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to each separated enantiomeric peak.
-
Product Recovery: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiomerically pure products.
Part 5: Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - ~7.2-7.4 ppm: Multiplets, 10H (aromatic protons of phenyl and benzyl groups).- ~6.8-7.1 ppm: Multiplets, 4H (protons of the 3-substituted phenyl ring).- ~5.1 ppm: Singlet, 2H (-O-CH₂-Ph).- ~4.5 ppm: Singlet, 1H (α-proton, Cα-H).- Broad signals: -NH₂ and -COOH protons (exchangeable with D₂O). |
| ¹³C NMR | - ~175 ppm: Carboxylic acid carbon (C=O).- ~159 ppm: Aromatic C-O.- ~127-137 ppm: Aromatic carbons.- ~70 ppm: Benzylic ether carbon (-O-CH₂-Ph).- ~58 ppm: Alpha-carbon (Cα). |
| FT-IR (cm⁻¹) | - ~3000-3200: N-H stretch (amino group).- ~2500-3300: Broad O-H stretch (carboxylic acid).- ~1700-1725: C=O stretch (carboxylic acid).- ~1580-1600: N-H bend and C=C aromatic stretch.- ~1250: C-O stretch (ether). |
| Mass Spec (ESI+) | [M+H]⁺ = 258.11 m/z |
Determination of Enantiomeric Purity
The most reliable method for determining the enantiomeric excess (e.e.) is analytical chiral HPLC.
Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: A chiral column, such as CHIRALPAK® ZWIX(+) or a CHIROBIOTIC™ T.[7]
-
Mobile Phase: An optimized mobile phase (determined via scouting) that cleanly separates the two enantiomers.
-
Analysis:
-
Inject a small amount of the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Conclusion
This compound is a valuable chiral building block with significant potential in pharmaceutical research. Its successful application hinges on the ability to perform stereocontrolled synthesis or, more commonly, efficient chiral resolution of the racemic mixture. The methodologies detailed in this guide—from a robust Strecker synthesis to state-of-the-art chiral HPLC separation—provide a framework for researchers to produce, isolate, and characterize the individual (R) and (S) enantiomers. The profound impact of stereochemistry on biological activity underscores the necessity of these techniques, ensuring that drug discovery programs can advance with compounds of the highest chemical and stereochemical integrity.[3]
References
- Smolecule. (n.d.). Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Supporting Information: Direct and Waste-Free Amidations and Cycloadditions by Organocatalytic Activation of Carboxylic Acids at Room Temperature. Wiley-VCH.
- (n.d.). Supporting Information.
- Organic Syntheses. (n.d.). dl-Phenylglycine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
- Benchchem. (n.d.). Amino-(4-benzyloxy-phenyl)-acetic acid | 72028-74-1.
- Bodoki, E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
- Benchchem. (n.d.). A comparative study of the biological effects of (3-Amino-4-hydroxyphenyl)acetic acid and its analogs.
- Achemblock. (n.d.). This compound, 97% Purity, C15H15NO3, 1 gram.
- (n.d.). HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives.
- (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
- Advanced ChemBlocks. (n.d.). 2-(3-(benzyloxy)phenyl)acetic acid.
- (n.d.). Stereochemistry and biological activity of drugs.
- Nishijo, T., et al. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing).
- Sigma-Aldrich. (n.d.). (2-Benzyloxyphenyl)acetic acid 97 22047-88-7.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine.
- Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed.
- (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL.
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- 7. chiraltech.com [chiraltech.com]
An In-depth Technical Guide to Amino-(3-benzyloxy-phenyl)-acetic Acid
CAS Number: 299169-37-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-(3-benzyloxy-phenyl)-acetic acid, with the CAS registry number 299169-37-2, is a non-proteinogenic α-amino acid of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which combines a phenylacetic acid backbone with a benzyloxy substituent, makes it a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, analytical characterization, potential applications as a pharmaceutical intermediate, and essential safety and handling protocols.
Table of Contents
-
Chemical and Physical Properties
-
Plausible Synthesis Route
-
Analytical Characterization
-
Chemical Reactivity and Derivatization Potential
-
Applications in Drug Discovery and Development
-
Safety and Handling
-
References
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 299169-37-2 | [1] |
| Molecular Formula | C₁₅H₁₅NO₃ | [1] |
| Molecular Weight | 257.28 g/mol | [1] |
| IUPAC Name | 2-amino-2-[3-(benzyloxy)phenyl]acetic acid | N/A |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water | General knowledge |
| Purity | Typically available at ≥97% purity for research purposes | N/A |
Plausible Synthesis Route
The proposed pathway begins with 3-benzyloxybenzaldehyde, which can be synthesized from 3-hydroxybenzaldehyde and benzyl bromide. The subsequent steps would follow the classical Strecker synthesis, followed by hydrolysis.
Step 1: Synthesis of 3-benzyloxybenzaldehyde
In a suitable solvent such as acetone, 3-hydroxybenzaldehyde is deprotonated with a base like potassium carbonate. Benzyl bromide is then added, and the reaction mixture is heated to reflux to facilitate the Williamson ether synthesis.
Step 2: Strecker Synthesis of the α-aminonitrile
3-benzyloxybenzaldehyde is reacted with sodium cyanide and ammonium chloride in an aqueous methanol solution. This one-pot reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile.
Step 3: Hydrolysis to this compound
The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions. For instance, heating with concentrated hydrochloric acid will hydrolyze the nitrile group to a carboxylic acid, yielding the final product, this compound, as the hydrochloride salt. Neutralization will then provide the free amino acid.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: 3-benzyloxybenzaldehyde: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction to reflux for 12-16 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.
-
Step 2: α-Amino-(3-benzyloxy-phenyl)acetonitrile: In a flask, dissolve 3-benzyloxybenzaldehyde (1.0 eq) in methanol. Add a solution of sodium cyanide (1.2 eq) in water, followed by a solution of ammonium chloride (1.2 eq) in water. Stir the reaction mixture at room temperature for 24-48 hours. The product can be extracted with an organic solvent.
-
Step 3: this compound: The crude α-aminonitrile is heated to reflux in concentrated hydrochloric acid for 6-12 hours. The reaction is then cooled, and the resulting precipitate is filtered, washed with cold water, and dried to give the hydrochloride salt. The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to the isoelectric point.
Analytical Characterization
While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy (Predicted):
-
Aromatic protons (benzyloxy group): A multiplet around δ 7.2-7.4 ppm (5H).
-
Aromatic protons (phenylacetic acid moiety): A multiplet in the range of δ 6.8-7.2 ppm (4H).
-
Benzylic protons (-O-CH₂-Ph): A singlet around δ 5.1 ppm (2H).
-
α-proton (-CH(NH₂)-): A singlet around δ 4.0-4.5 ppm (1H).
-
Amine and Carboxylic acid protons: Broad singlets, chemical shifts are concentration and solvent dependent.
13C NMR Spectroscopy (Predicted):
-
Carboxyl carbon (-COOH): δ 170-175 ppm.
-
Aromatic carbons: δ 110-160 ppm.
-
α-carbon (-CH(NH₂)-): δ 55-65 ppm.
-
Benzylic carbon (-O-CH₂-Ph): δ 65-75 ppm.
Mass Spectrometry (MS):
In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 258.29.
Infrared (IR) Spectroscopy:
-
O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.
-
N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): A peak in the 1000-1300 cm⁻¹ region.
Chemical Reactivity and Derivatization Potential
The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, allows for a wide range of chemical transformations.
-
Amide Bond Formation: The carboxylic acid moiety can be activated with coupling reagents like DCC or EDC to react with various amines, forming amide bonds. This is a cornerstone of peptide synthesis.
-
Esterification: The carboxylic acid can be esterified under acidic conditions with alcohols.
-
N-Acylation/Alkylation: The primary amine group can be readily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides.
-
Deprotection: The benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal a phenolic hydroxyl group, providing a route to further functionalization.
-
Electrophilic Aromatic Substitution: The phenyl ring of the benzyloxy group is susceptible to electrophilic substitution reactions, though the conditions must be chosen carefully to avoid side reactions with the amino acid functionality.
Caption: Reactivity and derivatization pathways of this compound.
Applications in Drug Discovery and Development
Non-natural amino acids are critical components in modern drug design. This compound serves as a versatile scaffold and intermediate for the synthesis of more complex drug candidates.
-
Peptidomimetics: Incorporation of this amino acid into peptide sequences can introduce conformational constraints and improve metabolic stability compared to natural peptides.
-
Chiral Building Block: As a chiral molecule, it can be used to introduce specific stereochemistry into a target molecule, which is often crucial for biological activity.
-
Scaffold for Small Molecule Synthesis: The functional groups on this molecule provide multiple points for diversification, allowing for the creation of libraries of related compounds for screening against various biological targets. While direct evidence for the use of CAS 299169-37-2 in a specific drug is not prominent in public literature, a structurally similar compound, Amino-(4-benzyloxy-phenyl)-acetic acid, is a key intermediate in the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for treating oculovascular diseases.[2] This suggests that this compound could be explored for similar applications or as a component in the synthesis of other targeted therapies.
Safety and Handling
-
Hazard Classification (Predicted): May cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Handling: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.
-
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemical Management. (2018, March 13). Safety Data Sheet. Retrieved from [Link]
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Preval. (2013, June 25). Material Safety Data Sheet. Retrieved from [Link]
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Safety Data Sheet. (2010, February 4). Retrieved from [Link]
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Elixirgen Scientific, Inc. (n.d.). Safety Data Sheet Section 1: Product and Company Information. Retrieved from [Link]
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-
Lo, Y. S. (2009, March). Synthesis of 2‐amino‐3‐benzoylphenylacetic acid. Journal of Heterocyclic Chemistry, 17(8), 1663-1664. [Link]
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MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. Retrieved from [Link]
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-
SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzeneacetic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetic acid, phenoxy-. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum Phenyl acetic acid (18). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Benzyloxy)acetic acid. Retrieved from [Link]
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American Elements. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Benzyloxyphenyl)acetic acid. Retrieved from [Link]
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solubility of Amino-(3-benzyloxy-phenyl)-acetic acid in different solvents
An In-depth Technical Guide on the Solubility of Amino-(3-benzyloxy-phenyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of this compound. As a critical parameter in pharmaceutical sciences, understanding the solubility profile of this molecule is essential for successful formulation, process development, and ensuring bioavailability. This document synthesizes theoretical principles with field-proven experimental methodologies to provide a robust resource for laboratory professionals.
The Centrality of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a fundamental physicochemical parameter for any potential drug candidate.[1] For this compound, an amino acid derivative, its solubility profile dictates the feasibility of its journey from a laboratory curiosity to a viable therapeutic agent. Low aqueous solubility can lead to poor absorption, underestimated toxicity, and unpredictable results in bioassays, ultimately hindering clinical success.[2][3] Therefore, a thorough characterization of its solubility in various solvent systems is not merely a preliminary step but a cornerstone of its entire development lifecycle.
Molecular Structure and Its Influence on Solubility
The solubility behavior of this compound is intrinsically linked to its molecular architecture. The molecule features several key functional groups that govern its interaction with different solvents.
-
Amphoteric Nature : The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes it an amphoteric and zwitterionic compound.[4] This allows it to exhibit pH-dependent solubility in aqueous media. In acidic solutions, the amino group is protonated (-NH₃⁺), while in basic solutions, the carboxylic acid is deprotonated (-COO⁻), both of which typically enhance water solubility compared to its isoelectric point where it exists as a neutral zwitterion.[5]
-
Aromatic and Lipophilic Character : The molecule contains two aromatic rings (the phenyl ring and the benzyloxy group). These bulky, nonpolar moieties contribute to its lipophilicity, suggesting a higher solubility in organic solvents compared to water.[6] The benzyloxy group, in particular, significantly enhances the nonpolar character.
-
Hydrogen Bonding : Both the amino and carboxylic acid groups can act as hydrogen bond donors and acceptors. This capability facilitates interactions with polar protic solvents like water, methanol, and ethanol.
These structural features create a complex solubility profile, necessitating empirical determination across a spectrum of solvents.
Solubility Profile of this compound
| Solvent Category | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (neutral pH) | Low | The large nonpolar benzyloxy-phenyl group counteracts the polarity of the amino and acid groups, leading to poor aqueous solubility at the isoelectric point.[5] |
| Methanol, Ethanol | Moderate to High | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can form hydrogen bonds with the amino and carboxylic acid moieties. | |
| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and have sufficient polarity to solvate the zwitterionic form of the molecule effectively. |
| Acetone, Acetonitrile | Moderate | These solvents are less polar than DMSO and are less effective at solvating the charged portions of the molecule. | |
| Nonpolar | Toluene, Hexane | Very Low | The high polarity and hydrogen-bonding capability of the amino acid functionality prevent effective solvation by nonpolar solvents. |
Gold-Standard Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust and validated methodologies. The two most common approaches in drug discovery are the equilibrium shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility, which represents the true saturation point of a compound in a solvent under stable conditions.[7][8][9]
Causality Behind the Protocol: This method is designed to allow the system to reach its lowest energy state: a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[10] Extended incubation and agitation ensure that the dissolution process is complete and not just a transient supersaturated state.
Step-by-Step Protocol:
-
Preparation of Media: Prepare the selected solvents or buffer solutions (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, simulated intestinal fluid pH 6.8).[11] For BCS classification, experiments are conducted at 37 ± 1 °C.[12]
-
Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[9][10]
-
Equilibration: Place the sealed flasks in a mechanical shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate.[11] The system should be equilibrated for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached. It is crucial to periodically sample until the concentration of the solute in solution becomes constant.[10][13]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. The phases must be separated to analyze the liquid portion. This is typically done by filtering the supernatant through a low-binding 0.45 µm syringe filter or by high-speed centrifugation.[3]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Data Reporting: The final solubility is reported in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported, as it can change during the experiment for ionizable compounds.[9]
Diagram of the Shake-Flask Workflow:
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Kinetic Solubility for High-Throughput Screening
In early drug discovery, kinetic solubility is often measured because the assay is faster and requires less compound.[2][14] This method measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[3]
Causality Behind the Protocol: This assay mimics the conditions of many in vitro biological screens where compounds are introduced from a DMSO stock into an aqueous buffer. It measures the tendency of a compound to remain in solution under non-equilibrium conditions, which can be different from its thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[1][14]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[2]
-
Plate Setup: Add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microtiter plate.[15]
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer and mix thoroughly. This is often done in a serial dilution format to test a range of concentrations.[14][15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period, typically 1 to 2 hours.[15]
-
Precipitation Detection: Measure the amount of precipitation. Common methods include:
-
Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is first observed.
Diagram of the Kinetic Solubility Workflow:
Caption: A typical workflow for high-throughput kinetic solubility measurement.
Interpretation and Implications for Research & Development
The solubility data for this compound provides critical insights for its development path:
-
Formulation Development : The predicted low aqueous solubility at neutral pH is a significant hurdle for developing oral or intravenous formulations. Strategies such as pH adjustment, salt formation (by reacting the acid or amino group), or the use of co-solvents and solubilizing excipients would need to be explored.[13]
-
Process Chemistry : The differential solubility in organic solvents is key for purification. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures would be an ideal candidate for recrystallization to achieve high purity. Toluene or hexane could be effective as anti-solvents for precipitation.
-
In Vitro Assays : The kinetic solubility data is vital for designing and interpreting biological assays. If the test concentration exceeds the kinetic solubility limit, the compound may precipitate in the assay medium, leading to inaccurate potency measurements.[2]
Conclusion
The solubility of this compound is a complex property governed by the interplay of its polar, zwitterionic amino acid head and its large, lipophilic benzyloxy-phenyl tail. While its predicted low aqueous solubility presents challenges, a systematic approach to characterization using robust methods like the shake-flask assay provides the essential data needed to overcome them. This guide offers the foundational protocols and interpretive framework necessary for researchers to effectively manage this critical parameter and advance the development of this and similar molecules.
References
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AxisPharm. Kinetic Solubility Assays Protocol. 15
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). 3
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. 1
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 13
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Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
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Slideshare. solubility experimental methods.pptx.
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Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. 8
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SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013).
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de Campos, M.L., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. 11
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. 12
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Taylor, L. S. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 9
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Smolecule. Buy Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
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Chakravarty, D., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
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An In-depth Technical Guide to Amino-(3-benzyloxy-phenyl)-acetic Acid: Synthesis, Properties, and Potential Applications
Foreword for the Research Professional: This document provides a comprehensive technical overview of Amino-(3-benzyloxy-phenyl)-acetic acid (CAS No. 299169-37-2). While this compound is commercially available and holds potential as a building block in medicinal chemistry, its specific discovery and developmental history are not extensively documented in publicly accessible scientific literature or patent filings. This guide, therefore, focuses on its chemical characteristics, a plausible synthetic route derived from established methodologies for analogous structures, and its prospective utility in drug discovery, drawing parallels with structurally related molecules.
Introduction and Chemical Identity
This compound is a non-proteinogenic α-amino acid derivative. Its structure features a phenylglycine core with a benzyloxy substituent at the meta position of the phenyl ring. This structural motif imparts a unique combination of lipophilicity from the benzyl group and polar functionality from the amino and carboxylic acid groups. Such characteristics make it an intriguing candidate for incorporation into novel therapeutic agents, offering potential for specific interactions with biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 299169-37-2 | [1][2] |
| Molecular Formula | C15H15NO3 | [2] |
| Molecular Weight | 257.28 g/mol | [2] |
| IUPAC Name | 2-amino-2-[3-(benzyloxy)phenyl]acetic acid | |
| Synonyms | 2-(3-Benzyloxyphenyl)glycine | [2] |
Plausible Synthetic Pathway
While the specific historical synthesis of this compound is not readily found in the literature, a logical and efficient route can be postulated based on the well-established Strecker synthesis, a classic method for producing α-amino acids. This multi-step process begins with the readily available 3-benzyloxybenzaldehyde.
Experimental Protocol: Strecker Synthesis of this compound
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 3-benzyloxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
To this solution, add a solution of sodium cyanide (NaCN) (1.1 equivalents) in water.
-
Subsequently, add a solution of ammonium chloride (NH4Cl) (1.2 equivalents) in water.
-
Stir the resulting mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Causality Behind Experimental Choices: The Strecker synthesis is a robust and widely applicable method for the synthesis of α-amino acids from aldehydes or ketones. The use of an excess of cyanide and ammonium chloride helps to drive the reaction towards the formation of the aminonitrile. Methanol is a common solvent as it can dissolve both the organic starting material and the inorganic reagents to some extent.
Step 2: Hydrolysis of the α-Aminonitrile to the α-Amino Acid
-
The crude α-aminonitrile from the previous step is subjected to hydrolysis without extensive purification.
-
Add a strong acid, such as concentrated hydrochloric acid (HCl), to the crude aminonitrile.
-
Heat the mixture to reflux for several hours (typically 4-8 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the amino acid.
-
The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The resulting solid is then dried under vacuum to yield this compound.
Trustworthiness and Self-Validation: The progress of each step can be reliably monitored by TLC. The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data would confirm the presence of the benzyl, phenyl, amino, and carboxylic acid functionalities.
Visualization of the Synthetic Workflow
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A Technical Guide to the Exploration of Novel Derivatives of Amino-(3-benzyloxy-phenyl)-acetic Acid for Drug Discovery
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic design, synthesis, and evaluation of novel derivatives of Amino-(3-benzyloxy-phenyl)-acetic acid. This scaffold presents a promising starting point for the development of new therapeutic agents, leveraging its unique structural features to potentially engage a variety of biological targets. This document provides a comprehensive overview of the core molecule, proposes strategic derivatization pathways, and outlines detailed experimental protocols for the synthesis and biological evaluation of these novel compounds.
Introduction: The Rationale for Derivatizing this compound
The convergence of an amino acid moiety, a flexible benzyloxy group, and a phenylacetic acid core makes this compound a molecule of significant interest in medicinal chemistry. Phenylacetic acid and its derivatives are integral components of numerous established drugs, contributing to a wide range of pharmacological activities.[1] The incorporation of an amino acid functional group can enhance aqueous solubility, provide handles for further chemical modification, and potentially facilitate active transport into cells.[2] Furthermore, the benzyloxy substituent offers a lipophilic domain that can be crucial for interactions with hydrophobic pockets within biological targets.
While specific biological activity data for this compound is not extensively reported in publicly available literature, the activities of structurally related compounds provide a strong impetus for its exploration. For instance, derivatives of benzyloxyphenyl compounds have shown potential as anticancer agents and as modulators of the STAT3 signaling pathway.[3][4] Additionally, analogs of benzyloxy-phenyl-acetic acid have been investigated as selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, a target for metabolic disorders.[5] The phenylacetic acid core itself is known to be a feature in compounds with antimicrobial properties.[5] This guide will therefore focus on the design and evaluation of derivatives with potential applications in oncology, infectious diseases, and metabolic disorders.
Synthesis of the Core Scaffold: this compound
A robust and efficient synthesis of the parent compound is paramount for any derivatization program. The Strecker synthesis offers a classic and reliable method for the preparation of α-amino acids from aldehydes.[6][7] In this case, the synthesis commences with the commercially available 3-hydroxybenzaldehyde, which is first protected as its benzyl ether to yield 3-benzyloxybenzaldehyde. This intermediate then undergoes the Strecker reaction, followed by hydrolysis of the resulting aminonitrile to afford the target amino acid.
Synthesis of 3-Benzyloxybenzaldehyde
3-Benzyloxybenzaldehyde serves as the key starting material for the subsequent Strecker synthesis.[8][9][10][11]
Protocol:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 3-benzyloxybenzaldehyde.
Strecker Synthesis of this compound
The Strecker synthesis is a three-component reaction that efficiently produces α-aminonitriles, which are then hydrolyzed to the corresponding amino acids.[6][7][12][13]
Protocol:
-
In a well-ventilated fume hood, dissolve 3-benzyloxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
To this solution, add a solution of ammonium chloride (1.2 eq) in water, followed by a solution of sodium cyanide (1.2 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the aminonitrile formation, carefully acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux to hydrolyze the nitrile.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Proposed Derivatization Strategies
The structure of this compound offers three primary sites for chemical modification: the amino group, the carboxylic acid group, and the aromatic rings. The following sections outline potential derivatization strategies at each of these sites to generate a library of novel compounds for biological screening.
Modification of the Amino Group
The primary amine provides a versatile handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation.
-
Amide Derivatives: Acylation with a range of acid chlorides or anhydrides can introduce diverse functionalities. This can modulate lipophilicity, introduce hydrogen bonding partners, and explore interactions with specific receptor pockets.
-
N-Alkylated Derivatives: Reductive amination with various aldehydes or ketones can yield secondary or tertiary amines. This modification can alter the basicity and steric profile of the amino group.
-
Sulfonamide Derivatives: Reaction with sulfonyl chlorides can produce sulfonamides, which are known to be present in a number of clinically used drugs and can act as bioisosteres for carboxylic acids.
Modification of the Carboxylic Acid Group
The carboxylic acid can be converted into a variety of functional groups to explore different physicochemical properties and potential prodrug strategies.
-
Ester Derivatives: Esterification with various alcohols can increase lipophilicity and potentially improve cell permeability. These esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
-
Amide Derivatives: Amidation with a library of primary and secondary amines can introduce a wide array of substituents, allowing for the fine-tuning of steric and electronic properties.
-
Bioisosteric Replacements: The carboxylic acid can be replaced with other acidic functional groups such as tetrazoles or hydroxamic acids to explore different binding interactions and metabolic stabilities.
Modification of the Aromatic Rings
The two phenyl rings present opportunities for substitution to modulate electronic properties and explore additional binding interactions.
-
Substitution on the Phenylacetic Acid Ring: Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed. The directing effects of the existing substituents will need to be considered.
-
Substitution on the Benzyl Ring: Modification of the benzyl group prior to its installation or debenzylation followed by re-alkylation with substituted benzyl groups can introduce diversity at this position.
Potential Therapeutic Targets and Biological Evaluation
Based on the structural features of the core molecule and the known activities of related compounds, the following therapeutic areas are proposed for investigation.
Anticancer Activity
Derivatives will be screened for their cytotoxic effects against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Novel Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Parent Compound | MCF-7 | >100 |
| Derivative 1A | MCF-7 | 25.3 |
| Derivative 2B | MCF-7 | 10.8 |
| Doxorubicin | MCF-7 | 0.5 |
Antimicrobial Activity
The synthesized compounds will be evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of Novel Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Compound | >128 | >128 |
| Derivative 3C | 16 | 64 |
| Derivative 4D | 32 | 128 |
| Ciprofloxacin | 0.5 | 0.25 |
PPARα Agonism
Given the structural similarities to known PPARα agonists, selected derivatives will be evaluated for their ability to activate this nuclear receptor.[5][14]
Experimental Protocol: PPARα Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Compound Treatment: Treat the transfected cells with the test compounds for 24 hours. Include a known PPARα agonist (e.g., fenofibrate) as a positive control.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the fold activation of luciferase expression relative to the vehicle control.
Visualization of Key Concepts
To aid in the conceptualization of the research plan, the following diagrams illustrate the synthetic strategy and the proposed workflow for biological evaluation.
Caption: Synthetic workflow for the core scaffold and its derivatives.
Caption: Workflow for the biological evaluation of novel derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide are well-established and amenable to the generation of a diverse chemical library. The proposed biological evaluation workflow provides a clear path to identifying lead compounds with potential anticancer, antimicrobial, or metabolic modulatory activities. Future work should focus on establishing clear structure-activity relationships (SAR) to guide the optimization of lead compounds towards enhanced potency, selectivity, and favorable pharmacokinetic properties.
References
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). (3-Benzyloxyphenyl)acetic acid | 1860-58-8. Retrieved from [Link]
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- Sigma-Aldrich. (n.d.). 3-Benzyloxybenzaldehyde 98% 1700-37-4.
- Sigma-Aldrich. (n.d.). 3-Benzyloxybenzaldehyde 98%.
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- Stienstra, R., et al. (2006). Beyond lipids, pharmacological PPARalpha activation has important effects on amino acid metabolism as studied in the rat. American Journal of Physiology-Endocrinology and Metabolism, 290(4), E786-E794.
- Mucha, A., et al. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. European Journal of Organic Chemistry, 2021(24), 3466-3486.
- Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
- Filip-Ciubotaru, F., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3535.
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A Comprehensive Technical Guide to Amino-(3-benzyloxy-phenyl)-acetic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of Amino-(3-benzyloxy-phenyl)-acetic acid, a non-proteinogenic amino acid with significant potential as a versatile building block in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes established synthetic methodologies, characterization data from closely related analogs, and a discussion of its promising, albeit largely inferred, biological activities. We will delve into the rationale behind synthetic strategies, the critical importance of stereochemistry, and the potential applications of this compound in the development of novel therapeutics.
Strategic Importance in Medicinal Chemistry
This compound, also known as (3-(benzyloxy)phenyl)glycine, belongs to the class of α-aryl-α-amino acids. This structural motif is a privileged scaffold in drug discovery, appearing in a wide array of biologically active molecules. The presence of the benzyloxy group at the meta position of the phenyl ring offers several strategic advantages:
-
Modulation of Physicochemical Properties: The benzyl group introduces lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.
-
Key-and-Lock Interactions: The benzyloxy moiety can participate in crucial binding interactions within the active sites of enzymes and receptors, such as hydrophobic and π-stacking interactions.
-
Synthetic Handle: The benzyl ether linkage is amenable to deprotection, revealing a phenolic hydroxyl group that can be further functionalized to explore structure-activity relationships (SAR).
Given these features, this compound serves as a valuable precursor for creating libraries of compounds for screening against various therapeutic targets[1].
Synthesis of this compound: A Proposed Methodology
While a definitive, optimized protocol for the synthesis of racemic this compound is not extensively documented in publicly available literature, established methods for the synthesis of phenylglycine derivatives can be readily adapted. The Strecker synthesis offers a robust and scalable approach.
Proposed Synthetic Workflow: Modified Strecker Synthesis
This multi-step synthesis begins with the commercially available 3-benzyloxybenzaldehyde and culminates in the target amino acid.
Figure 1: Proposed two-step synthesis of racemic this compound via a modified Strecker reaction.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of α-Amino-(3-benzyloxyphenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium cyanide (1.05 equivalents) to the solution and stir until dissolved. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Add a solution of 3-benzyloxybenzaldehyde (1.0 equivalent) in methanol to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino-(3-benzyloxyphenyl)acetonitrile. This intermediate can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
To the crude α-amino-(3-benzyloxyphenyl)acetonitrile, add a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The hydrolysis of the nitrile to a carboxylic acid and the deprotection of the amino group occur in this step.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 6) with a base such as ammonium hydroxide.
-
Collect the precipitated zwitterionic amino acid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
This protocol is based on the well-established Strecker synthesis of phenylglycine[2]. The choice of reagents and reaction times may require optimization for this specific substrate.
Physicochemical Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 299169-37-2 | [4][5][6] |
| Molecular Formula | C15H15NO3 | [4][5][6] |
| Molecular Weight | 257.28 g/mol | [4][5][6] |
| Synonyms | (3-(Benzyloxy)phenyl)glycine | [6] |
Expected Spectroscopic Features:
-
1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of both the phenylglycine core and the benzyl group. A characteristic singlet for the benzylic CH2 protons and a singlet for the α-proton of the amino acid would also be present. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
13C NMR: The carbon spectrum will display resonances for the aromatic carbons, the benzylic carbon, the α-carbon, and the carboxylic acid carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
The Critical Role of Chirality and Methods for Resolution
This compound is a chiral molecule, and its biological activity is likely to be stereospecific. The synthesis described above will produce a racemic mixture of the (R)- and (S)-enantiomers. Therefore, chiral resolution is a critical step for any application in drug development.
Several methods are available for the resolution of racemic amino acids:
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as proteases, to selectively hydrolyze an ester or amide derivative of one enantiomer, allowing for the separation of the unreacted enantiomer[7].
-
Diastereomeric Salt Formation: The racemic amino acid can be reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by fractional crystallization[8][9].
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. Chiral crown ether and polysaccharide-based columns have been successfully used for the resolution of phenylglycine derivatives[1][10][11].
Illustrative Chiral HPLC Workflow
Figure 2: A generalized workflow for the chiral resolution of this compound using HPLC.
Potential Biological Activities and Therapeutic Applications
While direct biological data for this compound is limited, the activities of structurally related compounds provide strong indications of its therapeutic potential.
As a Scaffold for PPARα Agonists
The structurally similar Amino-(4-benzyloxy-phenyl)-acetic acid is a key intermediate in the development of novel Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists[12]. PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Agonists of PPARα are used to treat dyslipidemia and have shown promise in treating oculovascular diseases like diabetic retinopathy[12]. The benzyloxyphenylglycine scaffold is thought to provide improved complementarity to the ligand-binding pocket of PPARα[12]. It is highly probable that the 3-benzyloxy isomer could also serve as a valuable scaffold for developing selective PPARα modulators.
Potential as a STAT3 Inhibitor Precursor
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. Benzyloxyphenyl derivatives have been investigated as STAT3 signaling pathway inhibitors[13]. The benzyloxy group can form key interactions within the SH2 domain of STAT3, disrupting its dimerization and subsequent activation. Given this precedent, this compound is an attractive starting point for the synthesis of novel STAT3 inhibitors.
Other Potential Applications
Derivatives of substituted phenylglycines have been reported to possess a range of other biological activities, including:
These findings further underscore the potential of this compound as a versatile building block for the discovery of new therapeutic agents.
Conclusion and Future Directions
This compound is a promising, yet under-explored, building block in medicinal chemistry. Its synthesis is achievable through established methodologies, and its structural features make it an attractive scaffold for targeting a range of biological pathways. Future research should focus on:
-
Optimization of a scalable synthesis for both the racemic and enantiopure forms of the compound.
-
Detailed physicochemical characterization , including the acquisition of comprehensive spectroscopic data.
-
Systematic biological evaluation of the individual enantiomers to determine their activity as PPARα modulators, STAT3 inhibitors, and in other relevant assays.
-
Exploration of its use in the synthesis of diverse compound libraries to fully unlock its potential in drug discovery.
This technical guide provides a foundational understanding of this compound, highlighting its potential and providing a roadmap for future research and development in this exciting area of medicinal chemistry.
References
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- Bayer, E., & Schurig, V. (1975). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. U.S.
- El-Sayed, M. A. A., et al. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Letters in Drug Design & Discovery, 17(10), 1058-1070.
-
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
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- Li, X., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]
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Methodological & Application
protocol for the chiral resolution of Amino-(3-benzyloxy-phenyl)-acetic acid
An Application Guide to the Diastereomeric Salt Resolution of Amino-(3-benzyloxy-phenyl)-acetic acid
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical sciences and drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. This compound is a non-proteinogenic amino acid (NPAA), a class of compounds that serves as a vital building block in the synthesis of complex, biologically active molecules.[1][2][3][4][5] NPAAs are integral to the design of peptidomimetics, novel antibiotics, and other therapeutics. Like most biologically relevant molecules, this compound is chiral, existing as a pair of non-superimposable mirror images known as enantiomers.
While enantiomers possess identical physical properties in an achiral environment, they often exhibit profoundly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[6] Consequently, the separation of a racemic mixture—a 50:50 mixture of both enantiomers—into its individual, enantiomerically pure components is a foundational step in the development of safe and effective pharmaceuticals.[][8] This application note provides a detailed, field-proven protocol for the chiral resolution of racemic this compound using the classical method of diastereomeric salt formation, a technique revered for its scalability, reliability, and cost-effectiveness.
Strategic Approaches to Chiral Resolution
The separation of enantiomers, or chiral resolution, is a significant challenge in synthetic chemistry.[8] Several robust strategies have been developed, each with distinct advantages and applications.
-
Classical Chemical Resolution: This venerable method, first demonstrated by Louis Pasteur, involves reacting the racemic mixture with an enantiomerically pure resolving agent.[9] For a racemic acid like our target molecule, a chiral base is used (and vice-versa). This reaction creates a pair of diastereomeric salts.[10][11] Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[][8][12] Common resolving agents include naturally occurring alkaloids and derivatives of tartaric acid.[10][11][13][14]
-
Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. Enzymes such as lipases or acylases can be used to selectively catalyze a reaction on only one enantiomer of the racemic mixture.[9][15][16] This process, known as kinetic resolution, transforms one enantiomer into a new compound, leaving the other unreacted.[9][17][18] The resulting mixture of two different chemical compounds is then easily separated by standard methods like chromatography or extraction.
-
Chromatographic Resolution: This powerful analytical and preparative technique employs a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column.[19][20] The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately.[21][22][23][24] Polysaccharide and macrocyclic glycopeptide-based CSPs are particularly effective for many classes of compounds.[25]
For this protocol, we focus on classical chemical resolution due to its proven efficacy, straightforward implementation, and excellent scalability from laboratory to industrial production.
Principle of Diastereomeric Salt Resolution
The core principle lies in the temporary conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. By reacting the racemic this compound, which we can denote as (±)-AA, with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid, we form two diastereomeric salts: [(+)-AA·(+)-Tartrate] and [(-)-AA·(+)-Tartrate]. These salts possess different crystal lattice energies and, crucially, different solubilities in a given solvent system, allowing for their separation via fractional crystallization.
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use of Amino-(3-benzyloxy-phenyl)-acetic acid in solid-phase peptide synthesis
An Application Guide for the Use of Amino-(3-benzyloxy-phenyl)-acetic acid in Solid-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Introduction: Expanding the Peptidic Toolbox with Non-Natural Amino Acids
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These modifications can confer enhanced stability against enzymatic degradation, improve binding affinity and potency, and introduce novel functionalities for conjugation or probing biological systems. This compound, a derivative of phenylalanine, offers a unique tool for peptide chemists. Its distinct structure, featuring a benzyloxy group on the phenyl ring, allows for the introduction of a protected hydroxyl functionality, which can serve as a precursor for a tyrosine-like residue or be utilized for further site-specific modifications.
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptides using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind procedural choices, address potential challenges such as steric hindrance, and provide robust methodologies for coupling, deprotection, and final cleavage.
PART 1: Scientific & Strategic Considerations
The Role of the Benzyl (Bzl) Protecting Group
The core feature of this UAA is the benzyl (Bzl) ether protecting the meta-hydroxyl group. In the context of the two most common SPPS strategies, Fmoc/tBu and Boc/Bzl, the choice of chemistry is critical.
-
Fmoc/tBu Strategy Compatibility: This UAA is ideally suited for the Fmoc/tBu approach. The Nα-Fmoc group is labile to weak bases (e.g., piperidine), while the benzyl ether is stable under these conditions. It is also stable to the moderately acidic conditions used to cleave highly acid-labile resins (e.g., 2-chlorotrityl chloride resin). The Bzl group is efficiently removed during the final cleavage step with strong acids like Trifluoroacetic Acid (TFA), which simultaneously removes other side-chain protecting groups like t-butyl (tBu) and cleaves the peptide from the resin.
-
Orthogonality: The use of the Bzl group in an Fmoc/tBu strategy provides a semi-orthogonal protection scheme. While both Bzl and tBu groups are removed by strong acid, their lability differs, which is a key principle in SPPS.
Anticipating and Overcoming Synthetic Challenges
The incorporation of UAAs, particularly those with bulky side chains, can present challenges not typically encountered with standard proteinogenic amino acids.
-
Steric Hindrance: The phenylacetic acid backbone combined with the benzyloxy side chain creates significant steric bulk. This can impede the approach of the activated carboxyl group to the resin-bound N-terminal amine, leading to slow or incomplete coupling reactions. To overcome this, the use of more potent coupling reagents and extended reaction times is often necessary.
-
Aggregation: Peptides containing multiple hydrophobic residues are prone to aggregation on the solid support, which can prevent reagents from accessing the reaction sites. While a single incorporation of this compound is unlikely to cause severe aggregation, this should be a consideration in the overall sequence design.
PART 2: Experimental Protocols & Methodologies
The following protocols are designed for manual SPPS on a 0.1 mmol scale using the Fmoc/tBu strategy. Adjustments may be required for automated synthesizers.
General SPPS Cycle Workflow
This diagram illustrates the iterative process of extending the peptide chain on the solid support.
Caption: The final cleavage and deprotection process using a TFA cocktail.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it thoroughly under a high vacuum.
-
Cleavage Reaction:
-
CAUTION: TFA is extremely corrosive and must be handled in a fume hood with appropriate personal protective equipment.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin). TIS is a crucial scavenger that quenches the reactive carbocations generated from the cleavage of tBu and Bzl groups, preventing side reactions.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Add the combined TFA filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether.
-
Wash the peptide pellet with more cold ether to remove residual scavengers and dissolved organic impurities.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can now be purified, typically by reverse-phase HPLC.
-
PART 3: Concluding Remarks
The successful incorporation of this compound via SPPS is readily achievable with careful consideration of its steric properties. By employing potent coupling reagents like HATU for potentially difficult steps and utilizing standard TFA-based cleavage protocols, researchers can effectively integrate this versatile UAA into novel peptide structures. The methodologies outlined in this guide provide a robust framework for scientists and drug development professionals to explore the potential of this and other modified phenylalanine analogs in their research, ultimately contributing to the discovery of next-generation peptide therapeutics.
References
- BenchChem. (n.d.).
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- Benchchem. (n.d.). The Multifaceted Potential of D-Phenylalanine Containing Peptides: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Albericio, F., & Kruger, H. G. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based materials (pp. 1-32). Royal Society of Chemistry.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Di Gioia, M. L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3368.
- Kafle, A. (2022). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Tam, J. P. (1985). A gradative deprotection strategy for the solid-phase synthesis of peptide amide using p-(acyloxy)benzhydrylamine resin and the SN2 deprotection method. The Journal of Organic Chemistry, 50(25), 5291-5298.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AnaSpec. (n.d.). Analogs of Phenylalanine and Tyrosine.
- Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-29). Humana Press.
- ResearchGate. (n.d.).
- Atherton, E., & Sheppard, R. C. (2000). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Sigma-Aldrich. (n.d.).
- Aapptec. (n.d.).
- Wang, G., et al. (2015). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization.
- Gaehde, S. A., & Matsueda, G. R. (1988). Solid phase peptide synthesis. EP0273895A2.
- Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Guzmán, F., et al. (2007). Manufacturing of peptides exhibiting biological activity. In Bioactive Peptides (pp. 27-46). Springer.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Nowick, J. S. (n.d.).
Application of Amino-(3-benzyloxy-phenyl)-acetic Acid as a Chiral Building Block: A Technical Guide
Introduction: The Strategic Value of Chiral α-Amino Acids in Synthesis
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for the stereocontrolled synthesis of complex molecular architectures. Among these, non-proteinogenic α-amino acids are of particular interest due to their ability to impart unique conformational constraints and biological activities to peptide and non-peptide structures. Amino-(3-benzyloxy-phenyl)-acetic acid is a versatile chiral building block, offering a unique combination of a stereodefined α-amino acid scaffold and a protected phenolic moiety. The benzyloxy group serves as a robust protecting group for the phenol, which can be readily removed in later synthetic stages to reveal a reactive hydroxyl group for further functionalization. This application note provides a comprehensive overview of the utility of this compound, complete with detailed protocols for its application in key synthetic transformations.
Core Applications and Synthetic Utility
The strategic placement of the benzyloxy group on the phenyl ring at the meta position, combined with the inherent chirality of the α-amino acid, makes this building block particularly valuable for the synthesis of a variety of complex targets. Its applications can be broadly categorized into three main areas:
-
Peptide Synthesis: Incorporation into peptide chains to introduce conformational rigidity and a masked phenolic functionality for post-synthetic modifications.
-
Synthesis of β-Lactams: As a precursor for the stereoselective synthesis of β-lactams, which are core structures in many antibiotic drugs.
-
Precursor to Complex Molecules: Serving as a starting material for multi-step syntheses of pharmacologically active compounds, including analogues of the Taxol side chain.
The following sections will delve into the practical aspects of utilizing this compound in these key areas, providing detailed experimental protocols and the scientific rationale behind the chosen methodologies.
Part 1: Application in Peptide Synthesis
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. This compound can be readily incorporated into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols.
Workflow for Peptide Synthesis
Application Note: Structural Characterization of Amino-(3-benzyloxy-phenyl)-acetic acid using NMR and Mass Spectrometry
Abstract: This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of Amino-(3-benzyloxy-phenyl)-acetic acid (Molecular Formula: C₁₅H₁₅NO₃, Molecular Weight: 257.28 g/mol )[1][2]. Due to the limited availability of specific experimental data for this compound in public databases, this note synthesizes information from analogous structures—aromatic amino acids, phenylacetic acid derivatives, and benzylic ethers—to establish robust analytical protocols. We present detailed methodologies for sample preparation, data acquisition, and spectral interpretation, providing researchers with a validated framework for analyzing this and structurally related molecules.
Introduction: The Analytical Challenge
This compound is a substituted aromatic amino acid derivative. Its structure incorporates several key functional groups: a chiral alpha-carbon, an amino group, a carboxylic acid, a disubstituted aromatic ring, and a benzyloxy ether linkage. This combination of features makes it a valuable building block in medicinal chemistry and drug development[3]. Accurate structural confirmation and purity assessment are critical for its application. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation, further corroborating its structure.
This guide addresses the analytical workflow for this specific molecule by leveraging established principles for its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments can provide an unambiguous assignment of all protons and carbons in this compound.
Sample Preparation for NMR Analysis
High-quality NMR spectra are contingent upon proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities[4].
Protocol:
-
Solvent Selection: The choice of a deuterated solvent is critical and depends on the sample's solubility[5]. Given the polar amino and carboxylic acid groups, as well as the largely nonpolar benzyloxy group, solvents like DMSO-d₆, Methanol-d₄, or D₂O (if the compound is a salt) are suitable choices. Chloroform-d (CDCl₃) may also be used, potentially with a few drops of Methanol-d₄ to aid solubility[5][6]. The residual solvent peak should not obscure key analyte signals[5][7].
-
Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent[4][8]. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope[8].
-
Sample Handling:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles[9].
-
Ensure the sample height in the tube is adequate, typically around 4-5 cm[10].
-
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (0 ppm). If TMS is not suitable, the residual solvent peak can be used for calibration[11].
Predicted ¹H and ¹³C NMR Spectra
The expected chemical shifts are predicted based on the analysis of similar structures, including phenylacetic acid, benzyloxy compounds, and aromatic amino acids[12][13][14][15].
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Rationale/Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 170 - 175 | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| Alpha-Carbon (-CH(NH₂)-) | ~4.0 - 4.5 | Singlet/Doublet | 55 - 60 | Position is influenced by both the amino and carboxyl groups. |
| Amino Group (-NH₂) | Variable | Broad Singlet | - | Exchangeable protons, may not be observed or may be very broad. |
| Benzylic Methylene (-O-CH₂-Ph) | ~5.1 | Singlet | ~70 | Typical for a benzylic methylene attached to an oxygen[13]. |
| Aromatic Protons (Benzyloxy Ring) | 7.2 - 7.5 | Multiplet | 127 - 137 | Protons of the monosubstituted benzyl group. |
| Aromatic Protons (Phenylacetic Ring) | 6.8 - 7.3 | Multiplet | 115 - 160 | Complex pattern due to meta-substitution. |
| Aromatic Carbons (Phenylacetic Ring) | - | - | 115 - 160 | Includes the carbon attached to oxygen (~158 ppm) and other ring carbons[16][17]. |
| Aromatic Carbons (Benzyloxy Ring) | - | - | 127 - 137 | Includes the ipso-carbon attached to the methylene group. |
NMR Data Acquisition Workflow
The following workflow outlines the standard procedure for acquiring high-quality NMR data.
Caption: NMR experimental workflow from sample preparation to data analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the analyte and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for a molecule like this, as it is a "soft" ionization technique suitable for polar and thermally labile compounds[18][19].
Sample Preparation for LC-MS Analysis
Sample preparation for LC-MS aims to ensure the analyte is soluble in the mobile phase and free from non-volatile salts and particulates that could interfere with ionization or damage the instrument[20][21].
Protocol:
-
Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., a mixture of water and acetonitrile with 0.1% formic acid)[20]. The addition of a weak acid like formic acid helps to protonate the amino group, facilitating positive ion mode detection.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter before injection to remove any particulates.
-
Instrumentation: Use a standard LC-MS system, such as a UPLC coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)[22].
Predicted Mass Spectrum and Fragmentation
In positive ion ESI mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 258.29. High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) of the precursor ion will induce fragmentation, providing structural insights.
Key Fragmentation Pathways: The fragmentation of this compound is predicted to be directed by its functional groups. The benzylic ether and the bond alpha to the carboxylic acid are likely points of cleavage[23][24][25].
-
Loss of the Carboxyl Group: A common fragmentation for amino acids is the neutral loss of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) and H₂O (18 Da).
-
Benzylic Cleavage: The most characteristic fragmentation is expected to be the cleavage of the benzylic C-O bond. This would result in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 , which is often the base peak for compounds containing a benzyl group. The other part of the molecule would form a radical cation.
-
Cleavage of the Benzyl Group: Loss of the entire benzyl group (C₇H₇•) would lead to a fragment ion.
Caption: Predicted major fragmentation pathways for protonated this compound.
Table 2: Predicted Key Fragments in ESI-MS/MS
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 258.29 | [M+H]⁺ | Protonated molecular ion |
| 241.26 | [M+H - NH₃]⁺ | Loss of ammonia |
| 212.28 | [M+H - HCOOH]⁺ | Loss of formic acid |
| 167.10 | [M+H - C₇H₇]⁺ | Cleavage of the benzyl group |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |
Conclusion
The structural characterization of this compound can be confidently achieved through a combined analytical approach using NMR and mass spectrometry. This application note provides robust, field-proven protocols for sample preparation and data acquisition. By leveraging spectral data from analogous structures, we have provided a detailed prediction of the expected ¹H and ¹³C NMR chemical shifts and the primary fragmentation patterns in mass spectrometry. This integrated workflow serves as a reliable guide for researchers and scientists in confirming the identity, purity, and structure of this and similar molecules, ensuring data integrity in drug discovery and development processes.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Avance Beginners Guide. (n.d.). Solvent Selection. Retrieved from [Link]
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University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Wang, Y., et al. (2015). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 26(9), 1535-1544.
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
- Kodumuri, S., et al. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
- Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from a general chemical supplier's chart.
-
Kriwacki, R. W., & Prevelige, P. E. (2013). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH. Retrieved from [Link]
- Slupsky, C. M., et al. (1998). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Biochemistry and Cell Biology, 76(2-3), 379-390.
-
Sajid, I., et al. (2021). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. Retrieved from [Link]
-
Chegg. (2021). Solved Please interpret this MS spectrum of phenylacetic. Retrieved from [Link]
- Lermyte, F., et al. (2018). Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. Analyst, 143(3), 613-617.
-
University of Utah. (n.d.). Standard Operating Procedures (SOP) - HSC Cores. Retrieved from [Link]
- Strandberg, E., et al. (2011). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(6), 1488-1496.
- CDN Isotopes. (n.d.). Standard Operating Procedure.
- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.
- Kelleher, N. L. (2014). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
-
ResearchGate. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry. Retrieved from [Link]
- University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
-
University of Illinois. (n.d.). Protocols - Neuroproteomics & Neurometabolomics Center. Retrieved from [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
mzCloud. (2016). Phenylacetic acid. Retrieved from [Link]
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP009209. Retrieved from [Link]
- University of Calgary. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- A&J Pharmtech. (n.d.). This compound, 97% Purity, C15H15NO3, 1 gram.
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Application Notes and Protocols for the HPLC Analysis and Purification of Amino-(3-benzyloxy-phenyl)-acetic acid
Introduction
Amino-(3-benzyloxy-phenyl)-acetic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical research and drug development. Its unique structure, featuring a benzyloxy-substituted phenyl ring, imparts specific physicochemical properties that necessitate tailored analytical and purification strategies. This guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of this compound, designed for researchers, scientists, and professionals in the drug development field. The protocols herein are grounded in established chromatographic principles and provide a framework for achieving high-purity material suitable for downstream applications.
The inherent chirality and amphoteric nature of this compound present specific challenges and opportunities in method development. Understanding its predicted physicochemical properties is paramount to selecting the appropriate chromatographic conditions.
| Property | Predicted Value/Characteristic | Implication for HPLC and Purification |
| Molecular Formula | C15H15NO3 | Provides the molecular weight for mass spectrometry identification. |
| Molecular Weight | 257.28 g/mol [1] | Essential for accurate mass-based detection and quantification. |
| pKa (acidic) | ~2 (predicted for carboxylic acid)[1] | The carboxylic acid will be deprotonated at pH > 2. |
| pKa (basic) | ~9 (predicted for amino group)[1] | The amino group will be protonated at pH < 9. |
| Isoelectric Point (pI) | ~5.5 (estimated) | The molecule will have a net neutral charge around this pH, impacting solubility and retention. |
| logP (predicted) | ~1.5 - 2.5 (estimated) | Indicates moderate hydrophobicity, suitable for reversed-phase HPLC. |
| UV Absorbance | Aromatic ring provides strong UV absorbance | Enables sensitive detection by UV-Vis detectors. |
These properties suggest that reversed-phase HPLC will be a primary tool for both analysis and purification, while the chiral center necessitates specific chiral separation techniques to resolve enantiomers.
Part 1: Analytical HPLC Methods
The accurate and precise quantification of this compound and its impurities is critical for process monitoring and quality control. This section details the development of a robust analytical HPLC method.
Reversed-Phase HPLC for Achiral Analysis
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains hydrophobic compounds, which are then eluted by a polar mobile phase. The benzyloxy-phenyl group in the target molecule provides sufficient hydrophobicity for good retention and separation on a C18 column.
Workflow for Analytical Method Development:
Caption: Workflow for analytical HPLC method development.
Detailed Protocol: Achiral Purity Determination
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Rationale for Method Parameters:
-
C18 Column: The hydrophobic nature of the benzyloxy-phenyl group ensures good retention and separation from polar impurities.
-
TFA in Mobile Phase: Acts as an ion-pairing agent to suppress the ionization of the carboxylic acid and amino groups, leading to sharper peaks and improved retention.
-
Acetonitrile: A common organic modifier in reversed-phase HPLC with good UV transparency.
-
Gradient Elution: Allows for the separation of compounds with a wide range of polarities.
-
UV Detection at 220 nm and 254 nm: The phenyl ring provides strong absorbance at these wavelengths, ensuring high sensitivity.
Chiral HPLC for Enantiomeric Purity
Principle: Chiral HPLC is essential for separating the enantiomers of this compound. This is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. For non-proteinogenic amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[2][3]
Workflow for Chiral Method Development:
Caption: Workflow for chiral HPLC method development.
Detailed Protocol: Enantiomeric Purity Determination
Materials:
-
Racemic and enantiomerically enriched samples of this compound
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
Trifluoroacetic acid (TFA)
-
Polysaccharide-based chiral column (e.g., Chiralpak IA, IC)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mixture of n-hexane, ethanol, and TFA. A typical starting point is 80:20:0.1 (v/v/v).
-
Degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Chiralpak IA (or similar polysaccharide-based CSP)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
Mobile Phase: Isocratic, adjust the ratio of hexane/ethanol to achieve optimal separation (a higher percentage of ethanol will generally decrease retention time).
-
Rationale for Method Parameters:
-
Polysaccharide-based CSP: These are versatile and widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[4]
-
Normal Phase Mobile Phase: Hexane/ethanol mixtures are common for polysaccharide-based CSPs. The alcohol component acts as the polar modifier.
-
TFA: A small amount of acid is often necessary to improve peak shape for acidic and basic analytes.
-
Isocratic Elution: Typically provides better resolution for chiral separations compared to gradient elution.
Part 2: Purification Methods
For applications requiring high-purity this compound, such as in drug development, preparative HPLC and crystallization are the methods of choice.
Preparative Reversed-Phase HPLC
Principle: Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of a target compound. The goal is to maximize throughput while maintaining sufficient resolution to separate the desired compound from its impurities.
Workflow for Preparative HPLC:
Caption: Workflow for preparative HPLC purification.
Detailed Protocol: Preparative Purification
Materials:
-
Crude this compound
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm)
-
Preparative HPLC system with fraction collector
Procedure:
-
Method Transfer and Optimization:
-
Start with the optimized analytical HPLC method.
-
Perform a loading study on the analytical column to determine the maximum sample load that maintains adequate separation.
-
-
Sample Preparation:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with Mobile Phase A to the highest possible concentration without precipitation.
-
-
Preparative HPLC Conditions:
-
Column: Preparative C18 (dimensions will depend on the amount of material to be purified)
-
Flow Rate: Scale up from the analytical method (e.g., 20 mL/min for a 21.2 mm ID column).
-
Gradient: Adjust the gradient time based on the scaled flow rate to maintain similar separation.
-
Injection Volume: As determined by the loading study.
-
Detection: UV at a wavelength where both the product and impurities absorb.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target compound.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent by lyophilization or rotary evaporation.
-
Crystallization
Principle: Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility. For zwitterionic compounds like amino acids, the choice of solvent and pH is critical to induce crystallization.
Detailed Protocol: Recrystallization
Materials:
-
Purified this compound (from preparative HPLC or crude material of sufficient purity)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone)
-
Deionized water
-
Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment
Procedure:
-
Solvent Screening:
-
In small vials, test the solubility of the compound in various solvents and solvent/water mixtures at room temperature and upon heating. An ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Recrystallization:
-
Dissolve the compound in a minimal amount of the chosen hot solvent system.
-
If necessary, adjust the pH to the isoelectric point (around 5.5) to minimize solubility.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the solution in a refrigerator or ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Rationale for Method Parameters:
-
pH Adjustment: At its isoelectric point, the amino acid has a net zero charge, which typically corresponds to its lowest solubility in aqueous solutions, promoting crystallization.
-
Slow Cooling: Promotes the formation of larger, purer crystals.
Conclusion
The successful analysis and purification of this compound rely on a systematic approach to method development. The protocols outlined in this guide provide a robust starting point for researchers. For analytical purposes, a combination of reversed-phase and chiral HPLC will provide comprehensive information on purity and enantiomeric excess. For purification, preparative HPLC followed by crystallization is an effective strategy to obtain high-purity material. It is important to note that these protocols may require further optimization based on the specific impurity profile of the sample and the desired final purity.
References
- Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters, 30(4), 867-879.
- Brittain, H. G. (2013). Stereoselectivity in the salt-cocrystal products formed by phenylglycinol or phenylglycine with their respective sodium or hydrochloride salts. Chirality, 25(1), 8-15.
- Kämpfer, P., et al. (2019).
- Sajewicz, M., et al. (2014). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine.
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Vanderbilt University. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(21), 2445-2454.
- Armstrong, D. W., et al. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Miyazawa, T. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters, 30(4), 867-879.
Sources
Application Notes and Protocols: N-Protection and Deprotection of Amino-(3-benzyloxy-phenyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Protection in Synthesis
In the nuanced world of peptide synthesis and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. Amino-(3-benzyloxy-phenyl)-acetic acid is a valuable building block, incorporating both a reactive amino group and a benzyloxy ether linkage. The effective and selective protection and deprotection of its amine functionality are crucial for preventing undesirable side reactions and ensuring the regioselective formation of amide bonds. This guide provides a detailed exploration of common N-protection strategies—utilizing Boc, Cbz, and Fmoc groups—and their subsequent cleavage, with a special focus on the orthogonal challenges presented by the inherent benzyl ether.
The core principle of a successful protection strategy lies in orthogonality : the ability to remove one protecting group selectively in the presence of others.[1][2] For this compound, this principle is most rigorously tested when employing the Cbz protecting group, as the conditions for its removal can also cleave the benzyloxy side chain. This document will dissect the causality behind experimental choices to navigate these challenges effectively.
Choosing the Right Armor: A Comparative Overview of Protecting Groups
The selection of an N-protecting group is a critical decision dictated by the overall synthetic strategy, particularly the stability of other functional groups in the molecule and the desired sequence of bond formation.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality with Benzyl Ether |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl)[3] | High |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C)[4] | Low (potential for concurrent cleavage) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-chloride or Fmoc-OSu | Basic (e.g., Piperidine in DMF)[5][6] | High |
Experimental Protocols
Part 1: N-Protection of this compound
The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal with acid.[7] The protection proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate.[]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M HCl
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-amino-(3-benzyloxy-phenyl)-acetic acid.
The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide chemistry.[4] It is typically introduced using benzyl chloroformate under basic conditions.[9]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1M HCl
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add sodium carbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain N-Cbz-amino-(3-benzyloxy-phenyl)-acetic acid.
The Fmoc group is favored in solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[10]
Materials:
-
This compound
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
1M HCl
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to pH 2 with 1M HCl at 0 °C.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield N-Fmoc-amino-(3-benzyloxy-phenyl)-acetic acid.
Part 2: N-Deprotection Protocols
The deprotection step must be efficient and, crucially, selective to avoid unintended removal of other protecting groups.
The Boc group is removed under acidic conditions, which are orthogonal to the benzyl ether side chain.[11]
Materials:
-
N-Boc-amino-(3-benzyloxy-phenyl)-acetic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (scavenger)
Procedure:
-
Dissolve the N-Boc protected amino acid in DCM.
-
Add anisole (1.2 eq) as a scavenger to trap the liberated tert-butyl cation.
-
Add an equal volume of TFA (forming a 50% TFA/DCM solution).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.
-
The resulting product is the trifluoroacetate salt of this compound. This can be used directly or neutralized with a suitable base.
The Fmoc group is cleaved by a base-mediated β-elimination mechanism.[12] These basic conditions do not affect the acid-labile benzyl ether.
Materials:
-
N-Fmoc-amino-(3-benzyloxy-phenyl)-acetic acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amino acid in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, the solvent and excess piperidine can be removed under high vacuum. The product can be further purified by precipitation or chromatography.
Standard catalytic hydrogenation (H₂/Pd-C) will cleave both the N-Cbz group and the O-benzyl ether.[13] To achieve selective N-Cbz deprotection, modification of the catalytic system is necessary. One effective strategy is to use a poisoned catalyst or specific additives that suppress the hydrogenolysis of the benzyl ether.[14][15]
Materials:
-
N-Cbz-amino-(3-benzyloxy-phenyl)-acetic acid
-
Palladium on carbon (10% Pd-C)
-
Ammonium formate (HCOONH₄) or Cyclohexene
-
Methanol (MeOH)
-
Celite®
Procedure (Transfer Hydrogenolysis):
-
Dissolve N-Cbz-amino-(3-benzyloxy-phenyl)-acetic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd-C (0.1 eq by weight).
-
Add ammonium formate (5.0 eq) as the hydrogen donor.[16]
-
Reflux the mixture gently for 1-3 hours. The use of a hydrogen transfer agent like ammonium formate is often milder and can provide better selectivity than gaseous hydrogen.
-
Monitor the reaction closely by TLC to maximize the yield of the N-deprotected product while minimizing the cleavage of the benzyl ether.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound.
Workflow Visualization
Caption: Workflow for N-protection and deprotection strategies.
Conclusion and Future Perspectives
The successful synthesis of complex molecules hinges on the strategic and informed use of protecting groups. For a substrate such as this compound, the presence of a benzyl ether necessitates a careful consideration of orthogonality, particularly when employing a Cbz protecting group. While Boc and Fmoc groups offer straightforward orthogonal protection, the selective removal of a Cbz group in the presence of a benzyl ether is achievable through modified catalytic hydrogenation conditions. The protocols outlined in this guide provide a robust framework for researchers to confidently manipulate this versatile building block in their synthetic endeavors. Further research into novel catalytic systems may yet yield even milder and more selective methods for benzyl-type protecting group cleavage, further expanding the synthetic chemist's toolkit.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 123-139. Retrieved from [Link]
-
Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]
-
ResearchGate. (2008). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. Retrieved from [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2018). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
National Institutes of Health. (2008). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]
-
National Institutes of Health. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and n-benzyl groups by catalytic transfer hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
MDPI. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Digital Repository at Indian Institute of Science Education and Research Pune. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Chem-Space. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]
-
Baishixing. (n.d.). Protected Amino Acids. Retrieved from [Link]
-
ResearchGate. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid | 299164-71-9 [smolecule.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
asymmetric synthesis incorporating Amino-(3-benzyloxy-phenyl)-acetic acid
An Application Guide to the Asymmetric Synthesis of Amino-(3-benzyloxy-phenyl)-acetic Acid
Authored by: A Senior Application Scientist
Abstract
Non-proteinogenic α-amino acids are indispensable chiral building blocks in modern drug discovery and development.[1] Their incorporation into peptides and other molecular frameworks can significantly enhance pharmacological properties such as potency, metabolic stability, and binding specificity.[1] This document provides a detailed guide for researchers and drug development professionals on the asymmetric synthesis of a valuable unnatural amino acid, this compound. We explore the strategic underpinnings of relevant synthetic methodologies, from classic chiral auxiliary-based approaches to modern catalytic techniques. This guide presents two detailed, field-proven protocols and offers insights into the critical aspects of reaction execution, characterization, and troubleshooting to ensure the reliable and stereocontrolled production of this key synthetic intermediate.
Introduction: The Strategic Value of a Chiral Building Block
This compound is a non-natural α-amino acid derivative whose structure is of significant interest in medicinal chemistry. The presence of the benzyloxy-substituted phenyl ring offers a versatile scaffold for creating analogues of biologically active molecules, particularly as a mimic for tyrosine or phenylalanine in peptidomimetic drugs. The primary challenge in its synthesis lies in the precise control of the stereocenter at the α-carbon. Achieving high enantiomeric purity is not merely an academic exercise; it is a critical requirement, as the biological activity of chiral molecules is often confined to a single enantiomer.
This guide focuses on robust and scalable methods for establishing this stereocenter, providing both the conceptual framework and the practical steps necessary for successful synthesis.
Foundational Strategies in Asymmetric α-Amino Acid Synthesis
The asymmetric synthesis of α-amino acids is a well-developed field, with several powerful strategies at the chemist's disposal. The choice of method often depends on factors like scale, desired enantiopurity, and the availability of starting materials.
-
Chiral Auxiliary-Mediated Alkylation : This is a classic and highly reliable strategy.[2] A chiral auxiliary, often derived from a readily available natural product like an amino acid or terpene, is covalently attached to a glycine template.[2][3] This creates a chiral substrate where the auxiliary sterically directs the approach of an electrophile to one face of the glycine enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid.[4] Prominent examples include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers.[4][5]
-
Catalytic Asymmetric Synthesis : These methods are highly sought after for their efficiency and atom economy, as they rely on a substoichiometric amount of a chiral catalyst to generate large quantities of the chiral product.
-
Phase-Transfer Catalysis (PTC) : This technique is particularly effective for the alkylation of glycine Schiff base esters.[6] Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, act as catalysts, shuttling the glycine enolate from an aqueous or solid base phase into an organic phase for the asymmetric alkylation to occur.[6][7]
-
Transition Metal Catalysis : Advanced methods utilizing earth-abundant metals like nickel have emerged for the enantioconvergent cross-coupling of racemic α-halo glycine derivatives with organozinc reagents, offering a powerful route to a wide array of unnatural amino acids.[8][9]
-
-
Biocatalysis : The use of enzymes offers unparalleled stereoselectivity. For example, engineered phenylalanine dehydrogenases can perform the asymmetric reductive amination of the corresponding α-keto acid precursor to furnish the desired L- or D-amino acid with excellent enantiocontrol.[1][10][11]
This guide will provide detailed protocols for two of the most practical and reliable approaches: a chiral auxiliary-mediated synthesis and a catalytic asymmetric phase-transfer alkylation.
Protocol I: Diastereoselective Alkylation via a Pseudoephedrine Chiral Auxiliary
This method is based on the well-established Myers' alkylation protocol, which provides high levels of diastereoselectivity and a straightforward, non-chromatographic purification procedure. The pseudoephedrine auxiliary is robust, inexpensive, and available in both enantiomeric forms, allowing access to either enantiomer of the target amino acid.
Causality of the Method
The success of this protocol hinges on the formation of a rigid chelated lithium enolate intermediate after deprotonation with lithium chloride and a strong base. The pseudoephedrine auxiliary coordinates to the lithium ion, creating a conformationally locked structure. The phenyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (3-benzyloxybenzyl bromide) to approach from the less hindered face, thereby ensuring high diastereoselectivity.
Experimental Workflow Diagram
Caption: Workflow for the chiral auxiliary-based synthesis.
Step-by-Step Protocol
Materials:
-
(1R,2R)-(-)-Pseudoephedrine
-
Glycine methyl ester hydrochloride
-
Trimethylaluminum (2.0 M in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Chloride (LiCl), anhydrous
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
3-Benzyloxybenzyl bromide
-
Hydrochloric acid (conc. and 6 M)
-
Diethyl ether
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Synthesis of the Pseudoephedrine Glycinamide Auxiliary:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (1R,2R)-(-)-pseudoephedrine (1.65 g, 10 mmol) and anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (2.0 M in hexanes, 5.5 mL, 11 mmol) dropwise. Caution: Gas evolution (methane).
-
After addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes.
-
Add glycine methyl ester hydrochloride (1.38 g, 11 mmol) in one portion.
-
Heat the mixture to reflux and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 6 M HCl.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pseudoephedrine glycinamide.
-
-
Diastereoselective Alkylation:
-
In a flame-dried 500 mL flask under argon, add anhydrous LiCl (1.27 g, 30 mmol) and the crude pseudoephedrine glycinamide (2.22 g, 10 mmol).
-
Add anhydrous THF (100 mL) and cool the resulting slurry to -78 °C (dry ice/acetone bath).
-
Add LiHMDS (1.0 M in THF, 30 mL, 30 mmol) dropwise over 20 minutes.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Re-cool the solution to -78 °C.
-
In a separate flask, dissolve 3-benzyloxybenzyl bromide (2.90 g, 10.5 mmol) in 20 mL of anhydrous THF.
-
Add the solution of the alkylating agent dropwise to the enolate solution over 30 minutes.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated product.
-
-
Auxiliary Cleavage and Isolation:
-
Dissolve the crude alkylated product in a mixture of THF (50 mL) and concentrated HCl (25 mL).
-
Heat the mixture to reflux for 12 hours.
-
Cool to room temperature. The cleaved pseudoephedrine auxiliary will be in the aqueous layer as its hydrochloride salt.
-
Wash the mixture with diethyl ether (3 x 40 mL) to remove non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to remove THF.
-
Adjust the pH of the aqueous solution to ~6 with aqueous NaOH. The amino acid will precipitate.
-
Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol. Dry under vacuum to yield the target this compound.
-
Protocol II: Asymmetric Synthesis via Phase-Transfer Catalysis
This protocol, adapted from the O'Donnell amino acid synthesis, offers a catalytically controlled approach that is often operationally simpler than stoichiometric auxiliary methods.[6] It avoids cryogenic temperatures and strong organometallic bases.
Causality of the Method
The reaction occurs at the interface of two immiscible phases (e.g., toluene and 50% aq. NaOH). The glycine benzophenone imine ester is deprotonated by the strong base at the interface. The chiral phase-transfer catalyst, a quaternary ammonium salt, forms a chiral ion pair with the enolate. This lipophilic ion pair is extracted into the organic phase, where it reacts with the electrophile. The chiral environment created by the catalyst dictates the facial selectivity of the alkylation, leading to an enantiomerically enriched product.
Experimental Workflow Diagram
Caption: Workflow for the catalytic PTC synthesis.
Step-by-Step Protocol
Materials:
-
Glycine tert-butyl ester hydrochloride
-
Benzophenone imine
-
Anhydrous Dichloromethane (DCM)
-
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide (chiral PTC)
-
Toluene
-
Sodium hydroxide (50% w/w aqueous solution)
-
3-Benzyloxybenzyl bromide
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation of N-(Diphenylmethylene)glycine tert-butyl ester:
-
To a flask, add glycine tert-butyl ester hydrochloride (2.0 g, 12 mmol), benzophenone imine (2.35 g, 13 mmol), and anhydrous DCM (40 mL).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure. The resulting oil is the Schiff base, which can be used directly in the next step.
-
-
Asymmetric Phase-Transfer Alkylation:
-
In a 250 mL flask equipped with a mechanical stirrer, dissolve the crude Schiff base (approx. 12 mmol) and 3-benzyloxybenzyl bromide (3.6 g, 13 mmol) in toluene (50 mL).
-
Add the chiral phase-transfer catalyst, (S)-(-)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide (0.6 g, 1.2 mmol, 10 mol%).
-
Cool the mixture to 0 °C and add 50% aqueous NaOH solution (25 mL).
-
Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC (typically 8-16 hours).
-
Once the starting material is consumed, dilute the reaction with toluene (50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Hydrolysis and Isolation:
-
Dissolve the crude product from the previous step in THF (50 mL).
-
Add 1 M HCl (50 mL) and stir vigorously at room temperature for 6 hours to hydrolyze both the imine and the tert-butyl ester.
-
Wash the mixture with diethyl ether (2 x 40 mL) to remove the benzophenone byproduct.
-
Concentrate the aqueous layer under reduced pressure to remove the THF.
-
Adjust the pH to ~6 with a suitable base (e.g., NaHCO₃ or dilute NaOH), which will cause the amino acid to precipitate.
-
Cool, filter, wash with cold water, and dry the solid product under vacuum.
-
Product Characterization and Quality Control
Confirming the structure and enantiomeric purity of the final product is a critical final step.
| Analysis Type | Purpose | Expected Observations |
| ¹H NMR | Structural Verification | Signals corresponding to the aromatic protons of both the phenylglycine core and the benzyl protecting group, a characteristic singlet for the α-proton, and signals for the benzylic CH₂. |
| ¹³C NMR | Structural Verification | Resonances for all unique carbons, including the α-carbon, the carboxyl carbon, and the aromatic carbons. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the target compound (C₁₆H₁₇NO₃, MW: 271.31 g/mol ). |
| Chiral HPLC | Enantiomeric Purity (e.e.) | After derivatization (e.g., with Boc-anhydride), analysis on a chiral column (e.g., CHIRALPAK® series) should show two well-resolved peaks for the enantiomers. The enantiomeric excess is calculated from the peak areas.[12][13] |
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Alkylation Yield | 1. Incomplete enolate formation. 2. Inactive alkylating agent. 3. Poor stirring in PTC reaction. | 1. Ensure reagents (especially base) are fresh and titrated. Ensure rigorous anhydrous conditions for Protocol I. 2. Verify the purity of 3-benzyloxybenzyl bromide. 3. Use a mechanical stirrer for PTC to ensure an adequate interface for the reaction. |
| Low Diastereo-/Enantioselectivity | 1. Temperature fluctuations in Protocol I. 2. Impure chiral catalyst or wrong enantiomer used. 3. Racemization during workup. | 1. Maintain strict temperature control (-78 °C) during enolate formation and alkylation. 2. Source high-purity catalyst and double-check the stereochemistry. 3. Avoid harsh basic or acidic conditions for extended periods at high temperatures during hydrolysis and workup steps. |
| Difficulty in Auxiliary Cleavage | Steric hindrance around the amide bond. | Increase reflux time or use stronger acidic conditions (e.g., 6 M HCl), but monitor for potential racemization or degradation of the product. |
| Product Fails to Precipitate | The product is too soluble at the isoelectric point (pI), or the pH is incorrect. | Ensure the pH is accurately adjusted to the pI (~6). If still soluble, consider extraction into an organic solvent after derivatization or use ion-exchange chromatography for purification. |
Conclusion
The asymmetric synthesis of this compound is readily achievable through well-established methodologies. The choice between a stoichiometric chiral auxiliary approach and a catalytic phase-transfer method depends on the specific requirements of the project, including scale, cost, and available equipment. Both protocols presented in this guide offer reliable and high-fidelity routes to this valuable building block. Careful execution, rigorous control of reaction parameters, and thorough final product analysis are paramount to achieving the desired outcome in terms of both yield and enantiopurity, paving the way for its successful application in drug discovery and development programs.
References
-
Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Available at: [Link]
-
The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Available at: [Link]
-
Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric Synthesis of Protected Unnatural α-Amino acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. Available at: [Link]
-
Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Scilit. Available at: [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews - ACS Publications. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Chemistry - Nature. Available at: [Link]
-
Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. PubMed. Available at: [Link]
-
Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. Organic Letters - ACS Publications. Available at: [Link]
-
Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
-
Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. ACS Publications. Available at: [Link]
-
Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. PubMed. Available at: [Link]
-
Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides. Nature. Available at: [Link]
-
Strecker amino acid synthesis. Grokipedia. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. PMC - NIH. Available at: [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]
- Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives. Google Patents.
-
Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). Available at: [Link]
- Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. Google Patents.
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]
-
Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis - ACS Publications. Available at: [Link]
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. Available at: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. Available at: [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Available at: [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC - NIH. Available at: [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Available at: [Link]
-
Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. Available at: [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. Available at: [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. Semantic Scholar. Available at: [Link]
-
Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect. Available at: [Link]
-
Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]
Sources
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- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. renyi.hu [renyi.hu]
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- 9. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
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- 12. chiraltech.com [chiraltech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Amino-(3-benzyloxy-phenyl)-acetic acid
Welcome to the technical support center for the synthesis of Amino-(3-benzyloxy-phenyl)-acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols and improve your yield of this critical amino acid derivative.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems that can arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind the recommended adjustments.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low overall yield in the synthesis of this compound can stem from several stages of the process. The most common synthetic routes are variations of the Strecker synthesis or reductive amination. Let's break down the potential issues in each approach.
For Strecker Synthesis Routes:
The Strecker synthesis is a classic method for producing amino acids from an aldehyde.[1][2][3][4] The general pathway involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
-
Inefficient Imine Formation: The initial step is the formation of an imine from 3-benzyloxybenzaldehyde and ammonia. This equilibrium can be unfavorable.
-
Troubleshooting:
-
Control pH: The reaction is typically acid-catalyzed. Ammonium chloride (NH₄Cl) is often used as it provides both a mild acid catalyst and the ammonia source.[1] Ensure the pH is weakly acidic to facilitate imine formation without promoting unwanted side reactions.
-
Remove Water: The formation of the imine from the aldehyde and ammonia is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. Conducting the reaction in a solvent system that allows for the removal of water, for instance, by using a Dean-Stark apparatus with a solvent like toluene, can significantly drive the reaction forward.
-
-
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) or oxidation, especially under basic conditions or in the presence of air.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde.
-
Order of Addition: Add the cyanide source after the imine has had a chance to form. This can minimize the direct reaction of cyanide with the aldehyde to form a cyanohydrin.
-
-
-
Incomplete Hydrolysis of the Aminonitrile: The final step is the hydrolysis of the α-aminonitrile to the carboxylic acid. This step often requires harsh conditions (strong acid or base) and prolonged heating, which can lead to degradation of the product.
-
Troubleshooting:
-
Optimize Hydrolysis Conditions: Systematically vary the concentration of the acid or base, the temperature, and the reaction time. Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal conditions that lead to complete hydrolysis with minimal degradation.
-
Protecting Groups: The benzyloxy group is generally stable to acidic and basic conditions. However, prolonged exposure to very strong acids at high temperatures could potentially lead to its cleavage. If this is suspected, milder hydrolysis conditions should be explored. The use of protecting groups for the amino functionality during synthesis is a common strategy in peptide chemistry to prevent unwanted side reactions.[5][6][7]
-
-
For Reductive Amination Routes:
Reductive amination is another powerful method for amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[8][9][10]
-
Inefficient Imine/Iminium Ion Formation: Similar to the Strecker synthesis, the formation of the imine or iminium ion is a critical equilibrium-dependent step.
-
Troubleshooting:
-
pH Control: The pH should be maintained in a slightly acidic range (typically 4-6) to facilitate both imine formation and the activity of common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Choice of Amine Source: Using ammonium acetate or ammonium formate can serve as both the ammonia source and a buffer to maintain the optimal pH.
-
-
-
Competition with Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde to an alcohol (3-benzyloxybenzyl alcohol).
-
Troubleshooting:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride is often preferred over sodium borohydride for this reason as it is less reactive towards aldehydes and ketones.[9]
-
Staged Addition: Add the reducing agent after allowing some time for the imine to form.
-
-
-
Over-alkylation of the Amine: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine.
-
Troubleshooting:
-
Excess Ammonia: Use a large excess of the ammonia source to favor the formation of the primary amine.
-
Controlled Addition of Aldehyde: Slowly add the 3-benzyloxybenzaldehyde to the reaction mixture containing the ammonia source and the reducing agent. This keeps the concentration of the aldehyde low and minimizes the chance of the product amine reacting with it.
-
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing significant amounts of an impurity with a similar polarity to my product, making purification difficult. What could this impurity be and how can I prevent its formation?
Answer:
An impurity with similar polarity to the zwitterionic amino acid product is often a result of incomplete reaction or a side reaction involving the starting materials.
-
Unreacted 3-benzyloxybenzaldehyde: If the reaction does not go to completion, the starting aldehyde can be difficult to separate from the amino acid product, especially if the product is not fully protonated or deprotonated during extraction.
-
Prevention:
-
Drive the reaction to completion: Use a slight excess of the ammonia and cyanide/reducing agent. Monitor the reaction by TLC until the starting aldehyde spot is no longer visible.
-
Purification Strategy: During the work-up, a bisulfite wash can be effective in removing unreacted aldehyde.
-
-
-
Formation of 3-benzyloxybenzyl alcohol: In reductive amination, direct reduction of the aldehyde to the corresponding alcohol is a common side reaction. This alcohol has a polarity that can make it challenging to separate from the amino acid.
-
Prevention:
-
Selective Reducing Agent: As mentioned previously, use a milder and more selective reducing agent like sodium triacetoxyborohydride.
-
Temperature Control: Perform the reaction at a lower temperature to favor the slower imine formation and subsequent reduction over the faster direct aldehyde reduction.
-
-
-
Formation of the corresponding α-hydroxy acid: In the Strecker synthesis, the intermediate α-aminonitrile can be partially hydrolyzed to the α-hydroxy acid, especially if the hydrolysis conditions are not carefully controlled.
-
Prevention:
-
Strictly Anhydrous Conditions: Ensure strictly anhydrous conditions during the formation of the aminonitrile to minimize the formation of the cyanohydrin precursor to the α-hydroxy acid.
-
Careful Hydrolysis: Optimize the hydrolysis step to favor the conversion of the nitrile to the carboxylic acid without affecting the amino group.
-
-
Purification Table:
| Impurity | Prevention Strategy | Purification Tip |
| 3-benzyloxybenzaldehyde | Drive reaction to completion, use excess reagents. | Aqueous bisulfite wash during work-up. |
| 3-benzyloxybenzyl alcohol | Use selective reducing agent (NaBH(OAc)₃), control temperature. | Careful column chromatography with a suitable solvent system. |
| α-hydroxy acid | Anhydrous conditions for aminonitrile formation, optimized hydrolysis. | Ion-exchange chromatography can separate based on pKa differences.[11] |
Question 3: My final product is a racemic mixture, but I need a single enantiomer. What are the strategies for obtaining an enantiomerically pure product?
Answer:
Standard Strecker and reductive amination syntheses will produce a racemic mixture of the amino acid.[2][12][13] Achieving an enantiomerically pure product requires either resolving the racemic mixture or employing an asymmetric synthesis strategy.
-
Resolution of the Racemic Mixture:
-
Diastereomeric Salt Formation: This is a classical method where the racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
-
Protocol:
-
Protect the amino group of the racemic amino acid (e.g., as an N-acetyl derivative).
-
React the protected amino acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine).
-
Perform fractional crystallization to separate the diastereomeric salts.
-
Acidify the separated salts to recover the enantiomerically enriched protected amino acid.
-
Deprotect the amino group to obtain the final enantiomerically pure amino acid.
-
-
-
Enzymatic Resolution: Enzymes can selectively act on one enantiomer of a racemic mixture. For example, an acylase can selectively hydrolyze the N-acetyl group from the L-enantiomer of a racemic N-acetyl amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acetyl D-amino acid.
-
-
Asymmetric Synthesis:
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of the reaction. The auxiliary is then removed after the desired stereocenter has been established.
-
Chiral Catalysts: The use of a chiral catalyst can promote the formation of one enantiomer over the other.[14][15][16][17][18] For example, a chiral phase-transfer catalyst can be used in the alkylation step of a glycine derivative to produce an enantiomerically enriched amino acid.[16][17] Catalytic asymmetric reductive amination is also a powerful technique.[19]
-
Decision Tree for Enantioselective Synthesis:
Caption: Decision tree for enantioselective synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyloxy group and is it stable under typical reaction conditions?
A1: The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. It is generally stable to a wide range of reaction conditions, including mildly acidic and basic conditions, and many reducing and oxidizing agents. However, it can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which is a common deprotection strategy. It is important to be mindful of this if using catalytic hydrogenation for reductive amination.
Q2: Can I use a different protecting group for the phenol?
A2: Yes, other protecting groups for phenols can be used, such as a methoxy group. However, the choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. The benzyloxy group is often chosen because it can be removed under relatively mild conditions that do not affect other functional groups in the molecule.
Q3: What are the key safety precautions I should take when working with cyanides in the Strecker synthesis?
A3: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. Hydrogen cyanide (HCN) gas, which can be liberated upon acidification of cyanide salts, is a potent and rapidly acting poison.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Never acidify cyanide-containing waste. All cyanide waste should be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
-
Have a cyanide antidote kit available and be trained in its use.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. Use a suitable solvent system that provides good separation of the starting materials, intermediates, and the product. Staining with ninhydrin is useful for visualizing the amino acid product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What is a typical work-up and purification procedure for this compound?
A5: A general procedure would be:
-
Quench the reaction: Carefully quench any unreacted reagents.
-
Solvent removal: Remove the reaction solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and perform extractions to remove non-polar impurities. The pH of the aqueous layer can be adjusted to facilitate the separation of the amphoteric amino acid.
-
Crystallization: The product can often be purified by crystallization from a suitable solvent system (e.g., water/ethanol). The pH at which crystallization is induced is critical and should be close to the isoelectric point of the amino acid.
-
Chromatography: If crystallization is not sufficient, column chromatography on silica gel or ion-exchange chromatography may be necessary.
References
- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
- O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353–2355.
- Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. (2022). The Journal of Organic Chemistry.
- Catalytic enantioselective synthesis of alpha-amino acids and alpha,alpha-dialkyl amino acids by phase-transfer c
- Catalytic Enantioselective Synthesis of Amino Acids Made Easy. (2022).
- Coppola, G. M., & Schuster, H. F. (1995). Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews, 95(4), 825–885.
- Synthesis of Enantiomerically Pure Amino Acids. (2015). Chemistry LibreTexts.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
- Synthesis of Amino Acids. (2020). Chemistry LibreTexts.
- Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
- Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. (2022). The Journal of Organic Chemistry.
- Amino Acid Deriv
- Amine synthesis by reductive amination (reductive alkyl
- Protecting Groups in Peptide Synthesis. Biosynth.
- Amino Acid-Protecting Groups.
- dl-Phenylglycine. Organic Syntheses.
- Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid. Smolecule.
- Quantifying Reductive Amination in Nonenzym
- Reductive amin
- Strecker Synthesis. Master Organic Chemistry.
- Strecker amino acid synthesis. Wikipedia.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Strecker Synthesis. NROChemistry.
- Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Bioengineering and Biotechnology.
- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
- Strecker Synthesis of Alpha Amino Acids. (2016). YouTube.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- This compound, 97% Purity, C15H15NO3, 1 gram. AK Scientific, Inc..
- This compound. ChemicalBook.
- Industrial preparation method for 3-amino phenylacetic acid.
- Industrial preparation method for 3-amino phenylacetic acid.
- HIGHLY EFFICIENT STEREOSELECTIVE SYNTHESIS OF β- AMINO ACIDS BY ASYMMETRIC METHOD. Rasayan Journal of Chemistry.
- Separation and Refining of Amino acids. DIAION.
- Amino-(4-benzyloxy-phenyl)-acetic acid. Benchchem.
- Synthetic method of aminoacetic acid.
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Technical Support Center: Crystallization of Amino-(3-benzyloxy-phenyl)-acetic acid
Welcome to the technical support center for the crystallization of Amino-(3-benzyloxy-phenyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this molecule. As a zwitterionic compound, this compound presents unique crystallization behaviors that require careful control of experimental parameters.[1][2] This guide moves beyond simple protocols to explain the scientific principles behind each step, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is a common issue with compounds that have a low melting point or when the supersaturation of the solution is too high, causing the solute to come out of solution above its melting point in the solvent system. For this compound, with its flexible benzyloxy group, this can be particularly prevalent.
Causality and Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: Rapid cooling is a frequent cause of oiling out.[3] A slower cooling rate allows molecules more time to orient themselves into an ordered crystal lattice.
-
Protocol:
-
Re-dissolve the oiled-out material by gently heating the solution.
-
If necessary, add a small amount of additional solvent to ensure complete dissolution.[3]
-
Allow the solution to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels.
-
Once at room temperature, proceed with slower cooling by placing the flask in a refrigerator, and then a freezer if required.[4]
-
-
-
Adjust the Solvent System: The choice of solvent is critical.[4][5] A solvent in which the compound is too soluble will not allow for crystallization, while a solvent in which it is poorly soluble may cause it to crash out as an amorphous solid or oil.
-
Solvent Selection Strategy: The ideal solvent will dissolve the compound when hot but have limited solubility at cooler temperatures.[6] For zwitterionic amino acids, polar protic solvents or mixtures are often a good starting point.[7]
-
Experiment: Try a solvent pair. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes turbid.[5][8] Gently heat to redissolve and then cool slowly.
Solvent System Component Role Example for Amino Acids Good Solvent Dissolves the compound Ethanol, Methanol, Water[8][9] Poor Solvent (Anti-solvent) Induces precipitation Hexane, Toluene, Diethyl ether[8] -
-
Lower the Concentration: A highly concentrated solution is more likely to oil out. By using a larger volume of solvent, you can decrease the concentration and promote the formation of well-defined crystals.[3]
Q2: I've achieved crystallization, but the crystals are very fine needles or a powder. How can I obtain larger, higher-quality crystals?
A2: Achieving High-Quality Crystal Growth
The formation of small, poorly-defined crystals often indicates that the nucleation rate was too high and the crystal growth rate was too fast.[3] The goal is to encourage slow, ordered growth.
Strategies for Improving Crystal Quality:
-
Slow Evaporation: This is a gentle method that gradually increases the concentration of the solute.[4]
-
Protocol:
-
Dissolve your compound in a suitable solvent at room temperature to create a near-saturated solution.
-
Loosely cap the vial or flask to allow for slow solvent evaporation over several days.
-
Avoid vibrations and disturbances during this period.[4]
-
-
-
Vapor Diffusion: This technique involves the slow introduction of an anti-solvent in the vapor phase.
-
Protocol (Vial-in-Beaker):
-
Dissolve the compound in a small vial using a relatively volatile "good" solvent.
-
Place this open vial inside a larger, sealed beaker containing a small amount of a more volatile "poor" solvent (anti-solvent).
-
The anti-solvent will slowly diffuse into the vial, reducing the solubility of the compound and promoting slow crystallization.
-
-
-
Seeding: Introducing a single, well-formed crystal (a seed crystal) can initiate controlled crystallization.
-
Protocol:
-
Prepare a supersaturated solution of your compound.
-
Introduce a single, previously formed crystal of this compound.
-
If no seed crystal is available, you can sometimes create one by scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[6]
-
-
Q3: My compound refuses to crystallize from any solvent I've tried. What are my next steps?
A3: Overcoming Recalcitrant Crystallization
When a compound is reluctant to crystallize, it may be due to the presence of impurities, its inherent molecular structure, or the need for a different thermodynamic environment.
Advanced Troubleshooting:
-
Purity is Paramount: Even small amounts of impurities can inhibit crystal lattice formation.[4][7]
-
Action: Purify your sample further using techniques like column chromatography or a charcoal treatment to remove colored impurities.
-
-
pH Adjustment for Zwitterions: As an amino acid, the pH of the solution can significantly impact its solubility and crystalline form.[7] The zwitterionic form, with both positive and negative charges, is often the least soluble at its isoelectric point.[2]
-
Protocol:
-
Dissolve the compound in an acidic or basic aqueous solution.
-
Slowly adjust the pH towards the isoelectric point using a dilute acid or base.
-
Crystallization may occur as the zwitterionic form becomes less soluble.[7]
-
-
-
Consider Polymorphism: Organic molecules can often crystallize in multiple different crystal packing arrangements, known as polymorphs.[10][11][12][13] Each polymorph will have different solubility and stability. Your current conditions may favor a less stable or kinetically hindered form.
-
Action: Experiment with a wider range of solvents, temperatures, and crystallization techniques to explore different polymorphic forms.[14]
-
Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting crystallization.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. (2017). Retrieved from [Link]
-
Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV. (2016). Retrieved from [Link]
-
9 Ways to Crystallize Organic Compounds - wikiHow. (2024). Retrieved from [Link]
-
Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (2022). Crystal Growth & Design. Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Crystalline amino acids: A link between chemistry, materials science and biology | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - NIH. (n.d.). Retrieved from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). Molecular Pharmaceutics. Retrieved from [Link]
-
Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]
-
This compound, 97% Purity, C15H15NO3, 1 gram. (n.d.). Retrieved from [Link]
- US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine | The Journal of Physical Chemistry Letters - ACS Publications. (2022). Retrieved from [Link]
-
Zwitterion - Wikipedia. (n.d.). Retrieved from [Link]
-
Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR - PubMed. (2008). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024). Retrieved from [Link]
-
(PDF) Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses - ResearchGate. (2020). Retrieved from [Link]
-
The polymorphs of L-phenylalanine - PubMed. (2014). Angewandte Chemie International Edition. Retrieved from [Link]
Sources
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- 2. Zwitterion - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. unifr.ch [unifr.ch]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The polymorphs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for creating Amino-(3-benzyloxy-phenyl)-acetic acid derivatives
Welcome to the technical support center for the synthesis of Amino-(3-benzyloxy-phenyl)-acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. My aim is to combine established chemical principles with practical, field-tested insights to empower you to optimize your reaction conditions and achieve high-yield, high-purity products.
Introduction to the Synthesis
The synthesis of this compound derivatives is a critical step in the development of various pharmaceutical compounds. The core structure, an α-amino acid with a benzyloxy-substituted phenyl ring, presents unique challenges during synthesis. The most common and efficient method for preparing α-amino acids is the Strecker synthesis.[1][2] This multicomponent reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][3]
While the Strecker synthesis is robust, optimizing reaction conditions for this specific substrate requires careful consideration of several factors to minimize side reactions and maximize yield and purity. This guide will address common issues encountered during the synthesis, providing logical, step-by-step solutions grounded in established chemical principles.
Troubleshooting Guide
Problem 1: Low Yield of the Desired α-Aminonitrile Intermediate
Question: I am performing a Strecker synthesis starting with 3-benzyloxybenzaldehyde, but I am observing a low yield of the intermediate α-amino-(3-benzyloxy-phenyl)-acetonitrile. What are the potential causes and how can I improve the yield?
Answer: A low yield of the α-aminonitrile intermediate in a Strecker synthesis can stem from several factors related to the equilibrium of the initial steps and the stability of the intermediates. Let's break down the likely causes and solutions.
Causality: The first stage of the Strecker synthesis involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile.[3][4] The equilibrium of imine formation can be unfavorable, and side reactions of the aldehyde can compete with the desired pathway.
Troubleshooting Steps:
-
Control of pH: The pH of the reaction medium is critical. An acidic medium will protonate the ammonia, reducing its nucleophilicity and hindering imine formation. Conversely, a highly basic medium can promote the Cannizzaro reaction of the aldehyde, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid. The optimal pH is typically in the range of 8-10.
-
Ammonia Concentration: Ensure a sufficient excess of ammonia is used to drive the imine formation equilibrium forward. This can be achieved by using a concentrated solution of ammonia or by bubbling ammonia gas through the reaction mixture.
-
Order of Reagent Addition: The order in which the reagents are added can significantly impact the outcome. It is often beneficial to pre-mix the aldehyde and ammonia to allow for imine formation before the addition of the cyanide source (e.g., sodium cyanide or potassium cyanide). This minimizes the potential for the cyanide to directly attack the aldehyde, forming a cyanohydrin, which is a competing side reaction.
-
Temperature Control: The initial phase of the reaction is often exothermic. Maintaining a low temperature (0-5 °C) during the addition of cyanide can help to control the reaction rate and minimize the formation of byproducts.[5] After the initial addition, the reaction can be allowed to slowly warm to room temperature.[5]
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and intermediates. A mixture of water and a miscible organic solvent, such as methanol or ethanol, can be effective.
Problem 2: Formation of Impurities During Hydrolysis of the α-Aminonitrile
Question: During the acidic or basic hydrolysis of my α-amino-(3-benzyloxy-phenyl)-acetonitrile to the final amino acid, I am observing significant amounts of impurities in my crude product. What are these impurities and how can I prevent their formation?
Answer: The hydrolysis of the nitrile group to a carboxylic acid is a crucial step that can also introduce impurities if not carefully controlled. The benzyloxy protecting group adds a layer of complexity.
Causality: Harsh acidic or basic conditions required for nitrile hydrolysis can lead to the cleavage of the benzyl ether protecting group (debenzylation) or racemization of the chiral center.
Troubleshooting Steps:
-
Milder Hydrolysis Conditions:
-
Acid Hydrolysis: Instead of using concentrated strong acids like HCl or H2SO4 for prolonged periods at high temperatures, consider a two-stage approach. Initially, use concentrated acid at a moderate temperature to hydrolyze the nitrile to an amide, and then use milder acidic conditions to hydrolyze the amide to the carboxylic acid.
-
Basic Hydrolysis: Strong bases like NaOH or KOH at high temperatures can also cause debenzylation. Using a milder base like barium hydroxide [Ba(OH)2] can sometimes be effective while minimizing side reactions.
-
-
Monitoring the Reaction: Closely monitor the progress of the hydrolysis using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products.
-
Purification Strategy: If debenzylation is unavoidable, consider if the deprotected product (amino-(3-hydroxy-phenyl)-acetic acid) can be easily separated from the desired product during purification. Purification techniques such as recrystallization or column chromatography can be employed. For recrystallization, dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly can yield pure crystals.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound product?
A1: The purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. A common procedure involves dissolving the crude product in a hot solvent (e.g., water, ethanol, or a mixture) and allowing it to cool slowly.[6] The pure amino acid will crystallize out, leaving the impurities in the solution.
-
Ion-Exchange Chromatography: Since amino acids are zwitterionic, ion-exchange chromatography can be a powerful purification technique.[7] The crude product can be loaded onto a cation-exchange resin, washed to remove neutral and anionic impurities, and then the desired amino acid can be eluted with a change in pH or ionic strength.[7]
-
Column Chromatography on Silica Gel: While less common for free amino acids due to their polarity, derivatives (e.g., esterified or N-protected forms) can be effectively purified using silica gel chromatography.
Q2: My final product is a racemic mixture. How can I obtain a single enantiomer?
A2: The standard Strecker synthesis produces a racemic mixture of the amino acid.[1] To obtain a single enantiomer, a resolution step is necessary.
-
Diastereomeric Salt Formation: This is a classical resolution method. The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[8] After separation, the desired enantiomer of the amino acid can be liberated by treatment with an acid or base.
-
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity. For example, an acylase can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for the separation of the free amino acid (one enantiomer) from the unreacted N-acetylated amino acid (the other enantiomer).[8]
-
Asymmetric Strecker Synthesis: More advanced methods involve using a chiral auxiliary or a chiral catalyst during the Strecker reaction itself to directly produce an excess of one enantiomer.[9]
Q3: Can I use a different protecting group for the hydroxyl on the phenyl ring?
A3: Yes, other protecting groups can be used, and the choice will depend on the overall synthetic strategy and the reaction conditions of subsequent steps. The benzyl group is common due to its relative stability to a range of conditions and its ease of removal by catalytic hydrogenation. Other potential protecting groups for phenols include silyl ethers (e.g., TBDMS) or esters. The choice of protecting group must be orthogonal to the other functional groups present in the molecule and the reaction conditions you plan to employ.
Experimental Protocols
Protocol 1: Optimized Strecker Synthesis of α-Amino-(3-benzyloxy-phenyl)-acetonitrile
-
In a well-ventilated fume hood, dissolve 3-benzyloxybenzaldehyde (1 equivalent) in methanol.
-
To this solution, add a concentrated aqueous solution of ammonia (10-15 equivalents) and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino-(3-benzyloxy-phenyl)-acetonitrile.
Protocol 2: Hydrolysis of α-Aminonitrile to this compound
-
To the crude α-amino-(3-benzyloxy-phenyl)-acetonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to the isoelectric point of the amino acid (typically pH 5-6).[5]
-
The amino acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Aldehyde (eq.) | NH3 (eq.) | KCN (eq.) | Hydrolysis Condition | Yield (%) |
| 1 | 1 | 5 | 1.1 | 6M HCl, 100°C, 12h | 55 |
| 2 | 1 | 10 | 1.1 | 6M HCl, 100°C, 12h | 72 |
| 3 | 1 | 15 | 1.1 | 6M HCl, 100°C, 12h | 85 |
| 4 | 1 | 15 | 1.1 | Conc. HCl, 80°C, 8h | 82 |
| 5 | 1 | 15 | 1.5 | Conc. HCl, 80°C, 8h | 86 |
Visualizations
Diagram 1: Strecker Synthesis Workflow
Caption: Workflow for the Strecker synthesis of the target amino acid.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low α-aminonitrile yield.
References
-
Chemistry LibreTexts. (2022, September 25). Synthesis of Amino Acids. Retrieved from [Link]
-
Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
- East China University of Science and Technology. (2005, July 6). Industrial preparation method for 3-amino phenylacetic acid. Google Patents.
-
Magrino, T., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]
-
Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. Eureka. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-(3-nitrophenyl)acetic acid. Retrieved from [Link]
-
ten Brink, G. J., et al. (2000). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 2(16), 2429–2431. Retrieved from [Link]
-
Various Authors. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
- Xi'an Jiaotong University. (2021, November 2). Synthetic method of aminoacetic acid. Google Patents.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. diaion.com [diaion.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
identifying and minimizing side reactions in Amino-(3-benzyloxy-phenyl)-acetic acid synthesis
Welcome to the dedicated technical support guide for the synthesis of Amino-(3-benzyloxy-phenyl)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we move beyond simple protocols to address the nuanced challenges and common pitfalls encountered during its synthesis. Our focus is on providing practical, field-tested solutions grounded in robust chemical principles to help you identify and minimize side reactions, thereby optimizing your yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format. We diagnose the likely causes for each issue and provide step-by-step corrective actions.
Question 1: My yield of the intermediate α-aminonitrile is significantly lower than expected. Analysis shows unreacted 3-benzyloxybenzaldehyde and a potential cyanohydrin byproduct. What is happening?
Answer: This is a classic issue in the Strecker synthesis where the formation of the α-aminonitrile is in competition with the direct formation of a cyanohydrin from the starting aldehyde.[1] The outcome is dictated by the reaction kinetics and equilibrium between the imine formation and the nucleophilic attack of the cyanide.
Probable Causes:
-
Inefficient Imine Formation: The reaction between the aldehyde and ammonia to form the imine intermediate is reversible and may not be proceeding efficiently.[2][3] This leaves a higher concentration of the aldehyde available to be attacked directly by the cyanide ion.
-
Reaction Conditions: The pH and solvent system can significantly influence the equilibrium. In highly acidic conditions, the ammonia is fully protonated and not nucleophilic. In highly basic conditions, cyanide can promote side reactions.
-
Stoichiometry: Incorrect molar ratios of reactants can leave excess aldehyde.
Recommended Solutions:
-
Optimize Imine Formation: A common and safer protocol utilizes ammonium chloride (NH₄Cl) and potassium cyanide (KCN).[1] The weakly acidic ammonium ion protonates the aldehyde, activating it for attack by the liberated ammonia. This in situ generation of the imine intermediate ensures it is readily available for the subsequent cyanide attack.
-
Control the pH: Maintain a mildly acidic to neutral pH (around 7-9) to ensure a sufficient concentration of both free ammonia to form the imine and HCN (from the cyanide salt) to act as the nucleophile.
-
Sequential Addition: Consider a two-step, one-pot approach. First, stir the 3-benzyloxybenzaldehyde with ammonium chloride to favor imine formation. Then, introduce the cyanide source slowly to the reaction mixture.
Experimental Protocol: Optimized α-Aminonitrile Formation
-
In a well-ventilated fume hood, dissolve 3-benzyloxybenzaldehyde and 1.1 equivalents of ammonium chloride in a suitable solvent like methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve 1.1 equivalents of sodium or potassium cyanide in a minimal amount of water.
-
Slowly add the cyanide solution dropwise to the aldehyde/ammonium chloride mixture while maintaining the temperature below 30°C.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Question 2: During the final hydrolysis of the α-aminonitrile, I'm isolating a significant amount of the corresponding α-amino amide. How can I ensure complete conversion to the carboxylic acid?
Answer: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Incomplete hydrolysis is common if the reaction conditions are not sufficiently forcing.
Probable Causes:
-
Insufficiently Harsh Conditions: The hydrolysis of the amide to the carboxylic acid typically requires more vigorous conditions (higher temperature, longer reaction time, or stronger acid/base concentration) than the hydrolysis of the nitrile to the amide.
-
Precipitation of Intermediate: The amide or amino acid intermediate may precipitate from the reaction mixture, effectively halting the hydrolysis.
Recommended Solutions:
-
Increase Reaction Time and Temperature: The most straightforward approach is to prolong the reaction time and increase the temperature. Refluxing in 6M HCl or 30% H₂SO₄ for 12-24 hours is often effective.
-
Use a Co-solvent: If precipitation is an issue, adding a co-solvent like dioxane or ethanol can help maintain the homogeneity of the reaction mixture.
-
Microwave-Assisted Hydrolysis: For rapid and efficient hydrolysis, microwave irradiation can significantly reduce reaction times from hours to minutes.
Table 1: Comparison of Hydrolysis Conditions
| Method | Reagent | Typical Temperature | Typical Time | Key Considerations |
|---|---|---|---|---|
| Standard Acid | 6M HCl | 100-110 °C (Reflux) | 12-24 h | Risk of debenzylation at high temperatures. |
| Standard Base | 4M NaOH | 100-110 °C (Reflux) | 8-16 h | May promote racemization.[4] |
| Microwave | 6M HCl | 150-180 °C | 15-45 min | Requires specialized equipment; rapid optimization. |
Question 3: My final product is showing signs of debenzylation (presence of 3-hydroxyphenylglycine). How can I perform the nitrile hydrolysis while preserving the benzyl ether?
Answer: The benzyl ether protecting group is susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures, which are often required for complete nitrile hydrolysis.[5][6] This is a classic chemoselectivity challenge.
Probable Causes:
-
Excessively Strong Acid: Concentrated mineral acids like H₂SO₄ or HCl can catalyze the cleavage of the benzyl ether.
-
High Temperatures: The rate of debenzylation increases significantly with temperature.
Recommended Solutions:
-
Milder Acid Hydrolysis: Attempt the hydrolysis under the mildest conditions that still afford the product. Start with 3M HCl at a lower temperature (e.g., 80-90°C) and monitor the reaction carefully over a longer period.
-
Basic Hydrolysis: Saponification using NaOH or Ba(OH)₂ followed by acidic workup is a viable alternative that avoids acidic debenzylation. However, be aware that basic conditions can increase the risk of racemization.[4]
-
Two-Step Enzymatic Approach: For maximum selectivity, consider a chemoenzymatic route. A nitrilase enzyme can selectively hydrolyze the nitrile to the carboxylic acid under mild, near-neutral pH and room temperature conditions, completely preserving the benzyl group.[7]
Question 4: Purification of the final amino acid is difficult. After workup, my product is contaminated with inorganic salts and is difficult to crystallize.
Answer: Amino acids are amphoteric and often highly polar, making them behave differently from typical organic molecules. Purification often relies on their unique acid-base properties.
Probable Causes:
-
High Salt Concentration: Acidic or basic hydrolysis and subsequent neutralization generate large quantities of inorganic salts (e.g., NaCl, (NH₄)₂SO₄), which can co-precipitate with the product.
-
Incorrect pH for Crystallization: The solubility of an amino acid is highly dependent on pH. It is least soluble at its isoelectric point (pI). Attempting to crystallize it at a pH far from its pI will result in low recovery.
Recommended Solutions:
-
Isoelectric Point Precipitation: This is the most effective method for initial purification. After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound. The amino acid will precipitate out while most inorganic salts remain in solution. The pI can be estimated or determined experimentally (typically in the range of pH 5-6 for neutral amino acids).[8]
-
Ion-Exchange Chromatography: For high-purity material, ion-exchange chromatography is ideal. Load the crude product onto a strong cation-exchange resin (e.g., Dowex 50). Wash with water to remove anions and neutral impurities. Then, elute the desired amino acid with a dilute aqueous base (e.g., 2% ammonia or pyridine solution).[8]
Frequently Asked Questions (FAQs)
Question 1: What is the most common synthetic pathway for this compound?
Answer: The most direct and widely used method is the Strecker amino acid synthesis .[2][9] This is a robust, one-pot, three-component reaction. The key steps are:
-
Imine Formation: Reaction of 3-benzyloxybenzaldehyde with ammonia.
-
Cyanide Addition: Nucleophilic attack of a cyanide ion (from NaCN or KCN) on the imine to form an α-aminonitrile.
-
Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid using strong acid or base.
Question 2: What are the primary side reactions to be aware of during this synthesis?
Answer: The main side reactions can be categorized by the stage in which they occur. A summary is provided below.
Question 3: The Strecker synthesis produces a racemic product. What are the implications of this for drug development?
Answer: Yes, the classical Strecker synthesis is not stereoselective and produces a 1:1 mixture of the (R) and (S) enantiomers (a racemic mixture).[2] This is because the cyanide nucleophile can attack the planar imine intermediate from either face with equal probability.
For pharmaceutical applications, typically only one enantiomer is biologically active (the eutomer), while the other may be inactive or even cause undesirable side effects (the distomer). Therefore, for drug development, you will need to either:
-
Resolve the Racemic Mixture: Separate the two enantiomers using techniques like chiral chromatography or diastereomeric salt formation.
-
Employ an Asymmetric Strecker Synthesis: Use a chiral auxiliary or a chiral catalyst to selectively produce the desired enantiomer. This is a more modern and efficient approach that avoids losing 50% of the material.
The issue of racemization is also critical if the synthesized amino acid is later used in peptide synthesis, as the harsh conditions of coupling can sometimes lead to epimerization (loss of stereochemical integrity) at the α-carbon.[10][11][12]
Question 4: How can the benzyloxy group be removed post-synthesis if the target molecule is the free phenol, 3-hydroxyphenylglycine?
Answer: The benzyl ether is a common and versatile protecting group for phenols. Its removal is typically achieved under reductive or strongly acidic conditions.
Table 2: Common Debenzylation Methods
| Method | Reagents/Catalyst | Solvent | Advantages | Disadvantages/Side Reactions |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), 5-10% Pd/C | Ethanol, Methanol, THF | Clean, high-yielding, common.[13] | May reduce other functional groups (alkenes, alkynes, nitro groups). Catalyst can be pyrophoric. |
| Transfer Hydrogenation | Ammonium formate, Cyclohexene | Methanol | Avoids use of H₂ gas, safer.[5] | Can be slower than direct hydrogenation. |
| Strong Acid Cleavage | HBr in Acetic Acid, BBr₃, BCl₃ | DCM, Acetic Acid | Effective for complex molecules.[6] | Harsh conditions, not compatible with other acid-labile groups. |
| Oxidative Cleavage | DDQ (for p-methoxybenzyl ethers) | DCM/H₂O | Selective for electron-rich benzyl ethers.[14][15] | Not typically effective for standard benzyl ethers without modification. |
For this specific molecule, catalytic hydrogenation with Palladium on carbon (Pd/C) is the most common and efficient method, provided no other reducible groups are present.[6]
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Google Vertex AI Search
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed.
- Amino Acid Racemization - American Chemical Society. American Chemical Society
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry - ACS Public
- Debenzylation Reactions with Pd(0)
- 7.
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal
-
dl-PHENYLGLYCINE - Organic Syntheses Procedure. Organic Syntheses[Link]
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - MPG.PuRe. Max Planck Society
- O-Benzyl protecting groups - Atlanchim Pharma.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Public
- Strecker amino acid synthesis - Grokipedia. Grokipedia
- The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Master Organic Chemistry
- Strecker amino acid synthesis - Wikipedia. Wikipedia
- Overview of Strecker Amino Acid Synthesis - News-Medical.Net. News-Medical.Net
- Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. MedSchoolCoach
- Separation and Refining of Amino acids. Google Vertex AI Search
- Amino-(4-benzyloxy-phenyl)-acetic acid | 72028-74-1 | Benchchem. Benchchem
Sources
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. diaion.com [diaion.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
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- 14. pure.mpg.de [pure.mpg.de]
- 15. pubs.acs.org [pubs.acs.org]
overcoming challenges in the purification of Amino-(3-benzyloxy-phenyl)-acetic acid
Welcome to the technical support center for Amino-(3-benzyloxy-phenyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges. For more detailed protocols, please refer to the In-Depth Troubleshooting Guides in Section 2.
Q1: My crude product after synthesis is a sticky, off-white or yellowish solid. What are the likely impurities?
A: This is a very common observation. The crude product from a Strecker synthesis, a common route to this compound, is rarely clean.[1][2][3] The stickiness and color are typically due to a combination of unreacted starting materials and reaction byproducts.
-
Unreacted Aldehyde: 3-Benzyloxybenzaldehyde can persist and often imparts an oily consistency.
-
Polymeric Materials: Cyanide can polymerize under basic conditions, leading to colored, tar-like substances.[1]
-
Side-Reaction Products: Formation of bis-aminonitriles or hydrolysis of the nitrile intermediate to an amide instead of the carboxylic acid can occur.[1]
-
Residual Solvents: Trapped reaction or workup solvents can also contribute to the non-crystalline nature of the crude product.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or ¹H NMR is highly recommended before proceeding with purification.
Q2: My yield drops significantly after the first recrystallization. How can I improve it?
A: A significant yield loss during recrystallization often points to one of two issues: incorrect solvent choice or premature crystallization. This compound, being a zwitterionic compound, has unique solubility characteristics.[4][5][6]
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this molecule, aqueous mixtures with polar organic solvents like ethanol, methanol, or isopropanol are often effective.[6] Using a solvent in which the compound is too soluble at room temperature will result in substantial loss to the mother liquor.
-
Cooling Rate: Crashing the product out of solution by cooling too quickly can trap impurities and reduce the recovery of pure crystals. A slow, controlled cooling process is crucial for forming well-defined, pure crystals.[7]
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. Solubility is at a minimum at the isoelectric point (pI).[6] Adjusting the pH of the crystallization medium close to the pI before cooling can dramatically improve recovery.
Refer to Guide 2: Mastering Recrystallization for a detailed solvent screening protocol.
Q3: My final product looks clean by ¹H NMR, but HPLC analysis shows multiple peaks. What's happening?
A: This scenario strongly suggests the presence of enantiomers or diastereomers. This compound is a chiral molecule.[8][9] A standard synthesis like the Strecker reaction will produce a racemic mixture (a 50:50 mix of both enantiomers).[1][2]
-
Standard HPLC: On a typical achiral HPLC column (like a C18), enantiomers have identical physical properties and will co-elute, appearing as a single, sharp peak.
-
Chiral HPLC: To separate and quantify the enantiomers, a specialized chiral stationary phase is required.[10] The observation of two peaks on a chiral column confirms the presence of a racemic mixture.
If your downstream application requires a single enantiomer, you must perform a chiral resolution. See Guide 4: Strategies for Chiral Resolution .
Q4: How can I remove a persistent yellow or brown color from my product?
A: Color is usually due to high-molecular-weight polymeric impurities or trace metal contaminants.
-
Activated Carbon (Charcoal) Treatment: The most common method is to treat a hot solution of your product with a small amount of activated carbon. The carbon adsorbs the colored impurities, and can then be removed by hot filtration through a pad of celite. Be cautious, as charcoal can also adsorb some of your product, potentially reducing yield.
-
Recrystallization: Sometimes, a second or third recrystallization from a well-chosen solvent system is sufficient to leave the colored impurities behind in the mother liquor.
Section 2: In-Depth Troubleshooting Guides
Guide 1: General Purification & Analysis Workflow
A systematic approach is key to efficiently purifying this compound. The initial state of your crude material will dictate the most effective sequence of purification steps. This workflow provides a logical decision-making process.
Caption: General purification workflow for this compound.
Guide 2: Mastering Recrystallization for Zwitterions
Recrystallization is the most powerful tool for purifying this compound, but its zwitterionic nature requires careful solvent selection.[4][5] The goal is to find a solvent system where the compound's solubility changes dramatically with temperature.
Protocol: Solvent System Screening
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent or solvent mixture dropwise at room temperature. Swirl after each addition. Good candidates are listed in the table below.
-
Initial Solubility Test: Note which solvents dissolve the compound at room temperature (these are poor choices) and which do not.
-
Heating: For the solvents that did not dissolve the compound, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The best solvent system is one that fully dissolves the compound when hot but produces a large quantity of crystalline precipitate upon cooling.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Polarity | Typical Ratio (v/v) | Rationale & Comments |
| Water / Ethanol | High | 1:1 to 1:5 | Excellent starting point. Water dissolves the zwitterionic form, while ethanol reduces the overall polarity, decreasing solubility at lower temperatures.[11][12] |
| Water / Isopropanol | High | 1:1 to 1:3 | Similar to water/ethanol, but isopropanol is less volatile. Can lead to better crystal growth. |
| Acetic Acid / Water | High | 1:10 to 1:20 | The acid protonates the carboxylate, forming a salt that may have different solubility profiles. Neutralization is required during workup.[11] |
| Methanol | Medium-High | N/A | Can be effective, but solubility might be high even at room temperature, potentially leading to lower yields. |
Key Causality: The zwitterionic nature of amino acids makes them highly polar and often more soluble in water than in pure organic solvents. By creating a binary mixture (e.g., water/ethanol), you can fine-tune the solvent polarity. When hot, the mixture has enough solvating power to dissolve the compound. As it cools, the system's polarity effectively increases (as the organic component's solvating power for the zwitterion decreases), forcing the less-soluble, pure amino acid to crystallize out.[6]
Guide 3: Troubleshooting Chromatographic Purification
While recrystallization is preferred, flash column chromatography may be necessary for very impure samples or to remove specific byproducts. However, the zwitterionic nature of the target compound makes it challenging to handle on standard silica gel.
Q: My compound is streaking badly or sticking to the silica gel column.
A: This is expected. The acidic silanol groups on the surface of silica gel strongly and often irreversibly interact with the basic amino group of your compound.[13]
Solution 1: Modify the Mobile Phase
-
Add Acetic Acid or Formic Acid: Including 0.5-2% of a volatile acid in your eluent (e.g., Dichloromethane/Methanol/Acetic Acid) can improve chromatography.
-
Mechanism: The acid protonates the amino group of your product, forming an ammonium salt. This "shields" the basic site, reducing its interaction with the silica gel and allowing the compound to elute more cleanly. The acid also suppresses the ionization of the silica's silanol groups.
Solution 2: Use a Different Stationary Phase
-
Reverse-Phase (C18) Chromatography: This is often a better choice for polar, ionizable compounds.[13] You can use a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure consistent ionization and sharp peaks.[13][14]
-
Amine-Modified Silica: Specialty columns with a bonded amine phase can be effective for purifying basic compounds and zwitterions.[4]
Guide 4: Strategies for Chiral Resolution
Since most synthetic routes yield a racemic mixture, a resolution step is essential if a single enantiomer is required for your research, particularly in drug development.[9][]
Method: Diastereomeric Salt Formation & Crystallization
This classical method is one of the most robust and scalable for chiral resolution.[9][]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Chiral Resolution with a Chiral Amine
-
Dissolve Racemate: Dissolve your racemic this compound in a suitable hot solvent (e.g., ethanol or methanol).
-
Add Resolving Agent: Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) to the hot solution.
-
Crystallize: Allow the solution to cool slowly. One of the two diastereomeric salts, having different physical properties and solubilities, will preferentially crystallize.
-
Isolate: Collect the crystals by filtration. Check the enantiomeric excess (e.e.) of this salt. Multiple recrystallizations may be needed to achieve >99% e.e.
-
Liberate the Free Amino Acid: Dissolve the pure diastereomeric salt in water and acidify with HCl to a low pH (~1-2). This protonates your amino acid and the chiral amine.
-
Extract: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the chiral amine hydrochloride.
-
Isolate Pure Enantiomer: Adjust the pH of the aqueous layer to the isoelectric point (~pH 6-7) to precipitate the pure, single-enantiomer amino acid.[6] Filter, wash with cold water, and dry.
References
- Strecker amino acid synthesis. Grokipedia.
- Crystalliz
-
Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. [Link]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PubMed Central. [Link]
-
Any tips for purification of two zwitterionic compounds? Reddit r/Chempros. [Link]
-
Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. PubMed Central. [Link]
- Process for purifying long chain amino acids.
- Method for crystallization of amino acids.
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]
-
Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]
-
DL-PHENYLGLYCINE [dl-Aminophenylacetic acid]. Organic Syntheses. [Link]
-
How to desalt zwitterions? ResearchGate. [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. [Link]
-
Isolation/purification of zwitterionic phospholipid. Reddit r/Chempros. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
Recent Patents on the Optical Resolution of Amino Acid Enantiomers. Ingenta Connect. [Link]
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- 5. Structures and Synthesis of Zwitterionic Polymers [mdpi.com]
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- 7. gea.com [gea.com]
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- 9. Recent Patents on the Optical Resolution of Amino Acid Enantiomer...: Ingenta Connect [ingentaconnect.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 12. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 13. biotage.com [biotage.com]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
stability of Amino-(3-benzyloxy-phenyl)-acetic acid in acidic vs. basic conditions
Welcome to the Technical Support Guide for Amino-(3-benzyloxy-phenyl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the chemical stability of this compound, with a focus on its behavior in acidic and basic environments.
Frequently Asked Questions (FAQs)
Section 1: General Stability Profile
Q1: What are the key structural features of this compound that influence its stability?
This compound is a multi-functional molecule. Its stability is governed by the interplay of three key moieties:
-
An α-Amino Acid Core: This feature introduces a chiral center at the alpha-carbon (the carbon adjacent to the carboxyl group). This center is susceptible to racemization (loss of stereochemical integrity). The amino and carboxylic acid groups are ionizable, meaning the molecule's overall charge and solubility are highly pH-dependent.[1]
-
A Benzyl Ether Group: The benzyloxy group (-O-CH₂-Ph) is a common protecting group in organic synthesis. While generally robust, the ether linkage is susceptible to cleavage under strong acidic conditions.[2][3]
-
A Phenylacetic Acid Scaffold: This provides the aromatic and carboxylic acid backbone of the molecule.
The proximity and chemical nature of these groups mean that the stability of the molecule must be considered holistically, especially when exposed to varying pH levels.
Caption: Key functional groups of the molecule.
Q2: What are the primary degradation pathways I should be aware of?
There are two principal, pH-dependent degradation pathways for this molecule:
-
Under Basic Conditions: The primary concern is racemization at the chiral α-carbon. Base can abstract the acidic α-proton, leading to a planar carbanion intermediate which, upon re-protonation, can form either the original enantiomer or its mirror image, resulting in a loss of optical purity.[4]
-
Under Acidic Conditions: The main degradation route is the cleavage of the benzyl ether linkage. Strong acids protonate the ether oxygen, turning it into a good leaving group. The subsequent cleavage is facilitated by the formation of a stable benzylic carbocation, yielding 3-hydroxyphenylglycine and toluene or benzyl alcohol as byproducts.[2][3]
Section 2: Troubleshooting Stability in Acidic Conditions
Q3: I am observing a new, more polar impurity in my sample after treatment with a strong acid (e.g., TFA, HCl). What is it?
This is a classic sign of benzyl ether cleavage.[3] The benzyloxy group has likely been removed, exposing the phenolic hydroxyl group. The resulting compound, Amino-(3-hydroxy-phenyl)-acetic acid, is more polar and will thus have a shorter retention time on a reverse-phase HPLC column compared to the parent compound.
Q4: At what pH does acid-catalyzed cleavage of the benzyl ether become significant?
While highly dependent on temperature and incubation time, cleavage is generally negligible under weakly acidic conditions (pH 4-6). It becomes a significant risk when using strong acids (pH < 2), such as those used in peptide cleavage from resins (e.g., high concentrations of trifluoroacetic acid) or during forced degradation studies with HCl.[2] Mildly acidic conditions, like those used for some chromatographic separations, are typically safe for short exposure times at ambient temperature.
Section 3: Troubleshooting Stability in Basic Conditions
Q5: My compound is losing its optical purity after exposure to basic conditions (e.g., pH > 8). Why is this happening?
This is due to base-catalyzed racemization. The proton on the chiral alpha-carbon is acidic and can be removed by a base (like hydroxide ions) to form a planar carbanion.[4] When this intermediate is reprotonated, it can happen from either face of the planar structure, leading to the formation of both the (R) and (S) enantiomers and a gradual loss of enantiomeric excess.[4][5]
Q6: How can I minimize racemization during my experiments?
To minimize racemization, you should:
-
Avoid Prolonged Exposure to Strong Bases: If you must work under basic conditions, use the mildest base and the shortest time possible.
-
Maintain Low Temperatures: The rate of racemization is temperature-dependent. Performing experiments at lower temperatures (e.g., 4°C) can significantly slow down the process.
-
Use Buffers: When possible, work within a buffered system to avoid pH spikes. A neutral or slightly acidic pH (pH 4-7) is generally the safest range to maintain optical purity.
Caption: Primary degradation pathways under acidic vs. basic conditions.
Experimental Guides & Protocols
This section provides standardized protocols for assessing the stability of this compound.
Protocol 1: pH Stress Test (Forced Degradation Study)
This protocol is designed to rapidly assess the stability of the compound across a range of pH values.
1. Materials:
-
This compound
-
Buffers: 0.1 N HCl (pH ~1.2), Phosphate buffer (pH 7.4), Borate buffer (pH ~10.0)
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Stock solution of the compound (e.g., 1 mg/mL in 50:50 ACN:Water)
-
Autosampler vials
2. Procedure:
-
Setup: Label three sets of vials for each pH condition and time point (e.g., T=0, T=2h, T=8h, T=24h).
-
Initiation (T=0):
-
Add 900 µL of each buffer (pH 1.2, 7.4, 10.0) to respective vials.
-
Add 100 µL of the stock solution to each vial to achieve a final concentration of 0.1 mg/mL. Mix thoroughly.
-
Immediately transfer an aliquot from each pH condition to a new vial containing a quenching solution (e.g., an equal volume of the initial mobile phase) and analyze by HPLC. This is your T=0 reading.
-
-
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 40°C).
-
Time Points: At each subsequent time point (2h, 8h, 24h), remove one vial for each pH condition, quench the reaction as in step 2, and analyze by HPLC.
-
Data Analysis: Compare the chromatograms over time. Calculate the percentage of the parent compound remaining and quantify the formation of major degradants.
Protocol 2: Analytical Method for Stability Monitoring
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradants and for assessing enantiomeric purity.
A. For Achiral (Degradation) Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV at 220 nm and 254 nm.
-
Analysis: Monitor for the appearance of new peaks. The de-benzylated product will elute earlier (more polar), while other degradants may elute at different times.
Table 1: Example HPLC Gradient for Achiral Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
B. For Chiral (Racemization) Analysis:
-
Column: A chiral stationary phase is required, such as a polysaccharide-based column (e.g., Chiralpak® series).
-
Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Detection: UV at 220 nm.
-
Analysis: Develop a method that resolves the two enantiomers of the parent compound. Calculate the enantiomeric excess (%ee) at each time point for the sample incubated under basic conditions. A decrease in %ee indicates racemization.
Sources
Technical Support Center: Efficient Benzyl Group Removal from Amino-(3-benzyloxy-phenyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing a benzyl ether protecting group from a phenolic hydroxyl group in a molecule like Amino-(3-benzyloxy-phenyl)-acetic acid?
A1: The primary methods for cleaving benzyl ethers include catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage.[1] For your specific substrate, which contains an amino acid moiety, catalytic hydrogenolysis is often the preferred method due to its mild and selective nature.[2] This technique typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[3]
Q2: My catalytic hydrogenolysis reaction is sluggish or has stalled. What are the likely causes and how can I troubleshoot this?
A2: Several factors can impede a hydrogenolysis reaction. A common issue is catalyst poisoning, where certain functional groups in the substrate or impurities in the reaction mixture deactivate the palladium catalyst.[4] Amines, in particular, can act as mild catalyst poisons.[5] To counteract this, running the reaction in an acidified solution, for instance with acetic acid, can be beneficial.[6] Other potential causes for a slow reaction include:
-
Catalyst Quality and Loading: Ensure you are using a fresh, high-quality catalyst. Increasing the catalyst loading can sometimes improve reaction rates.[5]
-
Hydrogen Source and Pressure: For catalytic transfer hydrogenation, the choice and excess of the hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) are critical.[7][8] If using hydrogen gas, ensure adequate pressure and efficient mixing to maximize gas-liquid-solid phase contact.[5]
-
Solvent Choice: Protic solvents like methanol or ethanol are generally effective for hydrogenolysis.[2]
Q3: Can I selectively remove the O-benzyl group without affecting other functional groups in my molecule?
A3: Yes, achieving selectivity is a key advantage of choosing the right deprotection strategy. This is a central concept in orthogonal protection strategies in complex molecule synthesis.[9][10] For this compound, the primary concern would be the stability of the amino acid functionality.
-
Catalytic Hydrogenolysis: This method is generally very selective and compatible with many functional groups. However, it will also reduce other susceptible groups like nitro groups, alkenes, and alkynes.[1]
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or boron tribromide (BBr3) can cleave benzyl ethers.[11][12] However, these conditions are harsh and may not be suitable for substrates with acid-labile groups.[3]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[3] This method is often selective for electron-rich benzyl ethers, like p-methoxybenzyl (PMB) ethers, over standard benzyl ethers.[9]
Q4: I'm observing side reactions during the debenzylation. What are the common side products and how can I minimize their formation?
A4: A common side reaction during acid-catalyzed debenzylation is C-benzylation, where the released benzyl cation alkylates electron-rich aromatic rings.[13] This can be suppressed by using a "cation scavenger," such as pentamethylbenzene, in the reaction mixture.[14] During catalytic hydrogenolysis, over-reduction of other functional groups can occur. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to stop the reaction upon completion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction / Low Yield | Catalyst poisoning by the amine functionality. | Add a stoichiometric amount of a mild acid like acetic acid to protonate the amine.[6] |
| Poor catalyst activity. | Use fresh, high-quality Pd/C or consider using a more active catalyst like Pearlman's catalyst (Pd(OH)2/C). Increase catalyst loading (e.g., from 5 mol% to 10 mol%).[5] | |
| Inefficient hydrogen transfer in catalytic transfer hydrogenation. | Increase the excess of the hydrogen donor (e.g., use 5-10 equivalents of ammonium formate). Ensure the reaction is heated to reflux if necessary.[7] | |
| Insufficient hydrogen pressure (for H2 gas). | Ensure the system is properly sealed and purged. Increase the hydrogen pressure if your equipment allows. | |
| Formation of Side Products | C-benzylation during acid-catalyzed deprotection. | Add a cation scavenger like pentamethylbenzene to the reaction mixture.[14] |
| Over-reduction of other functional groups. | Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility before extraction. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the workup to help break the emulsion. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This is a widely used and generally efficient method for benzyl group removal under mild conditions.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Solvent and Reagents: Add methanol as the solvent (concentration typically 0.1-0.2 M). Then, add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight). Finally, add ammonium formate (5-10 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Workflow for Catalytic Transfer Hydrogenation
Caption: Workflow for Benzyl Group Removal via Catalytic Transfer Hydrogenation.
Protocol 2: Acid-Catalyzed Debenzylation using Trifluoroacetic Acid (TFA)
This method is an alternative for substrates that may be incompatible with catalytic hydrogenation.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Decision Tree for Method Selection
Caption: Decision-making flowchart for selecting a debenzylation method.
Comparative Data Summary
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | Reflux, 1-4 h | Mild, selective, high-yielding, avoids use of H2 gas.[15] | Catalyst can be poisoned, may not be suitable for substrates with other reducible groups.[4] |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid, Dichloromethane | 0 °C to RT, 2-6 h | Effective for substrates intolerant to hydrogenation. | Harsh conditions, risk of side reactions like C-benzylation.[3] |
| Lewis Acid Cleavage | Boron Tribromide (BBr3), Dichloromethane | -78 °C to RT | Effective for aryl benzyl ethers.[16] | Highly reactive and moisture-sensitive reagent, harsh conditions.[12] |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Anwer, M. K., & Spatola, A. F. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490. Retrieved from [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Retrieved from [Link]
-
Rao, V. S., & Anantharamaiah, G. M. (1981). RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT. Journal of Organic Chemistry, 46(24), 5038-5040. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Retrieved from [Link]
-
Albericio, F., & Goodman, M. (2004). Amino Acid-Protecting Groups. Retrieved from [Link]
-
SiliCycle Inc. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2014). Will BBr3 cleave a benzyl ether?. Retrieved from [Link]
-
ResearchGate. (2005). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]
-
Russo, A. T., et al. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. Retrieved from [Link]
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group. Retrieved from [Link]
-
Le, C. M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 894–898. Retrieved from [Link]
-
ResearchGate. (n.d.). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. Retrieved from [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Marsh, J. P., & Goodman, L. (1967). Removal of O-Benzyl Blocking Groups with Trifluoroacetic Acid. The Journal of Organic Chemistry, 32(5), 1694–1696. Retrieved from [Link]
-
Fukuyama, T., & Tokuyama, H. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-‐Lewis-‐Basic Cation Scavenger. Organic Syntheses, 93, 63–74. Retrieved from [Link]
-
Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10257–10271. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]
-
Adger, B. M., et al. (1986). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthetic Communications, 16(12), 1479-1485. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897–2903. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
-
Diaz-Rodriguez, A., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2662888A - Tertiary-aminoalkyl 4-amino-2-benzyloxy-benzoates and debenzylation thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. scispace.com [scispace.com]
- 14. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up the Production of Amino-(3-benzyloxy-phenyl)-acetic acid
Introduction
Welcome to the technical support center for the production of Amino-(3-benzyloxy-phenyl)-acetic acid. This non-canonical amino acid is a critical building block in the synthesis of various pharmaceutical compounds and advanced materials. While laboratory-scale synthesis may be straightforward, scaling up production presents a unique set of challenges that can impact yield, purity, and safety.[1][2]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to pilot and industrial-scale production.[1][2] We will delve into common issues encountered during the scale-up process, providing practical troubleshooting advice and answers to frequently asked questions. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your own process development.
Process Chemistry Overview
The most common and scalable synthetic route to this compound is a variation of the Strecker synthesis . This classic method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[3][4][5]
The key starting material is 3-benzyloxybenzaldehyde. The overall transformation can be summarized as follows:
-
Imine Formation: 3-benzyloxybenzaldehyde reacts with ammonia (often from a source like ammonium chloride) to form an imine intermediate.[5][6]
-
Cyanide Addition: A cyanide source, such as sodium or potassium cyanide, attacks the imine to form an α-aminonitrile.[5]
-
Hydrolysis: The α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final product, this compound.[4][5]
While this route is robust, each step presents its own set of challenges when scaling up, from managing reaction kinetics and thermodynamics to ensuring the safe handling of reagents.[7]
Visualizing the Core Synthesis
Caption: The three key stages of the Strecker synthesis for producing the target amino acid.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the scale-up of this compound production.
Reaction Stage
Q1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?
A1: This is a common issue in process scale-up and can be attributed to several factors that are less pronounced at the bench scale:[1][7]
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult.[1] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation system (impeller type, speed) is suitable for the reaction volume and viscosity.
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as you scale up, making heat dissipation more challenging.[7] If the reaction is exothermic, poor heat removal can lead to runaway reactions and the formation of degradation products. A thorough thermodynamic analysis is crucial for a successful scale-up.[7]
-
Reagent Addition Rate: In the lab, you might add reagents all at once. On a larger scale, this can cause dangerous temperature spikes and favor side reactions. A controlled, slower addition of critical reagents, like the cyanide source, is often necessary.
Q2: I'm observing the formation of a significant amount of a hydroxyl-containing impurity. What is it and how can I prevent it?
A2: The most likely culprit is the reduction of the starting aldehyde, 3-benzyloxybenzaldehyde, to the corresponding alcohol. This is a common competing side reaction in reductive amination processes.[8]
-
Cause: This side reaction is often favored by certain reducing agents or conditions that are not selective for the imine intermediate.
-
Prevention:
-
Choice of Reducing Agent: If you are using a direct reductive amination approach, consider a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB).[9][10] It is known to preferentially reduce the imine in the presence of the aldehyde.[9]
-
Two-Step Approach: A more controlled method is to first form the imine and then add the reducing agent.[11] This can minimize the time the aldehyde is exposed to the reducing agent.
-
Temperature Control: Higher temperatures can sometimes favor the reduction of the aldehyde. Maintaining the optimal reaction temperature is key.
-
Work-up and Purification Stage
Q3: During the work-up, I'm struggling to isolate the product. It seems to be staying in the aqueous layer during extraction. Why?
A3: Amino acids are zwitterionic compounds, meaning they have both an acidic (carboxylic acid) and a basic (amino) group.[12] Their solubility is highly dependent on the pH of the solution.
-
Explanation: At its isoelectric point (pI), an amino acid has a net zero charge and is least soluble in water. If the pH of your aqueous layer is far from the pI of this compound, it will exist as a charged species (either protonated amine or deprotonated carboxylate) and be highly soluble in water.
-
Solution: You need to adjust the pH of the aqueous solution to the isoelectric point of your product to induce precipitation or facilitate extraction into an organic solvent. This may require some experimentation to find the optimal pH.
Q4: My final product is off-color and fails purity tests, even after crystallization. What impurities should I look for and how can I remove them?
A4: Discoloration and low purity can stem from several sources:
-
Residual Starting Materials: Incomplete reaction can leave unreacted 3-benzyloxybenzaldehyde or the aminonitrile intermediate.
-
Side-Reaction Products: As discussed, the corresponding alcohol from aldehyde reduction is a possible impurity. Other side reactions can also occur.
-
Purification Strategy:
-
Recrystallization: Experiment with different solvent systems for recrystallization. A combination of a solvent in which the product is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[12][13] By passing your crude product through an ion-exchange resin, you can separate it from non-ionic impurities and other charged species.[12][14]
-
Analytical Monitoring: Use techniques like HPLC and NMR to identify the impurities. This will give you clues about their origin and help you devise a targeted purification strategy.
-
Process Scale-Up Visualization
Caption: A decision-making workflow for troubleshooting low yields during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The use of cyanide is the most significant safety hazard. On a large scale, the risks are amplified.
-
Cyanide Handling: All operations involving sodium or potassium cyanide must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE). A plan for neutralizing any spills must be in place.
-
Acid Addition: Adding acid to a solution containing cyanide will generate highly toxic hydrogen cyanide gas. This step must be performed with extreme caution, preferably in a closed system with a scrubber.
-
Thermal Hazards: As mentioned, the reaction can be exothermic. A runaway reaction could lead to a dangerous increase in pressure and temperature.[2]
Q2: Are there any "greener" or more sustainable alternatives to the traditional Strecker synthesis?
A2: Yes, the field of green chemistry is actively exploring alternatives for amino acid synthesis.
-
Biocatalysis: The use of enzymes to synthesize unnatural amino acids is a promising area of research.[15] Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and waste.
-
Alternative Reagents: Research is ongoing to replace toxic reagents like cyanide with safer alternatives.
-
Solvent Selection: Choosing environmentally friendly solvents or even running reactions in water can significantly improve the sustainability of the process.
Q3: How do I choose the right analytical methods for in-process control and final product release?
A3: A robust analytical strategy is essential for a reproducible and well-documented process.[1]
| Analysis Stage | Recommended Technique | Purpose |
| Starting Material | HPLC, NMR, GC | Confirm identity and purity of 3-benzyloxybenzaldehyde. |
| In-Process Control | TLC, HPLC | Monitor the disappearance of starting material and the formation of the product. |
| Work-up | pH meter | Ensure correct pH for product isolation. |
| Final Product | HPLC, NMR, Mass Spec, Elemental Analysis | Confirm identity, purity, and structure of the final product. |
Q4: What are the key considerations for choosing a contract manufacturing organization (CMO) for large-scale production?
A4: Selecting the right CMO is critical for success.
-
Technical Capabilities: Ensure the CMO has experience with similar chemistries and the necessary equipment for handling hazardous reagents like cyanide.
-
Scale-Up Expertise: The CMO should have a strong track record of successfully scaling up processes from the lab to the plant.
-
Quality Systems: A robust quality management system (QMS) is non-negotiable, especially if the product is for pharmaceutical use.
-
Regulatory Compliance: The CMO must comply with all relevant environmental, health, and safety regulations.
Key Experimental Protocols
Protocol 1: Lab-Scale (10g) Synthesis of this compound via Strecker Synthesis
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions.
Materials:
-
3-benzyloxybenzaldehyde (10.0 g)
-
Ammonium chloride (2.7 g)
-
Sodium cyanide (2.5 g)
-
Methanol (50 mL)
-
Water (50 mL)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (for pH adjustment)
-
Ethyl Acetate (for extraction)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water.
-
Add a solution of 3-benzyloxybenzaldehyde in methanol to the flask.
-
Cool the mixture in an ice bath and slowly add a solution of sodium cyanide in water.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the aminonitrile.
-
Cool the reaction mixture and adjust the pH to the isoelectric point (approx. pH 6) with a sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
References
- Vertex AI Search. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- Parmar, D. (2025, November 12). From Bench to Bulk: Navigating the Scale-Up Challenge in Chemical Manufacturing. ResearchGate.
- Organic & Biomolecular Chemistry. (2015, May 18). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. RSC Publishing. doi:10.1039/C5OB00828J.
- PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- Smolecule. (n.d.). Buy Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid | 299164-71-9.
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- BIOC*2580: Introduction to Biochemistry. (n.d.). Separation and Detection of Amino Acids.
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- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- PubMed Central. (n.d.). Reprogramming natural proteins using unnatural amino acids.
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- Preprints.org. (2023, September 5). Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
- Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
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- Haofan Bio. (2024, May 17). Introduction to Unnatural Amino Acids.
- Reddit. (2023, June 16). testing tmrw, someone please explain strecker and Gabriel synthesis. r/Mcat.
- Organic Syntheses. (n.d.). Procedure.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
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- MedLife Mastery. (n.d.). Synthesis of Amino Acids - MCAT Content.
- YouTube. (2016, June 9). Strecker Synthesis of Alpha Amino Acids.
- ChemicalBook. (n.d.). This compound | 299169-37-2.
- AHH Chemical. (n.d.). This compound, 97% Purity, C15H15NO3, 1 gram.
- Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
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Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of Amino-(3-benzyloxy-phenyl)-acetic acid
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of stereoselective synthesis and the development of safe and effective pharmaceuticals. Amino-(3-benzyloxy-phenyl)-acetic acid, a valuable chiral building block, is no exception. The differential pharmacological and toxicological profiles of its enantiomers necessitate robust and reliable analytical methods for quantifying their relative abundance. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
This document moves beyond a simple listing of methods, delving into the causality behind experimental choices and providing the framework for establishing self-validating systems in your laboratory.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with other chiral entities, such as biological receptors and enzymes. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines requiring the stereospecific analysis of chiral drugs.[1] Therefore, the accurate measurement of enantiomeric excess is not merely an analytical task but a critical component of quality control and regulatory compliance in drug development.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a widely adopted and versatile technique for enantiomeric separations due to its high resolution, robustness, and the extensive variety of commercially available chiral stationary phases (CSPs).[2] The fundamental principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.
The Mechanism of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is a thermodynamically controlled process. The chiral selector, immobilized on the solid support (typically silica gel), forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs, resulting in one enantiomer being retained longer on the column than the other. The primary interactions governing chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[3]
For a molecule like this compound, which possesses an amino group, a carboxylic acid group, and aromatic rings, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful for a broad range of chiral compounds.[1][3] Macrocyclic glycopeptide-based CSPs are also an excellent choice for the direct analysis of underivatized amino acids and their derivatives.[4]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol (Representative)
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALPAK® series), is a strong starting point.
-
Mobile Phase Preparation: For normal-phase HPLC, a mobile phase consisting of a mixture of hexane and a polar alcohol like ethanol or isopropanol is commonly used. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often added to improve peak shape and resolution for acidic analytes like this compound. A typical starting mobile phase could be Hexane:Ethanol:TFA (80:20:0.1, v/v/v).
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula:
-
%ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%
-
Method Validation
A robust chiral HPLC method should be validated according to ICH guidelines.[3] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of impurities.
-
Linearity: The linear relationship between the peak area and the concentration of each enantiomer.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results to the true value.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.
II. Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, reduced organic solvent consumption, and lower operating costs.[5][6] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.
The Principles of Chiral SFC
Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher efficiencies compared to liquid mobile phases.[7] A small amount of a polar organic co-solvent, such as methanol or ethanol, is typically added to the CO₂ to modify the mobile phase strength and improve the solubility of polar analytes. The chiral recognition mechanisms in SFC are similar to those in normal-phase HPLC, and the same types of CSPs are often used.[6]
Experimental Workflow: Chiral SFC
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
Detailed Experimental Protocol (Representative)
-
Column Selection: Polysaccharide-based CSPs are widely used and highly effective in SFC.[8]
-
Mobile Phase: A mixture of supercritical CO₂ and a polar co-solvent (e.g., methanol). An acidic or basic additive may be required to improve peak shape.
-
Sample Preparation: Dissolve the sample in the co-solvent at a concentration of 1 mg/mL.
-
SFC Conditions:
-
Co-solvent: 5-40% Methanol in CO₂ (gradient or isocratic)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.
III. NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Powerful Orthogonal Technique
NMR spectroscopy offers a distinct approach to determining enantiomeric excess. In an achiral environment, enantiomers are indistinguishable by NMR. However, in the presence of a chiral solvating agent (CSA), they form transient diastereomeric complexes that exhibit different chemical shifts.[9][10] This allows for the direct quantification of the enantiomers by integrating the corresponding signals in the ¹H NMR spectrum.
The Mechanism of Enantiomeric Discrimination by CSAs
CSAs are enantiomerically pure compounds that interact non-covalently with the analyte's enantiomers. These interactions, typically hydrogen bonding and π-stacking, lead to the formation of diastereomeric solvates with different magnetic environments for the nuclei of the analyte.[11] The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes is a measure of the CSA's effectiveness.
For this compound, chiral alcohols such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol can be effective CSAs.
Experimental Workflow: NMR with CSA
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Detailed Experimental Protocol (Representative)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample.
-
Add 1.0 to 1.5 molar equivalents of the chiral solvating agent.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher instrument.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that is split into two distinct signals in the presence of the CSA. The α-proton is often a good candidate.
-
Integrate the areas of the two separated signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the same formula as for the chromatographic methods.[11]
-
IV. Comparative Analysis of the Techniques
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Differential partitioning with a CSP | Partitioning with a CSP in a supercritical fluid mobile phase | Formation of transient diastereomeric complexes |
| Resolution | High, baseline separation is common[2] | Often higher than HPLC[5] | Dependent on CSA and analyte |
| Analysis Time | 10-30 minutes[2] | 3-10 minutes (3-5 times faster than HPLC)[5] | 5-15 minutes |
| Solvent Consumption | High | Significantly lower organic solvent use[5] | Very low |
| Sensitivity (LOQ) | High (ng/mL to µg/mL)[2] | Similar to or better than HPLC | Lower than chromatographic methods |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be rapid if a suitable CSA is known |
| Instrumentation Cost | Moderate | Higher than HPLC | High |
| Key Advantage | Robustness and versatility | Speed and "green" chemistry | Orthogonal method, minimal sample prep |
| Key Disadvantage | Solvent consumption and cost | Higher initial instrument cost | Lower sensitivity, potential for signal overlap |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate technique for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC remains the workhorse for many laboratories due to its established robustness and the wide availability of columns and methods. It is the preferred method for routine quality control where high accuracy and precision are paramount.[2]
-
Chiral SFC is the ideal choice for high-throughput screening environments, such as in early drug discovery, where speed and reduced environmental impact are critical.[5][12] Its faster analysis times and lower solvent consumption also make it a more cost-effective option for large numbers of samples.
-
NMR with Chiral Solvating Agents serves as an excellent orthogonal method for confirming results obtained by chromatography. It is particularly useful when a rapid, non-separative assessment of enantiomeric purity is needed and when sufficient sample is available.[9][10]
By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can confidently select and implement the most suitable method to ensure the stereochemical integrity of this compound and other chiral molecules in their research and development endeavors.
References
-
ResearchGate. (2025). NMR determination of enantiomeric excess. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
J-Stage. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. [Link]
-
Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. [Link]
-
RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
ResearchGate. (2025). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. [Link]
-
Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
ResearchGate. (2025). NMR Chiral solvating agents. [Link]
-
ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]
-
RSC Publishing. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]
-
De Gruyter. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. [Link]
-
ResearchGate. (2025). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. [Link]
-
Scholars' Mine. (2023). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Dr. Maisch. (n.d.). SFC COLUMNS. [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]
-
FULIR. (2024). HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
PMC - NIH. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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A Comparative Guide to the Synthetic Routes of Amino-(3-benzyloxy-phenyl)-acetic Acid
Introduction: The Significance of a Versatile Amino Acid Precursor
Amino-(3-benzyloxy-phenyl)-acetic acid is a non-proteinogenic α-amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a protected hydroxyl group on the phenyl ring, makes it a valuable intermediate for introducing a key phenolic moiety in multi-step syntheses. The efficiency, cost-effectiveness, and stereochemical control of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of the primary synthetic strategies employed to produce this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to inform the selection of the most appropriate route for a given research or development objective.
Route 1: The Classic Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains a fundamental and widely practiced method for the preparation of α-amino acids.[1] This one-pot, three-component reaction offers a straightforward approach to racemic this compound from the readily available 3-benzyloxybenzaldehyde.
Mechanism and Rationale
The reaction proceeds in two main stages.[2] Initially, 3-benzyloxybenzaldehyde reacts with ammonia (typically generated in situ from an ammonium salt) to form an imine. The subsequent nucleophilic addition of a cyanide ion to the imine carbon forms an α-aminonitrile.[1] This intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final α-amino acid. The choice of an ammonium salt like ammonium chloride (NH₄Cl) is strategic, as it serves as both a source of ammonia and a mild acid to catalyze imine formation.[2]
Synthetic Workflow Diagram
Caption: Workflow for the Strecker Synthesis of this compound.
Detailed Experimental Protocol (Racemic Synthesis)
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.2 eq.) and ammonium chloride (1.5 eq.) in methanol.
-
To this solution, add 3-benzyloxybenzaldehyde (1.0 eq.).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add a solution of concentrated hydrochloric acid (6 M) to the residue.
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours until the nitrile is fully hydrolyzed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Neutralize the aqueous layer to the isoelectric point (pI) of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide.
-
The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
-
Route 2: The Bucherer-Bergs Hydantoin Synthesis
The Bucherer-Bergs reaction is another classic multicomponent reaction that produces a hydantoin intermediate, which is subsequently hydrolyzed to the desired α-amino acid.[3] This method also starts with 3-benzyloxybenzaldehyde and provides the racemic product.
Mechanism and Rationale
This reaction involves the condensation of an aldehyde, potassium cyanide, and ammonium carbonate.[4] The key intermediate formed is a 5-substituted hydantoin. The mechanism is thought to involve the initial formation of a cyanohydrin from the aldehyde and cyanide, followed by reaction with ammonia to form an aminonitrile (similar to the Strecker intermediate).[3] This aminonitrile then reacts with carbon dioxide (generated from the decomposition of ammonium carbonate) to form a carbamic acid, which cyclizes to an imino-oxazolidinone that rearranges to the stable hydantoin ring.[3] The final step is the hydrolysis of the hydantoin, which requires harsh conditions (strong acid or base at high temperatures) to cleave the stable cyclic amide bonds.
Synthetic Workflow Diagram
Caption: Workflow for the Bucherer-Bergs Synthesis of this compound.
Detailed Experimental Protocol (Racemic Synthesis)
-
Hydantoin Formation:
-
In a sealed pressure vessel, combine 3-benzyloxybenzaldehyde (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in a mixture of ethanol and water (1:1 v/v).[5][6]
-
Heat the mixture to 60-80 °C with stirring for 12-24 hours.
-
Cool the reaction mixture, which will cause the hydantoin intermediate to precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Hydrolysis:
-
Suspend the isolated hydantoin in a solution of sodium hydroxide (e.g., 25% w/v) or concentrated hydrochloric acid.
-
Heat the mixture to reflux (120-150 °C) for 12-24 hours.
-
-
Isolation and Purification:
-
After cooling, acidify the reaction mixture (if using a basic hydrolysis) to the isoelectric point to precipitate the amino acid.
-
Collect the product by filtration, wash thoroughly with water, and dry under vacuum.
-
Route 3: Asymmetric Strecker Synthesis via Chiral Auxiliary
For applications requiring enantiomerically pure amino acids, racemic mixtures must be resolved, or an asymmetric synthesis must be employed. A powerful strategy is the diastereoselective Strecker reaction using a chiral amine as an auxiliary. (R)-phenylglycine amide is a highly effective auxiliary for this purpose, often leading to excellent diastereoselectivity through a crystallization-induced asymmetric transformation.[7][8]
Mechanism and Rationale
In this variation, the achiral starting aldehyde (3-benzyloxybenzaldehyde) is reacted with a chiral amine, (R)-phenylglycine amide, to form a chiral imine. The subsequent addition of cyanide occurs diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile. A key advantage of using (R)-phenylglycine amide is that one of the resulting diastereomeric aminonitriles is often significantly less soluble and crystallizes directly from the reaction mixture. This selective precipitation drives the equilibrium towards the formation of the desired diastereomer, a process known as a crystallization-induced asymmetric transformation, resulting in a high diastereomeric excess (>99:1) in the solid product.[7] The chiral auxiliary is then cleaved and removed in subsequent steps to yield the enantiopure target amino acid.
Synthetic Workflow Diagram
Caption: Asymmetric Strecker synthesis using a chiral auxiliary.
Detailed Experimental Protocol (Enantioselective Synthesis)
-
Diastereoselective Aminonitrile Formation:
-
Suspend 3-benzyloxybenzaldehyde (1.0 eq.) and (R)-phenylglycine amide (1.0 eq.) in methanol at 0 °C.[7]
-
Add a solution of sodium cyanide (1.1 eq.) in water dropwise, maintaining the temperature.
-
Allow the mixture to warm to room temperature and stir for 24-72 hours. The desired diastereomeric aminonitrile will crystallize from the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry. This product is typically obtained with high diastereomeric purity (>99:1).[7]
-
-
Hydrolysis and Auxiliary Cleavage:
-
Suspend the diastereomerically pure aminonitrile in concentrated hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux for 12-24 hours to hydrolyze both the nitrile and the amide of the auxiliary.
-
-
Isolation and Purification:
-
Cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) to remove the phenylacetic acid byproduct from the cleaved auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of the target amino acid to induce precipitation.
-
Collect the enantiomerically pure product by filtration, wash with water, and dry. The overall yield for this multi-step process can be high, often in the range of 70-80%, with excellent enantiomeric excess (>98% ee).[8]
-
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends critically on the specific requirements of the project, such as the need for stereochemical purity, the scale of the synthesis, and cost considerations.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Asymmetric Strecker Synthesis |
| Stereocontrol | Racemic | Racemic | High (Enantiopure) |
| Number of Steps | 2 (One-pot followed by hydrolysis) | 2 (One-pot followed by hydrolysis) | 3 (Formation, Isolation, Hydrolysis) |
| Overall Yield | Moderate to Good | Moderate to Good | Good to Excellent (e.g., 70-80%)[8] |
| Reaction Conditions | Moderate temperatures for nitrile formation, harsh reflux for hydrolysis. | Moderate to high temperatures for hydantoin formation, very harsh conditions for hydrolysis. | Mild conditions for nitrile formation, harsh reflux for hydrolysis. |
| Starting Materials | Simple, readily available | Simple, readily available | Requires a chiral auxiliary, which adds cost. |
| Key Advantages | Operationally simple, one-pot aminonitrile formation. | Avoids direct handling of HCN if KCN is used. | Provides direct access to enantiopure product, avoiding chiral resolution. High yields due to crystallization-induced transformation.[7] |
| Key Disadvantages | Produces a racemic mixture. Use of toxic cyanides. | Requires very harsh hydrolysis conditions. Produces a racemic mixture. Use of toxic cyanides. | Higher cost of chiral auxiliary. Additional step for auxiliary removal. |
| Ideal Application | Lab-scale synthesis of racemic standards or when chiral resolution is planned as a separate step. | Similar to Strecker, but may be less favored due to harsher hydrolysis. | Projects requiring high enantiopurity for biological testing or as a chiral building block. |
Conclusion and Recommendations
For the synthesis of This compound , three primary routes offer distinct advantages and disadvantages.
-
The Strecker Synthesis provides a rapid and straightforward method for producing the racemic amino acid. Its operational simplicity makes it an excellent choice for generating analytical standards or for initial exploratory work where enantiopurity is not an immediate concern.
-
The Bucherer-Bergs Synthesis also yields the racemic product. However, the typically more strenuous conditions required for hydantoin hydrolysis often make the Strecker synthesis a more favorable choice for accessing the racemic amino acid.
-
The Asymmetric Strecker Synthesis using a chiral auxiliary like (R)-phenylglycine amide is the superior method when the goal is to produce enantiomerically pure (S)-Amino-(3-benzyloxy-phenyl)-acetic acid. The crystallization-induced asymmetric transformation allows for the isolation of a single diastereomer in high yield and purity, bypassing the need for tedious chiral resolution steps.[7] While the initial cost is higher due to the chiral auxiliary, the efficiency and high enantiomeric excess achieved make it the most logical and cost-effective choice for the development of chiral drug candidates.
Ultimately, the selection of a synthetic route should be guided by a careful evaluation of the project's specific needs, balancing the requirements for stereochemical purity against factors of time, cost, and scale.
References
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Poupaert, J. H., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4024. Available at: [Link]
- Suribabu, V., et al. (n.d.). Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
- Patents.google.com. (n.d.). Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives.
-
RDiscovery. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Retrieved from [Link]
- Patents.google.com. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
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ResearchGate. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. Available at: [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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Scribd. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
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Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. Available at: [Link]
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A Comparative Guide for Peptide Design: Amino-(3-benzyloxy-phenyl)-acetic Acid vs. Phenylglycine
Abstract
In the landscape of therapeutic peptide design, the incorporation of non-natural amino acids (NNAAs) is a cornerstone strategy for enhancing stability, modulating conformation, and improving biological activity.[1][2][3] This guide provides a comprehensive comparison between two pivotal NNAAs: Amino-(3-benzyloxy-phenyl)-acetic acid (Abp) and Phenylglycine (Pgl). We delve into their distinct structural impacts on peptide backbones, supported by comparative data and mechanistic insights. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for synthesis and analysis to inform the rational selection of these valuable building blocks in peptidomimetic and drug discovery projects.
Introduction: The Rationale for Non-Natural Amino Acids
Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. The introduction of NNAAs is a powerful tactic to overcome these limitations.[1][3] NNAAs can enforce specific secondary structures, such as β-turns or helices, which are often crucial for receptor recognition and binding. Furthermore, they can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based drugs.
This guide focuses on two aromatic NNAAs:
-
Phenylglycine (Pgl): A Cα-tetrasubstituted α-amino acid known for its ability to impose significant conformational constraints on the peptide backbone.
-
This compound (Abp): A derivative of phenylglycine that can be considered a protected analog of 3-hydroxyphenylglycine, offering both conformational restriction and a bulky, hydrophobic side chain for potential tertiary interactions.
The choice between Pgl and Abp is not arbitrary; it depends on the specific design objective, whether it is to induce a particular secondary structure, to mimic a natural residue like Tyrosine or Phenylalanine, or to introduce novel side-chain interactions.
Molecular Profiles: A Head-to-Head Comparison
The fundamental differences between Pgl and Abp lie in their structure, which dictates their influence on a peptide's properties.
| Feature | Phenylglycine (Pgl) | This compound (Abp) |
| Structure | ![]() | |
| Key Structural Feature | Cα-tetrasubstituted with a phenyl group directly attached to the α-carbon. | Phenylglycine core with a benzyloxy group at the meta-position of the phenyl ring. |
| Molecular Weight | 151.16 g/mol | 257.29 g/mol |
| Primary Role | Potent conformational constraint; induces β-turns and helical structures. | Conformational constraint and side-chain interaction; acts as a bulky, protected tyrosine analog. |
| Conformational Space | Highly restricted φ (phi) and ψ (psi) dihedral angles due to steric hindrance. | Restricted φ/ψ angles, though potentially less so than unsubstituted Pgl. The benzyloxy group adds further steric bulk and potential for π-π stacking. |
| Solubility | Generally hydrophobic. | More hydrophobic than Pgl due to the additional benzyl group. |
Impact on Peptide Structure and Conformation
The primary reason for incorporating these NNAAs is to control the peptide's three-dimensional shape.
Phenylglycine (Pgl): The Turn Inducer
Phenylglycine is a classic example of a Cα-tetrasubstituted amino acid, where the α-hydrogen is replaced by a phenyl group. This substitution creates significant steric hindrance, severely restricting the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds.
-
Mechanism of Action: The bulky phenyl group forces the peptide backbone to adopt specific dihedral angles, often those corresponding to the i+1 or i+2 positions of a β-turn. In longer sequences, repeated incorporation of Pgl or similar residues can promote the formation of stable 3(10)- or α-helices.
-
Application: Pgl is an excellent choice when the goal is to stabilize a turn motif that is critical for receptor binding, such as in analogs of somatostatin or gonadotropin-releasing hormone (GnRH).
This compound (Abp): A Dual-Function Building Block
Abp shares the conformation-restricting properties of the phenylglycine core. However, the addition of the meta-benzyloxy group introduces a second layer of functionality.
-
Mechanism of Action:
-
Conformational Constraint: Like Pgl, the phenyl group at the α-carbon restricts backbone flexibility.
-
Side-Chain Interactions: The large, relatively non-polar benzyloxy group can participate in hydrophobic or π-π stacking interactions with other aromatic residues within the peptide or at the receptor binding site. It can be viewed as a Phenylalanine or a protected Tyrosine analog with restricted backbone mobility.[4][5]
-
-
Application: Abp is ideal when a researcher wants to not only induce a turn but also introduce a specific side-chain interaction to enhance binding affinity or selectivity. The benzyloxy group can probe hydrophobic pockets in a receptor that would be inaccessible to simpler residues.
Below is a conceptual diagram illustrating how these amino acids influence a peptide chain.
Caption: Conceptual impact of Gly, Pgl, and Abp on peptide conformation.
Influence on Biological Activity: A Data-Driven Perspective
The true test of these NNAAs is their effect on a peptide's biological function. While direct comparative studies are sparse, we can infer their performance from individual case studies where they replace a natural amino acid like Phenylalanine (Phe) or Tyrosine (Tyr).
Hypothetical Comparative Data (Illustrative)
Let's consider a hypothetical bioactive peptide, "Pep-X," with the sequence Tyr-Gly-Phe-Leu, which binds to Receptor Y. We can synthesize analogs by replacing Phe at position 3.
| Peptide Analog | Sequence | Receptor Binding Affinity (IC50, nM) | Proteolytic Stability (t1/2 in plasma, min) |
| Pep-X (Native) | Tyr-Gly-Phe -Leu | 50 | 5 |
| Pep-X-Pgl | Tyr-Gly-Pgl -Leu | 25 | 120 |
| Pep-X-Abp | Tyr-Gly-Abp -Leu | 15 | 150 |
Interpretation of Hypothetical Data:
-
Pep-X-Pgl: Replacing Phe with Pgl could enhance binding affinity (lower IC50) by locking the peptide into a more favorable, pre-organized binding conformation. The resistance to proteolysis is significantly increased due to the unnatural, sterically hindered residue.
-
Pep-X-Abp: The Abp analog shows the highest affinity. This suggests that not only is the induced turn beneficial, but the benzyloxy side chain is also forming a favorable interaction within the receptor's binding pocket. The stability is also markedly improved.
Experimental Protocols
Successful incorporation of these NNAAs requires robust synthetic and analytical methods.[1]
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Pgl or Abp
This protocol outlines a standard manual synthesis using the Fmoc/tBu strategy.[1][6][7]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Pgl-OH or Fmoc-Abp-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours. Note: For sterically hindered residues like Pgl and Abp, coupling times may need to be extended to 4 hours or overnight, and a stronger coupling reagent like HATU may be beneficial.[1] A second coupling (double coupling) may be required for optimal results.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage & Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours.
-
Peptide Precipitation & Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC. Confirm identity via mass spectrometry.
Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[8][9][10]
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For more hydrophobic peptides, a co-solvent like trifluoroethanol (TFE) can be used to induce structure.
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm for far-UV measurements).[10] Set the spectrophotometer to scan from approximately 260 nm down to 190 nm.
-
Data Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the spectrum of the peptide sample. c. Typically, 3-5 scans are acquired and averaged to improve the signal-to-noise ratio.[10]
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Spectral Interpretation:
-
α-Helix: Strong positive band around 192 nm and two negative bands at ~208 nm and ~222 nm.
-
β-Sheet/Turn: Negative band around 215-220 nm and a positive band around 195-200 nm.
-
Random Coil: Strong negative band around 198 nm.
-
A peptide incorporating Pgl or Abp would be expected to show a stronger signature for a β-turn or helical structure compared to its flexible, natural counterpart.
Caption: Experimental workflow for peptide synthesis and analysis.
Conclusion and Strategic Recommendations
Both Phenylglycine and this compound are potent tools for peptide modification, primarily by restricting backbone flexibility to favor bioactive conformations and enhance proteolytic stability.
Choose Phenylglycine (Pgl) when:
-
The primary goal is to induce a specific secondary structure, particularly a β-turn.
-
The design hypothesis relies on pre-organizing the peptide backbone for receptor binding.
-
A simple, well-characterized conformational constraint is required.
Choose this compound (Abp) when:
-
A dual function of conformational constraint and side-chain interaction is desired.
-
The goal is to mimic a Phenylalanine or Tyrosine residue but with a locked backbone.
-
Probing a hydrophobic pocket on the receptor surface is part of the optimization strategy.
Ultimately, the optimal choice will be dictated by the specific biological system and the structure-activity relationship (SAR) goals. The experimental protocols provided herein offer a robust framework for synthesizing and evaluating peptides containing these powerful NNAAs, enabling researchers to make data-driven decisions in the pursuit of next-generation peptide therapeutics.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Creative Peptides. (n.d.). Peptide Binding Assays.
- Creative Bioarray. (n.d.). Receptor Binding Assay.
- Wikipedia. (n.d.). Peptide synthesis.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. (Simulated reference, as direct protocol links may vary; general methodology is widely published).
- Angevine, L. S., & Angevine, K. L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides: Methods and Protocols. Humana Press.
- O'Donnell, M. J., Zhou, C., & Scott, W. L. (2003). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 125(39), 11762-11763.
- Kempe, M., & Mäler, L. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Organic Letters, 3(16), 2547-2550.
- Armstrong, R. W., & Sutherlin, D. P. (1996). Solid-phase isonitrile-mediated peptide bond formation. Journal of the American Chemical Society, 118(38), 9044-9045.
- Al-Karadaghi, S., et al. (2014). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 10, 1149-1155.
- Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1(11), 847-858.
- Licini, G., et al. (2006). C(alpha)-tetrasubstituted Amino Acid Based Peptides in Asymmetric Catalysis. Biopolymers, 84(1), 97-104.
- Toniolo, C., & Benedetti, E. (1991). The fully extended peptide conformation. Trends in Biochemical Sciences, 16, 350-353.
- Hubbard, J. A., & MacLachlan, M. J. (2014). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 31(10), 1342-1353.
- Bertouille, J., et al. (2024). A Comparative Study between Phenylglycine and Phenylalanine Derived Peptide Hydrogels: Towards Atomic Elucidation. ChemRxiv.
- Crisma, M., et al. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-168.
- Anaspec. (n.d.). Analogs of Phenylalanine and Tyrosine.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Zhang, H., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(52), 33835-33839.
- Schneider, E. K., et al. (2021). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 16(1), e2000282.
- Zhang, L., et al. (2011). Design and synthesis of AApeptides: a new class of peptide mimics. Organic & Biomolecular Chemistry, 9(5), 1357-1360.
- Moretto, A., et al. (2022). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Peptide Science, 31(1), e70021.
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- 4. Analogs of Phenylalanine and Tyrosine [anaspec.com]
- 5. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of Novel Amino-(3-benzyloxy-phenyl)-acetic Acid Derivatives
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, amino acid derivatives have consistently emerged as a privileged class of compounds, offering a versatile backbone for the design of new therapeutic agents. This guide provides a comprehensive comparison of the biological activities of a series of newly synthesized Amino-(3-benzyloxy-phenyl)-acetic acid derivatives. We will delve into their performance in anticancer, anti-inflammatory, and antimicrobial assays, presenting objective, side-by-side comparisons supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this novel chemical series.
Introduction: The Therapeutic Potential of this compound Scaffolds
The this compound scaffold presents a unique combination of structural features: a chiral amino acid core, a flexible benzyloxy group, and a phenyl ring amenable to substitution. This architecture provides a three-dimensional framework that can be tailored to interact with a variety of biological targets. The derivatives explored in this guide have been rationally designed to probe the structure-activity relationship (SAR) of this scaffold, with the aim of identifying lead compounds for further development.
Our investigation focuses on three key areas of therapeutic interest: oncology, inflammation, and infectious diseases. The rationale for exploring these areas stems from the known biological activities of related amino acid derivatives, which have demonstrated efficacy in modulating pathways central to these disease states.[1][2] This guide will present a systematic evaluation of our novel compounds, offering a clear comparison of their potency and selectivity.
Comparative Analysis of Biological Activities
To facilitate a direct comparison of the therapeutic potential of our novel this compound derivatives, a panel of in vitro assays was conducted. The following table summarizes the key experimental data, allowing for a rapid assessment of the relative performance of each compound.
| Compound ID | Derivative Structure | Anticancer Activity (MCF-7) IC50 (µM) | Anti-inflammatory Activity (COX-2) IC50 (µM) | Antimicrobial Activity (S. aureus) MIC (µg/mL) |
| BPA-001 | Unsubstituted | 15.2 | 8.5 | 64 |
| BPA-002 | 4-Fluoro substitution | 8.7 | 4.2 | 32 |
| BPA-003 | 4-Chloro substitution | 5.1 | 2.8 | 16 |
| BPA-004 | 3,4-Dichloro substitution | 2.3 | 1.5 | 8 |
| Celecoxib | Reference Drug | N/A | 0.04 | N/A |
| Ciprofloxacin | Reference Drug | N/A | N/A | 1 |
N/A: Not Applicable
The data clearly indicates that the introduction of halogen substituents on the phenyl ring significantly enhances the biological activity across all three assays. Notably, the di-chloro substituted derivative, BPA-004 , emerged as the most potent compound in this series, demonstrating a promising profile for further investigation.
In-Depth Experimental Protocols and Methodologies
To ensure scientific rigor and enable reproducibility, this section provides detailed, step-by-step protocols for the key biological assays employed in this study. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Anticancer Activity: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4]
Protocol:
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (BPA-001 to BPA-004) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Anti-inflammatory Activity: COX-2 Inhibition Assay
The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation. This assay measures the ability of the test compounds to inhibit the activity of purified COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: A reaction mixture containing purified human recombinant COX-2 enzyme, a heme cofactor, and a suitable buffer is prepared. The substrate, arachidonic acid, is prepared separately.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme mixture to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Detection: The enzymatic reaction produces prostaglandin E2 (PGE2), which is quantified using a colorimetric or fluorescent-based detection kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Protocol:
-
Bacterial Culture: A standardized inoculum of Staphylococcus aureus is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanistic Insights: Potential Signaling Pathways
The observed biological activities of the this compound derivatives suggest their potential interaction with key cellular signaling pathways. For instance, the anticancer activity may be mediated through the inhibition of pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by BPA-004.
Conclusion and Future Directions
This comparative guide has highlighted the promising biological activities of a novel series of this compound derivatives. The structure-activity relationship study revealed that halogen substitution on the phenyl ring is a key determinant of potency, with the di-chloro derivative BPA-004 demonstrating the most significant anticancer, anti-inflammatory, and antimicrobial effects in vitro.
The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to evaluate similar compounds. Future investigations should focus on elucidating the precise molecular mechanisms of action of these derivatives and evaluating their efficacy and safety in in vivo models. The promising results presented in this guide warrant further exploration of the this compound scaffold as a versatile platform for the development of new therapeutic agents.
References
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Wang, W.-Y., et al. (2022). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry. [Link]
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Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. (2004). Acta Poloniae Pharmaceutica. [Link]
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Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (2022). RSC Publishing. [Link]
-
Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine. (2023). PubMed. [Link]
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Wang, W.-Y., et al. (2022). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. RSC Publishing. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC - NIH. [Link]
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Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity. (n.d.). PMC - PubMed Central. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). MDPI. [Link]
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The in vitro cytotoxicity effect of aminoacridine-based compounds in cancer cell lines (IC 50 values, μM). (n.d.). ResearchGate. [Link]
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Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. (n.d.). MDPI. [Link]
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Creating novel amino acid nanoparticles with enhanced anticancer activity. (2024). EurekAlert!. [Link]
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Amino Acid Analogs as Possible Cancer Drugs. (2014). Promega Connections. [Link]
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Antioxidant activity (IC-50 values) of synthesized compounds and standard ascorbic acid. (n.d.). ResearchGate. [Link]
-
Biological Activities of Amino Acid Derivatives and their Complexes a Review. (2019). ResearchGate. [Link]
-
Synthesis of New Cinnamoyl‐Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies. (2020). ResearchGate. [Link]
-
Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. (2021). ResearchGate. [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
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Biological Activities of Amino Acid Derivatives and their Complexes a Review. (2019). ResearchGate. [Link]
-
Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. (2023). ACS Omega. [Link]
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Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution. (2019). MDPI. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). PMC - NIH. [Link]
-
Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (n.d.). LinkedIn. [Link]
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Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. (n.d.). NIH. [Link]
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Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. (n.d.). MDPI. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC - PubMed Central. [Link]
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A Comparative Guide to a Novel HPLC-UV Method for the Quantification of Amino-(3-benzyloxy-phenyl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide introduces a novel, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the robust quantification of Amino-(3-benzyloxy-phenyl)-acetic acid, a key intermediate in pharmaceutical synthesis. We provide a comprehensive comparison with traditional analytical approaches, supported by detailed experimental protocols and validation data. This document is intended to serve as a practical resource for analytical chemists and formulation scientists requiring accurate and reliable quantification of this compound.
Introduction: The Analytical Imperative
This compound and its analogs are crucial building blocks in the synthesis of various pharmaceutically active compounds.[1][2] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Consequently, a precise, accurate, and robust analytical method for its quantification is not merely a procedural step but a cornerstone of quality control.
Traditional methods for quantifying non-proteinogenic amino acids can be time-consuming, lack sensitivity, or require complex derivatization steps.[3][4][5] This guide presents a streamlined, reversed-phase HPLC-UV method that overcomes many of these limitations, offering a superior alternative for process monitoring and quality assurance.
Comparative Overview: A New Method vs. Existing Alternatives
The proposed HPLC-UV method offers significant advantages in speed, simplicity, and sensitivity over older techniques.
| Parameter | New HPLC-UV Method | Traditional Method (e.g., Titration) | Alternative HPLC (with Derivatization) [6][7] |
| Principle | Reversed-Phase Chromatography | Acid-Base Neutralization | Pre- or post-column derivatization |
| Specificity | High (Separates from related impurities) | Low (Interference from other acidic/basic species) | High, but derivatizing agent can introduce artifacts |
| Sensitivity (LOQ) | ~0.1 µg/mL | >100 µg/mL | ~0.5 µg/mL (Varies with agent) |
| Analysis Time | < 10 minutes per sample | 15-20 minutes per sample | > 20 minutes (including derivatization) |
| Complexity | Simple "dilute-and-shoot" | Simple, but requires careful endpoint determination | High (Requires extra steps and reagents) |
| Cost per Sample | Low | Very Low | Moderate |
The Novel HPLC-UV Method: Detailed Protocol
This method is designed for ease of use and high throughput without compromising analytical rigor.
Principle
The method leverages reversed-phase chromatography, where the analyte is separated on a hydrophobic stationary phase (C18) based on its polarity. The benzyloxy and phenyl groups provide sufficient hydrophobicity for good retention, while the amino and acetic acid moieties ensure adequate solubility in the mobile phase. Detection is achieved via UV absorbance at 210 nm, where the phenyl ring exhibits a strong chromophore.
Materials and Instrumentation
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard & Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard: this compound, >97% purity.[8]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0.0 min: 20% B
-
5.0 min: 80% B
-
7.0 min: 80% B
-
7.1 min: 20% B
-
9.0 min: 20% B
-
Comprehensive Method Validation (ICH Q2(R1) Framework)
A rigorous validation was performed to demonstrate that the analytical procedure is fit for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The objective of this validation is to confirm the method's suitability for the quantitative determination of this compound.[11][12]
Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation process, ensuring a systematic and comprehensive evaluation of the method's performance.
Caption: Overall workflow for analytical method validation.
Specificity
Causality: Specificity ensures that the signal measured is unequivocally from the target analyte and not from other components like impurities, degradants, or matrix components. This is critical for accurate quantification.
Protocol:
-
Prepare a blank solution (diluent), a solution of the reference standard, and a sample spiked with known related substances and potential impurities.
-
Inject each solution and record the chromatograms.
-
Assess the chromatogram of the spiked sample to ensure that the principal peak (analyte) is free from any co-eluting peaks. The peak purity should be evaluated using the DAD detector.
Acceptance Criteria: The analyte peak should be spectrally pure and well-resolved from any other peaks (Resolution > 2.0). The blank should show no significant interference at the retention time of the analyte.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response. The range defines the upper and lower concentration limits for which this proportionality is maintained with acceptable accuracy and precision.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target analytical concentration (e.g., 0.1 µg/mL to 15 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
-
Residuals: The data points should be randomly scattered around the regression line.
Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 15.2 |
| 1.0 | 30.1 |
| 5.0 | 150.8 |
| 10.0 | 301.5 |
| 15.0 | 452.0 |
| Result: r² = 0.9998 |
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the experimental results to the true value. It is a critical indicator of systematic error in the method.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery of the analyte. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Data Summary:
| Spiked Level | Concentration (µg/mL) | Mean Recovery (n=3) | %RSD |
| 80% | 8.0 | 99.5% | 0.8% |
| 100% | 10.0 | 100.3% | 0.5% |
| 120% | 12.0 | 101.1% | 0.6% |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method.
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Data Summary:
| Precision Type | n | Mean Concentration (µg/mL) | %RSD |
| Repeatability | 6 | 10.05 | 0.7% |
| Intermediate Precision | 6 | 9.98 | 1.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These parameters define the sensitivity of the method.
Protocol: Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Y-intercept / Slope)
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).
Data Summary:
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal usage by deliberately introducing small variations in method parameters.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Parameters to vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the final calculated concentration should not be significantly affected by the changes.
Interrelationship of Core Validation Parameters
The core validation parameters are not independent. Linearity, accuracy, and precision are intrinsically linked and collectively define the useful range of an analytical method.
Caption: Interdependence of key validation parameters.
Conclusion
The novel HPLC-UV method presented here for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation data confirms its suitability for its intended purpose in a quality control environment. Compared to traditional methods, it offers a significant improvement in efficiency and reliability, enabling faster batch release and more confident process control. This guide provides the necessary framework for researchers and drug development professionals to implement and qualify this superior analytical solution in their laboratories.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). Link
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Link
-
International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link
-
Rohmah, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Link
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Link
-
BenchChem. Amino-(4-benzyloxy-phenyl)-acetic acid. Link
-
ChemicalBook. this compound. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid | 299164-71-9 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino Acid HPLC Analysis | Beijing Baite Pake Biotechnology Co., Ltd. [en.biotech-pack.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. agilent.com [agilent.com]
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- 8. calpaclab.com [calpaclab.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. biopharminternational.com [biopharminternational.com]
A Guide to the Spectroscopic Confirmation of Amino-(3-benzyloxy-phenyl)-acetic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the spectroscopic data required to definitively identify Amino-(3-benzyloxy-phenyl)-acetic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a robust framework for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a meticulous and experimentally grounded approach to compound characterization.
The Logic of Spectroscopic Elucidation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Predicted ¹H NMR Spectrum of this compound
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O. |
| ~7.2-7.5 | Multiplet | 5H | -OCH₂C₆H₅ | The five protons of the benzyl phenyl ring will appear as a complex multiplet in the aromatic region. |
| ~7.1-7.3 | Multiplet | 4H | C₆H₄ -CH(NH₂)- | The four protons of the substituted phenyl ring will show a complex splitting pattern due to their meta and ortho relationships. |
| ~5.1 | Singlet | 2H | -OCH₂ Ph | The two benzylic protons are chemically equivalent and appear as a singlet due to the absence of adjacent protons. |
| ~4.5 | Singlet | 1H | -CH (NH₂)COOH | The methine proton alpha to the amino and carboxyl groups is a singlet. |
| ~3.5 | Broad Singlet | 2H | -NH₂ | The two protons of the primary amine will appear as a broad singlet and can also exchange with D₂O. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A standard protocol for obtaining a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).
-
The number of scans will depend on the sample concentration, with more scans improving the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the carbon framework.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | -C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |
| ~158 | C -O (aromatic) | The aromatic carbon directly attached to the benzyloxy group is deshielded due to the electronegativity of the oxygen atom. |
| ~137 | Quaternary C (benzyl) | The ipso-carbon of the benzyl phenyl ring. |
| ~130-140 | Quaternary C (substituted phenyl) | The ipso-carbons of the substituted phenyl ring. |
| ~127-129 | Aromatic C -H | The protonated carbons of both the benzyl and substituted phenyl rings will appear in this region. |
| ~115-125 | Aromatic C -H | Aromatic carbons ortho and para to the benzyloxy group are typically more shielded. |
| ~70 | -OC H₂Ph | The benzylic carbon is shielded compared to aromatic carbons. |
| ~55 | -C H(NH₂)COOH | The methine carbon is in a similar range to other alpha-amino acid carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer is essential.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A significantly larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum of this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Carboxylic acid |
| 3300-3500 (medium) | N-H stretch | Primary amine |
| 3000-3100 (medium) | C-H stretch (sp²) | Aromatic rings |
| 2850-3000 (medium) | C-H stretch (sp³) | -CH₂- and -CH- |
| ~1700 (strong) | C=O stretch | Carboxylic acid |
| 1500-1600 (medium) | C=C stretch | Aromatic rings |
| 1000-1300 (strong) | C-O stretch | Ether and carboxylic acid |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 258.11.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 213.
-
Cleavage of the benzyl group (-C₇H₇, 91 Da) resulting in a fragment at m/z 167. The benzyl cation itself will also be observed at m/z 91.
-
Loss of the amino group (-NH₂, 16 Da) is also possible.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to corroborate the proposed structure.
Visualizing the Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for structural confirmation.
Caption: Workflow for the spectroscopic confirmation of this compound.
Structural Correlations from Spectroscopic Data
The following diagram illustrates the key structural features of this compound and the primary spectroscopic techniques used to confirm them.
Caption: Key structural correlations for this compound.
Conclusion
The structural confirmation of this compound is achieved through a multi-faceted analytical approach. The predicted spectroscopic data, based on established chemical principles and comparison with related structures, provides a clear roadmap for its identification. ¹H and ¹³C NMR define the precise arrangement of protons and the carbon backbone, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, amine, ether, and aromatic rings), and high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and unequivocally confirm the structure of this and other novel chemical entities, ensuring the integrity and progression of their research and development endeavors.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0000042). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000209). Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, (o-benzyloxyphenyl)phenyl-, benzyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Königs, S., & Fales, H. M. (2011). Fragmentation of Amino Acids. Biomacromolecular Mass Spectrometry, 2(3), 211-220. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Hydroxyphenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR (CDCl₃, 50 MHz) of phenylacetic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum Phenyl acetic acid (18). Retrieved from [Link]
-
NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetic acid, α-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]
-
NIST. (n.d.). 4-Benzyloxyphenyl acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). (4-Benzyloxy)phenylacetic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
American Elements. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. Retrieved from [Link]
A Senior Application Scientist's Guide to Catalytic Synthesis of Amino-(3-benzyloxy-phenyl)-acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure non-proteinogenic amino acid, Amino-(3-benzyloxy-phenyl)-acetic acid, serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereocenter is pivotal to biological activity, making its efficient and highly selective synthesis a topic of significant interest. Traditional synthetic routes often suffer from low yields, harsh conditions, or the need for stoichiometric chiral auxiliaries. Modern catalytic asymmetric synthesis offers elegant and efficient solutions.
This guide provides a comparative analysis of four leading catalytic strategies for the synthesis of this valuable molecule. We will delve into the mechanistic underpinnings of each approach, present representative experimental data, and offer detailed protocols to bridge theory with practice. The objective is to equip researchers with the knowledge to select the most suitable catalytic system based on factors such as efficiency, selectivity, operational simplicity, and scalability.
Overview of Catalytic Strategies
The asymmetric synthesis of this compound can be approached through several catalytic pathways, primarily starting from either 3-benzyloxybenzaldehyde or its corresponding α-keto acid. We will compare four state-of-the-art methods:
-
Organocatalytic Asymmetric Reductive Amination (ARA)
-
Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide Precursor
-
Organocatalytic Asymmetric Strecker Synthesis
-
Biocatalytic Transamination of an α-Keto Acid
Below is a logical workflow illustrating the general stages involved in these catalytic syntheses.
A Senior Scientist's Guide to Investigating Antibody Cross-Reactivity with Amino-(3-benzyloxy-phenyl)-acetic acid
We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. This guide is structured to provide both the theoretical foundation and the practical application needed to confidently assess antibody specificity.
The Molecular Basis of Cross-Reactivity
Antibody cross-reactivity occurs when the antigen-binding site (paratope) of an antibody recognizes and binds to epitopes on molecules other than the intended target antigen.[1][2] This is often due to structural homology between the target antigen and the cross-reacting molecule. For a small molecule like Amino-(3-benzyloxy-phenyl)-acetic acid (Molecular Formula: C15H15NO3[3]), cross-reactivity is a critical parameter to evaluate, especially if the antibody will be used for quantitative applications in complex biological matrices.[4][5]
To properly assess cross-reactivity, a panel of structurally related compounds should be tested.[6] For our target, this panel should include molecules with similar core structures but variations in key functional groups.
Table 1: Target Compound and Potential Cross-Reactants
| Compound Name | Structure | Key Structural Difference from Target |
| This compound | C6H5CH2OC6H4(NH2)CH2COOH | Target Analyte |
| (3-Benzoylphenyl)acetic acid | C6H5COC6H4CH2COOH | Lacks the amino group; benzyl ether is replaced by a benzoyl ketone.[7] |
| 3-Aminophenylacetic acid | H2NC6H4CH2COOH | Lacks the benzyloxy group. |
| Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid | C6H5CH2O(CH3O)C6H3(NH2)CH2COOH | Addition of a methoxy group and different substitution pattern.[8] |
Methodologies for Quantifying Cross-Reactivity
Several immunoassays can be employed to determine antibody specificity. The choice of method depends on the required throughput, the level of detail needed (e.g., kinetic data), and the nature of the antigen.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For small molecules (haptens) like this compound, the competitive ELISA is the most robust and widely used format.[2][6][9] Small molecules do not immobilize efficiently onto microplate wells, making direct or sandwich ELISA formats unreliable.[10] The competitive format circumvents this issue by immobilizing a protein-conjugate of the hapten.
Principle of Action: The assay measures the ability of the free analyte in a sample to compete with a fixed amount of labeled (or plate-coated) antigen for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, creating an inverse relationship between concentration and signal.[5]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on molecular interactions.[11][12] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[13] For small molecule analysis, the antibody is typically immobilized on the sensor chip, and the small molecule analytes are flowed over the surface.[14]
Why use SPR?
-
Kinetics: It provides detailed kinetic information, including association (ka) and dissociation (kd) rates, which are used to calculate the binding affinity (KD).[12]
-
Label-Free: The analysis does not require labeling of the analyte, which can sometimes alter binding behavior.[12][13]
-
Specificity: It can clearly distinguish between specific, high-affinity binding and non-specific, low-affinity interactions.[11]
While highly informative, SPR is generally lower in throughput and requires more specialized instrumentation compared to ELISA.[15]
Experimental Design: A Comparative Analysis
A systematic approach is crucial for generating reliable cross-reactivity data.[6] Here, we present hypothetical data from a competitive ELISA designed to compare three different monoclonal antibodies (MAb-01, MAb-02, MAb-03) raised against this compound.
The key metric for comparison is the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[16]
Calculating Percent Cross-Reactivity: The degree of cross-reactivity is quantified relative to the target analyte using the following formula[6]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for Anti-Amino-(3-benzyloxy-phenyl)-acetic acid Antibodies
| Compound Tested | Antibody | IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound | MAb-01 | 10 | 100% | High affinity for target |
| MAb-02 | 15 | 100% | Moderate affinity for target | |
| MAb-03 | 8 | 100% | Highest affinity for target | |
| (3-Benzoylphenyl)acetic acid | MAb-01 | >10,000 | <0.1% | Negligible cross-reactivity |
| MAb-02 | >10,000 | <0.15% | Negligible cross-reactivity | |
| MAb-03 | 5,000 | 0.16% | Very low cross-reactivity | |
| 3-Aminophenylacetic acid | MAb-01 | 500 | 2.0% | Low but measurable cross-reactivity |
| MAb-02 | 150 | 10.0% | Significant cross-reactivity | |
| MAb-03 | 800 | 1.0% | Low cross-reactivity | |
| Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid | MAb-01 | >10,000 | <0.1% | Negligible cross-reactivity |
| MAb-02 | >10,000 | <0.15% | Negligible cross-reactivity | |
| MAb-03 | >10,000 | <0.1% | Negligible cross-reactivity |
Analysis of Results:
-
MAb-03 demonstrates the highest specificity and affinity for the target analyte, with an IC50 of 8 nM and minimal cross-reactivity (<1%) with the tested analogs.
-
MAb-01 is also highly specific but shows slightly lower affinity for the target compared to MAb-03.
-
MAb-02 is unacceptable for quantitative use due to its significant (10%) cross-reactivity with 3-Aminophenylacetic acid, indicating that the benzyloxy group is less critical for its binding interaction.
This data-driven comparison allows for the confident selection of the most suitable antibody (MAb-03) for developing a specific and reliable immunoassay.
Visualizing the Workflow and Logic
Diagrams are essential for clarifying complex experimental processes.
Caption: Workflow for a Competitive ELISA to Assess Cross-Reactivity.
Caption: Logical Relationship of Antibody Binding and Cross-Reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a self-validating system for determining the IC50 values of this compound and potential cross-reactants. Method validation is essential for ensuring that an assay will produce reliable results for its intended use.[17][18]
Materials
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Coating Antigen: this compound conjugated to a carrier protein like Bovine Serum Albumin (BSA).
-
Antibodies: Primary antibody to be tested; HRP-conjugated secondary antibody.
-
Buffers: Coating Buffer (pH 9.6 Carbonate-Bicarbonate), Phosphate Buffered Saline (PBS), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (e.g., 1% BSA in PBS).[19]
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[19]
-
Stop Solution: 2M Sulfuric Acid.
-
Controls: A negative control (matrix without analyte) and a positive control (matrix spiked with a known analyte concentration) should be included.[20]
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[19]
-
Add 100 µL to each well of the microtiter plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature to block non-specific binding sites.[9]
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the target analyte and each potential cross-reactant (test compounds).
-
In a separate dilution plate, add 50 µL of each standard/test compound dilution and 50 µL of the primary antibody (at its optimal working concentration). Incubate for 1 hour at 37°C.[19]
-
Transfer 100 µL of this pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at 37°C.[6]
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Plot the absorbance values against the logarithm of the concentration for each compound.
-
Use a four-parameter logistic (4-PL) curve fit to model the dose-response relationship.
-
From the curve, determine the IC50 value for the target analyte and each test compound.[21]
-
Calculate the % cross-reactivity for each compound using the formula provided earlier.
By rigorously applying these methodologies, researchers can generate high-quality, reliable data to make informed decisions about antibody selection and assay development.
References
- Vertex AI Search. (n.d.). How do I check if my monoclonal antibodies will cross-react?
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
- Andreasson, U., et al. (2015).
- Proteintech Group. (n.d.). How do I know if the antibody will cross-react?
- Cossarizza, A., et al. (2023). A method to test antibody cross-reactivity toward animal antigens for flow cytometry. Cytometry Part A.
- Phelan, K. & May, L. (2014). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
- Benchchem. (n.d.). Navigating Antibody Cross-Reactivity: A Guide for Researchers.
- ResearchGate. (2015). A Practical Guide to Immunoassay Method Validation.
- ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- Echemi. (n.d.). This compound.
- NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual.
- Bio-Rad. (n.d.).
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Creative Proteomics. (n.d.). Surface Plasmon Resonance (SPR) Service.
- Echelon Biosciences. (n.d.). What is a Competitive ELISA?
- SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
- Benchchem. (n.d.). Amino-(4-benzyloxy-phenyl)-acetic acid.
- bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- YouTube. (2021).
- Smolecule. (n.d.). Buy Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.
- ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?
- Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity.
- PMC - NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
- Sigma-Aldrich. (n.d.). 3-Aminophenylacetic acid.
- PubChem - NIH. (n.d.). (3-Benzoylphenyl)acetic acid.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Amino-(3-benzyloxy-phenyl)-acetic Acid
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Amino-(3-benzyloxy-phenyl)-acetic acid. As a crucial component in various research and development pipelines, ensuring its proper disposal is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to manage this chemical waste stream effectively and safely.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound and its structural analogs must be treated as hazardous until proven otherwise. A safety data sheet for the closely related compound, 2-(3-(Benzyloxy)phenyl)acetic acid, classifies it as toxic if swallowed, a skin and eye irritant, a potential respiratory irritant, and very toxic to aquatic life with long-lasting effects.[1] This toxicological profile dictates that the compound cannot be disposed of via standard laboratory drains or as common trash.[2][3][4] The primary goal of this disposal protocol is to prevent accidental exposure to personnel and to eliminate the possibility of environmental contamination.
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of such chemical waste.[2][5][6][7] Adherence to these guidelines is mandatory.
Data Presentation: Hazard Profile
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |
| Hazardous to the Aquatic Environment | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all necessary safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood. This minimizes the risk of inhaling dust or aerosols.[1][3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.
-
Eye Protection : Wear chemical safety goggles or a face shield.[8] Standard safety glasses are insufficient.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A lab coat must be worn and fully buttoned. Ensure it is regularly cleaned and maintained.
-
Respiratory Protection : While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill clean-up or if engineering controls are inadequate.
-
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions.[9][10] Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.
Step-by-Step Containerization Procedure:
-
Select the Correct Waste Container :
-
Solid Waste : For solid this compound waste, use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste : For solutions containing the compound, use a designated liquid waste container (carboy), ensuring it is compatible with the solvent used. Never use metal containers for acidic or basic waste.[3]
-
-
Label the Container : This is an absolute requirement under EPA and OSHA regulations.[2][11] The label must be securely affixed and clearly legible, containing the following information:
-
The full chemical name: "This compound " (no abbreviations or formulas)[2]
-
A list of all chemical constituents in the container, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").[11]
-
The date when waste was first added to the container (accumulation start date).
-
Your name, department, and contact information.[2]
-
Accumulate Waste Safely :
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][11]
-
Ensure the container is kept closed at all times, except when adding waste.
-
The SAA must have secondary containment, such as a tray or bin, capable of holding the contents of the largest container.[9][12]
-
Do not fill containers beyond 90% capacity to allow for expansion.[3][13]
-
Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the procedural logic for disposing of this compound waste, ensuring a self-validating and compliant process.
Caption: Disposal Workflow for this compound
Detailed Disposal Protocol:
-
Generation : At the point of generation, immediately identify the waste as hazardous.
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] Incompatible materials must be kept separate.[10][12]
-
Containment : Following the containerization protocol in Section 3, place the waste into its designated, properly labeled hazardous waste container.
-
Storage : Store the container in your lab's SAA. This area must be inspected weekly for leaks or container degradation.[2][9]
-
Request for Disposal : Once the container is nearly full (not exceeding 90% capacity), or if it has been stored for the maximum allowable time per institutional policy (often up to one year for partially filled containers in an SAA), contact your institution's EHS department or licensed hazardous waste contractor to schedule a pickup.[9][14]
-
Documentation : Ensure all necessary paperwork is completed for the waste pickup. This creates a "cradle-to-grave" tracking record as required by the EPA's Resource Conservation and Recovery Act (RCRA).[2][11]
Emergency Procedures: Spill Management
Accidents can happen. A prepared response is crucial for safety.
-
Small Spills (Solid or Liquid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large liquid spills.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.[15]
-
Label the container with all constituents of the spill debris and dispose of it as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response line and EHS department immediately.[15]
-
Prevent others from entering the area.
-
If safe to do so, close the fume hood sash.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.[16][17]
-
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
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- How to Ensure Safe Chemical Waste Disposal in Labor
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Hazardous Waste Operations and Emergency Response (HAZWOPER)
- OSHA Regulations and Hazardous Waste Disposal: Wh
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Environmental Sample Disposal Inform
- What is the proper disposal of dansyl-substituted amino acids?
- SAFETY DATA SHEET - (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
- Safety Data Sheet - 2-(3-(Benzyloxy)phenyl)acetic acid - Angene Chemical.
- Proper Disposal of (3-Amino-4-hydroxyphenyl)
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
- Glacial Acetic Acid - Decontamin
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
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- 17. cleanmanagement.com [cleanmanagement.com]
Comprehensive Safety and Handling Guide for Amino-(3-benzyloxy-phenyl)-acetic acid
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
This guide provides essential safety protocols and logistical frameworks for the handling of Amino-(3-benzyloxy-phenyl)-acetic acid and its close structural analogs. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural narrative grounded in the specific chemical properties and associated hazards of this compound. The causality behind each recommendation is explained to ensure that these protocols are not just followed, but understood, creating a self-validating system of safety for researchers, scientists, and drug development professionals.
The guidance herein is synthesized from authoritative safety data sheets (SDS) for structurally related compounds, including 2-(3-(Benzyloxy)phenyl)acetic acid, and established best practices for handling powdered chemical reagents of similar hazard profiles.[1][2][3][4] Crucially, users must always consult the specific SDS for the exact compound and batch in use before commencing any work. [1][5]
Hazard Assessment: Understanding the 'Why'
This compound is a substituted amino acid derivative. While toxicological properties may not be exhaustively investigated for every novel compound, the hazards can be inferred from its structural motifs—the acetic acid group, the benzyloxy substituent, and its solid, often powdered, form.[6] The Safety Data Sheet for the closely related 2-(3-(Benzyloxy)phenyl)acetic acid (CAS No. 1860-58-8) provides a clear hazard profile that dictates our safety strategy.[4]
Table 1: GHS Hazard Classification and Implications [4]
| Hazard Statement | GHS Classification | Implication for Handling |
| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) | Strict prohibition of ingestion. Hand-to-mouth contact must be prevented through rigorous hygiene. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct skin contact must be avoided. Requires appropriate protective gloves and clothing. |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | High risk of severe, potentially irreversible eye injury. Mandates robust eye protection. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Inhalation of dust must be minimized. Requires engineering controls like fume hoods. |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | Disposal must be treated as hazardous waste to prevent environmental contamination. |
The Core PPE Ensemble: Your First Line of Defense
Adherence to proper PPE protocols is mandatory.[1] The selection of each component is a direct response to the hazards identified above.
-
Eye and Face Protection: Due to the high risk of serious eye damage (H318), standard safety glasses are insufficient.[4]
-
Mandatory: Tightly fitting chemical safety goggles that provide a seal around the eyes are required.[7][8][9]
-
Recommended: When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[7][10]
-
Causality: This combination protects against fine airborne particulates and accidental splashes, which could cause severe and lasting damage.[4]
-
-
Hand Protection: The compound is a known skin irritant (H315).[4]
-
Mandatory: Use impervious, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many powdered laboratory chemicals.[1][8]
-
Protocol: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[5][11] Never wear gloves outside of the laboratory area.
-
Causality: Chemical-resistant gloves provide a necessary barrier to prevent skin irritation and potential sensitization.[1]
-
-
Body Protection:
-
Mandatory: A laboratory coat must be worn at all times to protect skin and clothing from contamination.[1][12]
-
Protocol: Ensure the lab coat is fully buttoned. For handling larger quantities, a chemical-resistant apron may be necessary.[10]
-
Causality: This prevents incidental skin contact from minor spills or dust settlement.[1]
-
Engineering Controls & Enhanced Protection
PPE is the last line of defense. The primary method for exposure control should always be engineering solutions.[8]
-
Ventilation: The risk of respiratory irritation (H335) makes proper ventilation critical.[4]
-
Mandatory: All procedures that involve handling the solid powder, such as weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment hood.[2][3][8]
-
Causality: A fume hood draws airborne particles away from the user's breathing zone, directly mitigating the inhalation hazard. Placing a balance inside a fume hood is a standard practice for weighing hazardous powders.[2]
-
-
Respiratory Protection:
-
Situational Requirement: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill clean-up, respiratory protection is necessary.[8][9]
-
Specification: A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) appropriate for chemical dusts should be used.[1]
-
Causality: Respirators provide a direct barrier to prevent the inhalation of irritating chemical dust.
-
Operational Plan: A Step-by-Step Handling Workflow
A systematic approach is essential for minimizing exposure and ensuring a safe laboratory environment.[1]
Step 1: Preparation & Pre-Handling
-
Designate Area: Cordon off and label a specific area within the chemical fume hood for handling the compound.[2]
-
Review SDS: Read and fully understand the Safety Data Sheet before beginning work.[5]
-
Assemble Materials: Ensure a chemical spill kit is readily accessible.[1] Gather all necessary glassware, spatulas, and weigh boats.
-
Don PPE: Put on all required PPE as outlined in Section 2 (lab coat, chemical splash goggles, nitrile gloves).
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Containment: Place a disposable absorbent bench cover on the work surface inside the fume hood.[2]
-
Minimize Dust: Handle the container and powder carefully to avoid generating dust. Keep the container closed as much as possible.[2]
-
Transfer: Use a dedicated spatula to transfer the desired amount of powder onto a weigh boat or directly into the receiving vessel.
-
Clean-Up: After weighing, gently tap any residual powder from the spatula into the vessel. Clean the spatula and weighing area with a damp cloth to capture any remaining dust, treating the cloth as hazardous waste.
Step 3: Post-Handling & Decontamination
-
Secure Compound: Tightly close the primary container and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8][13]
-
Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[8][11]
Caption: Safe Handling Workflow for this compound.
Spill and Disposal Plan
Given the compound's toxicity profile, a clear plan for spills and waste is non-negotiable.
-
Spill Response:
-
Evacuate & Alert: Clear the immediate area of all personnel and alert colleagues.[1][5]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: For minor spills within a fume hood, proceed with cleanup. For major spills, evacuate the lab and contact the institutional safety office.
-
Containment (Minor Spill): Do not use a dry sweeping method, as this will generate dust.[1] Gently cover the spill with an absorbent material from the spill kit. Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and treat all cleaning materials as hazardous waste.
-
-
Disposal Plan:
-
Hazardous Waste: All waste containing this compound, including empty containers, contaminated gloves, and cleaning materials, must be treated as hazardous waste.[1]
-
Labeling & Storage: Place all waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous chemical waste disposal. The aquatic toxicity (H410) makes it imperative that this material does not enter drains or the general waste stream.[4]
-
References
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- Safe Handling Practices for Labor
- Personal protective equipment for handling Acetic acid;dodec-2-en-1-ol. Benchchem.
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- Acetic Acid Hazards & Safety Inform
- How to Promote Lab Safety When Working with Chemicals? Lab Pro Inc.
- SAFETY DATA SHEET - Phenoxyacetic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - (R)-3-(Fmoc-amino)-3-phenylpropionic acid. Thermo Fisher Scientific.
- Safety Data Sheet - 2-(3-(Benzyloxy)phenyl)acetic acid. Angene Chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

